molecular formula C10H14N2O5 B1203154 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol CAS No. 59820-43-8

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Cat. No.: B1203154
CAS No.: 59820-43-8
M. Wt: 242.23 g/mol
InChI Key: PNENOUKIPPERMY-UHFFFAOYSA-N
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Description

Canary yellow fluffy powder. (NTP, 1992)
HC Yellow No. 4 is a C-nitro compound.

Properties

IUPAC Name

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol
Source PubChem
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InChI

InChI=1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENOUKIPPERMY-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5
Record name HC YELLOW 4
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DSSTOX Substance ID

DTXSID6021458
Record name HC Yellow 4
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Molecular Weight

242.23 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Canary yellow fluffy powder. (NTP, 1992), Bright yellow solid; [CAMEO]
Record name HC YELLOW 4
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Record name HC Yellow 4
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Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992)
Record name HC YELLOW 4
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CAS No.

59820-43-8
Record name HC YELLOW 4
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Record name HC Yellow 4
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Record name HC Yellow No. 4
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Record name HC Yellow 4
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Record name Ethanol, 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]
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Record name HC YELLOW NO. 4
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Melting Point

284 to 291 °F (NTP, 1992)
Record name HC YELLOW 4
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also widely known by its cosmetic industry name HC Yellow No. 4, is a synthetic organic compound.[1][2] Primarily utilized as a semi-permanent hair colorant, its chemical structure, characterized by a nitrophenyl group attached to an aminoethanol moiety, has made it a subject of extensive toxicological evaluation.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and detailed toxicological data. While its pharmacological applications are not well-documented, this guide aims to consolidate the existing scientific knowledge to serve as a foundational resource for researchers in toxicology, cosmetic science, and potentially for those exploring the biological activities of nitroaromatic compounds.

Chemical and Physical Properties

This compound is a canary yellow, fluffy powder.[4][5] It is sparingly soluble in water but soluble in ethanol and acetone.[3] The compound may be sensitive to prolonged exposure to light.[4]

Chemical Structure and Identifiers
PropertyValueReference
IUPAC Name This compound[4]
Synonyms HC Yellow No. 4, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol[3][4]
CAS Number 59820-43-8[6]
Molecular Formula C₁₀H₁₄N₂O₅[4]
Molecular Weight 242.23 g/mol [4]
InChI Key PNENOUKIPPERMY-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1--INVALID-LINK--[O-])NCCO)OCCO
Physical Properties
PropertyValueReference
Appearance Canary yellow fluffy powder[4][5]
Melting Point 140-147 °C (284-297 °F)[3]
Solubility Water: < 0.1 mg/mL at 20.5 °C[4]
logP 0.3[4]

Synthesis

A common method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with 2-chloroethanol in the presence of a base.[6]

Experimental Protocol: Synthesis of HC Yellow No. 4

Materials:

  • 2-amino-5-nitrophenol

  • 2-chloroethanol

  • Sodium hydroxide (or other suitable base)

  • Solvent (e.g., water or an organic solvent)

Procedure:

  • Dissolve 2-amino-5-nitrophenol in a suitable solvent in a reaction vessel.

  • Add the base to the solution.

  • Slowly add 2-chloroethanol to the reaction mixture.

  • Heat the mixture and maintain it at a specific temperature for a set duration to allow the reaction to proceed.

  • After the reaction is complete, cool the mixture.

  • The product can then be isolated and purified using standard techniques such as filtration, washing, and drying.[6]

Note: The specific reaction conditions, such as temperature, time, and solvent, can be optimized to improve the yield and purity of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product 2-amino-5-nitrophenol 2-amino-5-nitrophenol Reaction Vessel Reaction Vessel 2-amino-5-nitrophenol->Reaction Vessel 2-chloroethanol 2-chloroethanol 2-chloroethanol->Reaction Vessel Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Vessel HC Yellow No. 4 HC Yellow No. 4 Reaction Vessel->HC Yellow No. 4 Purification

Synthesis of HC Yellow No. 4.

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its safety as a cosmetic ingredient. There is limited information on its pharmacological effects, such as enzyme inhibition or receptor binding.

Acute Toxicity

Oral LD50 studies in rats have been conducted, with varying results. One study reported an LD50 between 1250 and 5000 mg/kg, while another found no mortalities at 5 g/kg.[6] Symptoms of acute toxicity at high doses can include yellow coloration of the skin and mucosae.[6]

SpeciesRouteLD50Reference
Rat (Sprague-Dawley)Oral> 5 g/kg[6]
Rat (Sprague-Dawley)Oral1250 - 5000 mg/kg[6]
Dermal Absorption

Studies using human skin in diffusion cells have shown that dermal absorption of HC Yellow No. 4 is low. In one study with a commercial hair dye product containing 1% radiolabeled HC Yellow No. 4, only a small fraction was recovered in the receptor fluid and the skin.[6]

Genotoxicity

HC Yellow No. 4 has been shown to be mutagenic in several assays.[1][3][6]

  • Ames Test: It induced mutations in Salmonella typhimurium.[3]

  • In vitro Mammalian Cell Assays: It induced an increase in chromosome aberrations in mammalian cells.[7] There are also indications of an aneugenic potential.[7]

  • In vivo Assays: It induced sex-linked recessive lethal mutations in Drosophila melanogaster when injected, but not when administered through feeding.[3]

AssaySystemResultReference
Ames TestSalmonella typhimuriumPositive[3]
Chromosome AberrationMammalian Cells (in vitro)Positive[7]
Sex-Linked Recessive LethalDrosophila melanogaster (injection)Positive[3]
Sex-Linked Recessive LethalDrosophila melanogaster (feeding)Negative[3]
Carcinogenicity

Long-term carcinogenicity studies have been conducted in rats and mice.

  • Rats: There was equivocal evidence of carcinogenic activity in male F344/N rats based on an increased incidence of pituitary gland adenomas.[3][4] No evidence of carcinogenic activity was found in female F344/N rats.[4]

  • Mice: No evidence of carcinogenic activity was found in male or female B6C3F1 mice.[4]

The International Agency for Research on Cancer (IARC) has classified HC Yellow No. 4 as Group 3: Not classifiable as to its carcinogenicity to humans.[3][4]

SpeciesSexFindingReference
Rat (F344/N)MaleEquivocal evidence (pituitary gland adenomas)[3][4]
Rat (F344/N)FemaleNo evidence[4]
Mouse (B6C3F1)MaleNo evidence[4]
Mouse (B6C3F1)FemaleNo evidence[4]
Reproductive and Developmental Toxicity

Some feeding studies in rats have reported fetal toxicity.[1][6] High doses administered to male rats in feed for an extended period resulted in decreased fertility and testicular atrophy.[6]

Toxicology_Workflow cluster_compound Test Compound cluster_assays Toxicological Evaluation cluster_results Key Findings HC Yellow No. 4 HC Yellow No. 4 Acute Toxicity Acute Toxicity HC Yellow No. 4->Acute Toxicity Dermal Absorption Dermal Absorption HC Yellow No. 4->Dermal Absorption Genotoxicity Genotoxicity HC Yellow No. 4->Genotoxicity Carcinogenicity Carcinogenicity HC Yellow No. 4->Carcinogenicity Reproductive Toxicity Reproductive Toxicity HC Yellow No. 4->Reproductive Toxicity LD50 in rats LD50 in rats Acute Toxicity->LD50 in rats Low dermal penetration Low dermal penetration Dermal Absorption->Low dermal penetration Mutagenic in some assays Mutagenic in some assays Genotoxicity->Mutagenic in some assays Equivocal evidence in male rats Equivocal evidence in male rats Carcinogenicity->Equivocal evidence in male rats Fetal toxicity at high doses Fetal toxicity at high doses Reproductive Toxicity->Fetal toxicity at high doses

Toxicological testing workflow.

Spectroscopic Data

Conclusion

This compound (HC Yellow No. 4) is a well-characterized compound from a chemical and toxicological standpoint, primarily due to its use in the cosmetics industry. Its synthesis is straightforward, and its physical properties are well-documented. The extensive toxicological data available provides a solid foundation for safety assessment. However, there is a significant gap in the literature regarding its potential pharmacological activities. For researchers in drug development, this compound could serve as a starting point for exploring the structure-activity relationships of nitroaromatic compounds, although its known genotoxic properties would be a critical consideration for any therapeutic application. Further research is needed to elucidate any potential interactions with biological targets that could be of pharmacological interest.

References

In-Depth Technical Guide: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS 59820-43-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and toxicological profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as HC Yellow No. 4. This compound is primarily utilized as a direct dye in semi-permanent hair coloring formulations.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

General and Physical Properties
PropertyValueReference(s)
CAS Number 59820-43-8[1][2][3]
Molecular Formula C₁₀H₁₄N₂O₅[1][4][5]
Molecular Weight 242.23 g/mol [1][4][5]
Appearance Canary yellow fluffy powder[1][2][3]
Melting Point 142-145 °C[1][6][7]
Boiling Point 385.05 °C (estimate)[1][7][8]
Solubility Insoluble in water; Partially soluble in ethanol.[1][2][9]
Spectroscopic and Chromatographic Data
TechniqueStatus
¹H-NMR Spectroscopy Data reported, but spectrum not available.[3]
¹³C-NMR Spectroscopy Data reported, but spectrum not available.[3]
Infrared (IR) Spectroscopy Data reported, but spectrum not available.[1]
UV-Vis Spectroscopy Data reported, but spectrum not available.[1]
Mass Spectrometry No specific data found.
High-Performance Liquid Chromatography (HPLC) Method used for purity analysis.[3]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published in peer-reviewed literature. However, a general manufacturing process is described in patents and safety assessment reports.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 2-amino-5-nitrophenol with 2-chloroethanol in the presence of a base.[1][10] A Chinese patent describes a two-step process:

  • Hydroxyethylation of 2-amino-5-nitrophenol: 2-amino-5-nitrophenol is reacted with a hydroxyethylation reagent (such as ethylene chlorohydrin) in the presence of an alkali and a solvent at elevated temperature and pressure to yield 2-(3-nitro-6-aminophenoxy)ethanol.[10]

  • Condensation and Hydrolysis: The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with chloroethyl chloroformate in the presence of a catalyst, followed by condensation and hydrolysis to obtain the final product.[10]

Note: This is a generalized description. Specific reaction conditions, such as stoichiometry, temperature, pressure, and purification methods, would require optimization for laboratory-scale synthesis.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Synthesis_Workflow Synthesis of this compound A 2-Amino-5-nitrophenol C Step 1: Hydroxyethylation A->C B Hydroxyethylation Reagent (e.g., Ethylene Chlorohydrin) B->C D 2-(3-Nitro-6-aminophenoxy)ethanol (Intermediate) C->D Alkali, Solvent, Heat, Pressure F Step 2: Condensation & Hydrolysis D->F E Chloroethyl Chloroformate E->F G This compound (Final Product) F->G Catalyst

Caption: General two-step synthesis pathway for HC Yellow 4.

Biological Activity and Toxicological Profile

The primary application of this compound is in the cosmetics industry as a hair dye.[9][11] Its biological activity has been primarily investigated in the context of safety and toxicology.

Studies have shown that this compound can be mutagenic in some assays.[11] Carcinogenicity studies in rodents have produced equivocal evidence of carcinogenic activity in male rats, with no evidence of such activity in female rats or mice.[3] Dermal absorption of HC Yellow No. 4 is reported to be low.[11]

There is no significant body of research indicating its use in drug development for specific therapeutic targets or its involvement in defined signaling pathways. Its utility in this area may be as a chemical intermediate for the synthesis of more complex molecules.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is important to avoid inhalation of the powder and contact with skin and eyes. Store in a cool, dry, and well-ventilated area away from incompatible materials.[1]

Disclaimer: This document is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) or thorough experimental validation.

References

In-Depth Technical Guide: Physical and Chemical Properties of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. The information presented herein is intended to support research and development activities by providing key data points and experimental methodologies.

Core Physical and Chemical Data

The quantitative data available for this compound is summarized in the table below. This allows for a quick reference to its fundamental physicochemical characteristics.

PropertyValueSource(s)
CAS Number 59820-43-8[1]
Molecular Weight 242.23 g/mol [1]
Empirical Formula C₁₀H₁₄N₂O₅[1]
Appearance Canary yellow fluffy powder[2]
Melting Point 140 °C[2]
Boiling Point Data not available
Solubility Data not available
SMILES String OCCOC1=CC(--INVALID-LINK--=O)=CC=C1NCCO[1]
InChI Key PNENOUKIPPERMY-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

A patented method outlines the preparation of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine. This process involves a two-step synthesis starting from 2-amino-5-nitrophenol.

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy) ethanol

This initial step involves the hydroxyethylation of 2-amino-5-nitrophenol.

  • Reactants and Reagents:

    • 2-amino-5-nitrophenol

    • Ethylene chlorohydrin

    • Solid alkali catalyst (e.g., sodium hydroxide on a hydrotalcite support)

    • Water (as solvent)

  • Procedure:

    • In a 500ml autoclave, combine 250.0g of water, 25.0g (0.16 mol) of 2-amino-5-nitrophenol, 9.68g of the solid alkali catalyst, and 19.3g (0.24mol) of ethylene chlorhydrin.

    • The mixture is stirred and heated.

    • The reaction is maintained at a pressure of 0.2 - 0.3 MPa and a temperature of 115 - 125 °C for 8 hours.

    • Upon completion, the product, 2-(3-nitro-6-aminophenoxy) ethanol, is isolated.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

The intermediate from Step 1 is then reacted with chloroethyl chloroformate followed by hydrolysis.

  • Reactants and Reagents:

    • 2-(3-nitro-6-aminophenoxy) ethanol

    • Ethyl chloroformate

    • Catalyst (e.g., solid alkali, calcium carbonate, calcium oxide)

    • Solvent (e.g., water, glycol dimethyl ether, DMF)

    • Aqueous alkali solution (e.g., potassium hydroxide or sodium hydroxide) for hydrolysis

  • Procedure:

    • The 2-(3-nitro-6-aminophenoxy) ethanol is dissolved in a suitable solvent.

    • The catalyst and ethyl chloroformate are added. The mass ratio of 2-(3-nitro-6-amino-benzene oxygen) ethanol to ethyl chloroformate to catalyst is typically 1:1.0-3.0:0.2-1.5.

    • The condensation reaction is carried out.

    • Following condensation, hydrolysis is performed by adding an aqueous alkali solution. The weight ratio of 2-(3-nitro-6-amino-benzene oxygen) ethanol to the alkali is between 1:0.4 and 1:1.5, with the alkali solution concentration being 5-25%.

    • The final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, is then isolated.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G cluster_0 Step 1: Hydroxyethylation cluster_1 Step 2: Condensation and Hydrolysis A 2-amino-5-nitrophenol C Reaction in Autoclave (115-125 °C, 0.2-0.3 MPa) A->C B Ethylene chlorohydrin B->C D 2-(3-nitro-6-aminophenoxy) ethanol C->D Isolation F Condensation Reaction D->F E Ethyl chloroformate E->F G Hydrolysis (Aqueous Alkali) F->G H 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol G->H Isolation

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Extensive searches of scientific literature and chemical databases did not yield any specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound. While research exists on structurally similar compounds, such as 2-[(4-Nitrophenyl)amino]ethanol, which has been investigated for its potential as a kinase inhibitor precursor in cancer therapy and for antimicrobial properties, no such studies have been published for the title compound.[3]

Therefore, at the time of this report, there is no experimental basis for proposing or diagramming any signaling pathways related to this compound.

Applications in Drug Development

Given the absence of data on its biological activity, there are currently no known applications of this compound in drug development. The structural motifs present in the molecule, namely the nitroaromatic and di-hydroxyethoxy functionalities, suggest that it could be explored in various research contexts, but any potential therapeutic utility remains to be investigated.

Disclaimer: This document is intended for informational purposes for a scientific audience. The safety and handling of this chemical should be conducted in accordance with established laboratory safety protocols and information available on its Safety Data Sheet.

References

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the chemical compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as HC Yellow 4. It details its chemical structure, formula, and key physicochemical properties. While extensive research on this compound's biological activities and detailed experimental protocols are not widely available in publicly accessible scientific literature, this guide consolidates the existing data from chemical suppliers, patents, and toxicology reports. The primary application of this compound appears to be in the cosmetics industry as a hair dye.

Chemical Structure and Formula

The chemical structure of this compound is characterized by a nitrophenyl ring substituted with an aminoethanol group and a hydroxyethoxy group.

Chemical Formula: C₁₀H₁₄N₂O₅[1]

SMILES String: OCCOC1=CC(--INVALID-LINK--=O)=CC=C1NCCO

InChI Key: PNENOUKIPPERMY-UHFFFAOYSA-N

Below is a 2D representation of the chemical structure.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the known physical and chemical properties is presented in the table below.

PropertyValueReference
Molecular Weight 242.23 g/mol [1]
CAS Number 59820-43-8[1]
Appearance Canary yellow fluffy powder[2]
Melting Point 140 °C[2]
Form Solid
Solubility in Water Insoluble[1]

Experimental Protocols

Synthesis of this compound (as described in Patent CN104744273A)

The synthesis is a two-step process:

  • Preparation of 2-(3-nitro-6-aminophenoxy)ethanol: 2-Amino-5-nitrophenol is reacted with a hydroxyethylation reagent in the presence of an alkali and a solvent under controlled pressure and temperature.

  • Formation of the final product: The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with chloroethyl chloroformate using a catalyst. The resulting product is condensed and hydrolyzed to yield N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[3]

The patent claims this method results in high yield and purity, suitable for industrial production.[3]

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Synthesis of Final Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Reaction 1 Reaction 2-Amino-5-nitrophenol->Reaction 1 Hydroxyethylation Reagent Hydroxyethylation Reagent Hydroxyethylation Reagent->Reaction 1 Alkali + Solvent Alkali + Solvent Alkali + Solvent->Reaction 1 2-(3-nitro-6-aminophenoxy)ethanol 2-(3-nitro-6-aminophenoxy)ethanol Reaction 1->2-(3-nitro-6-aminophenoxy)ethanol Reaction 2 Condensation & Hydrolysis 2-(3-nitro-6-aminophenoxy)ethanol->Reaction 2 Chloroethyl chloroformate Chloroethyl chloroformate Chloroethyl chloroformate->Reaction 2 Catalyst Catalyst Catalyst->Reaction 2 Final Product This compound Reaction 2->Final Product

References

molecular weight of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, also known by its CAS Number 59820-43-8 and common name HC Yellow No. 4. The primary focus of this document is to detail its core physicochemical properties, headlined by its molecular weight, alongside a thorough exploration of its synthesis, mechanism of action, and primary application in the field of cosmetic science. This guide serves as a critical resource for professionals requiring detailed technical data on this specific nitroaromatic compound.

Core Chemical Identity and Physicochemical Properties

This compound is a nitroaromatic organic compound characterized by a nitrophenyl core functionalized with both an aminoethanol and a hydroxyethoxy group. These structural features are responsible for its characteristic color and its properties as a direct dye. The fundamental physicochemical properties are summarized below.

PropertyValueSource(s)
Molecular Weight 242.23 g/mol [1][2][3]
Molecular Formula C₁₀H₁₄N₂O₅[1][2]
CAS Number 59820-43-8[1][4]
Common Name HC Yellow No. 4[2]
Appearance Canary yellow fluffy powder[4]
Melting Point 140 °C[5]
Primary Function Hair Colorant / Direct Dye[4][6]

Synthesis Protocol: A Two-Step Industrial Method

The synthesis of this compound can be achieved through a robust, two-step process adapted from established industrial methods.[3] This approach ensures high purity and yield suitable for both research and commercial applications.[3] The causality behind this specific pathway lies in the sequential functionalization of a readily available starting material, 2-amino-5-nitrophenol.

Step 1: Hydroxyethylation of 2-amino-5-nitrophenol

The initial step involves the selective hydroxyethylation at the phenolic hydroxyl group. This is a nucleophilic substitution reaction where the phenoxide ion, formed under basic conditions, attacks the electrophilic carbon of an ethylene-containing reagent.

  • Raw Materials : 2-amino-5-nitrophenol, a suitable alkali (e.g., solid base like sodium hydroxide on a hydrotalcite carrier), and a hydroxyethylation reagent (e.g., ethylene chlorohydrin).[3]

  • Procedure :

    • Charge a pressure-rated autoclave with water (as solvent), 2-amino-5-nitrophenol, and the solid alkali catalyst.[3]

    • Add ethylene chlorohydrin to the mixture.

    • Seal the reactor and heat to 115-125 °C, maintaining an internal pressure of 0.2-0.3 MPa.[3]

    • Maintain the reaction under stirring for approximately 8 hours to drive the reaction to completion.

  • Intermediate Product : This reaction yields the intermediate compound 2-(6-amino-3-nitrophenoxy)ethanol.

Step 2: Condensation and Hydrolysis

The second step introduces the second hydroxyethyl group, this time onto the amino group, through a condensation-hydrolysis sequence.

  • Raw Materials : 2-(6-amino-3-nitrophenoxy)ethanol (from Step 1), chloroethyl chloroformate, and a catalyst (e.g., calcium carbonate).[3]

  • Procedure :

    • The intermediate from Step 1 is reacted with chloroethyl chloroformate in the presence of the catalyst.[3]

    • This condensation reaction is followed by hydrolysis using an aqueous alkali solution (e.g., 20% NaOH).[3]

    • The hydrolysis step cleaves the intermediate carbamate, yielding the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

  • Final Product : The resulting compound is this compound. The product can be purified via filtration and vacuum drying.[3]

The overall synthesis workflow is visualized in the diagram below.

Synthesis_Workflow cluster_step1 Step 1: Selective Hydroxyethylation cluster_step2 Step 2: Condensation & Hydrolysis A 2-amino-5-nitrophenol C Reaction at 115-125°C, 0.3MPa A->C B Ethylene Chlorohydrin + Solid Alkali Catalyst B->C D Intermediate: 2-(6-amino-3-nitrophenoxy)ethanol C->D Yields F Condensation Reaction D->F E Chloroethyl Chloroformate + Catalyst E->F G Hydrolysis (Aqueous NaOH) F->G Forms intermediate H Final Product: This compound G->H Yields

Figure 1: Synthesis workflow for this compound.

Application and Mechanism of Action in Cosmetic Science

The primary and most well-documented application of this compound is as a direct dye in semi-permanent and permanent hair coloring formulations, where it is known as HC Yellow No. 4.[4][7] Its utility in this context is directly related to its molecular structure and properties.

Mechanism as a Semi-Permanent Hair Dye

Unlike oxidative dyes that involve a chemical reaction within the hair cortex, HC Yellow No. 4 functions as a "direct dye." The mechanism is primarily a physical process:

  • Low Molecular Weight : With a molecular weight of 242.23 g/mol , the molecule is small enough to penetrate the hair cuticle and enter the cortex.[6]

  • Deposition : The dye molecules are deposited within the hair shaft, where they are held in place by weak intermolecular forces such as van der Waals forces and hydrogen bonds.

  • No Chemical Alteration : The process does not involve oxidation or a chemical reaction to develop the color; the compound itself is colored.[6] This results in a temporary to semi-permanent effect, as the dye molecules are gradually removed with subsequent shampooing.[4][6]

This mechanism is visualized in the following diagram.

Hair_Dye_Mechanism cluster_hair Hair Shaft Cuticle Cuticle Layer Cortex Cortex Deposition Physical Deposition (No chemical reaction) Washout Gradual Washout (via Shampooing) Cortex->Washout Leaches out Molecule HC Yellow No. 4 (Low Molecular Weight) Penetration Penetration Penetration->Cuticle Diffuses past Deposition->Cortex Deposits within

References

Solubility Profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of the organic compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. Due to the limited availability of public data on this specific molecule, this document summarizes the known information and provides detailed experimental protocols for researchers to determine its solubility in various solvents. Furthermore, it presents a hypothetical biological signaling pathway based on the activities of structurally related nitroaromatic compounds.

Physicochemical Properties

This compound is described as a canary yellow fluffy powder with a melting point of 140°C. Its molecular formula is C₁₀H₁₄N₂O₅, and it has a molecular weight of 242.23 g/mol .

Solubility Data

Quantitative solubility data for this compound is sparse in publicly accessible literature. The available information is summarized in the table below.

SolventTemperature (°C)Solubility
Water20.5< 0.1 mg/mL

Note: This data is based on limited sources. Further experimental validation is required for a comprehensive solubility profile.

Experimental Protocols for Solubility Determination

To obtain reliable and comprehensive solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a compound in a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved compound.

Materials:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm pore size)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other analytical instrumentation.

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to reach equilibrium. Visual inspection for the persistence of solid material should be performed.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted samples using a calibrated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or µg/mL.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Shake at constant temperature (24-72h) A->B Incubate C Centrifuge or let settle B->C Reach equilibrium D Filter supernatant C->D Remove solids E Dilute filtered solution D->E Prepare for analysis F Quantify by HPLC E->F Measure concentration

Caption: Experimental workflow for the shake-flask solubility assay.

Hypothetical Biological Activity and Signaling Pathway

While the specific biological targets of this compound are not well-documented, related nitroaromatic compounds have been reported to exhibit biological activities, including the inhibition of certain enzymes and interaction with cellular receptors. A plausible, though hypothetical, mechanism of action could involve the modulation of a cellular signaling pathway.

The following diagram illustrates a hypothetical signaling cascade that could be influenced by a compound of this class, leading to a cellular response. This is a generalized representation and requires experimental validation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates tf Transcription Factor kinase2->tf Activates gene Target Gene tf->gene Regulates Transcription response Cellular Response gene->response compound 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol compound->receptor Binds/Inhibits

Caption: Hypothetical signaling pathway potentially modulated by the compound.

Conclusion

The solubility of this compound is a critical parameter for its potential applications in research and drug development. While current data is limited, this guide provides the necessary framework for researchers to conduct thorough solubility assessments. The provided experimental protocols, particularly the shake-flask method, offer a robust approach to generating the data required for a comprehensive solubility profile. Further investigation into its biological activities is warranted to elucidate its mechanism of action and potential therapeutic applications.

A Technical Guide to Investigating the Potential Mechanism of Action of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is a nitroaromatic compound whose biological activities and mechanism of action are not yet fully elucidated. Its structure, featuring a nitrophenyl group and an ethanolamine moiety, suggests a potential for diverse biological interactions. The nitro group, in particular, is a key functional group known to be involved in bioreductive activation, a process with significant therapeutic implications, especially in oncology. This guide provides a comprehensive framework for researchers and drug development professionals to explore the potential mechanisms of action of this compound. We will delve into plausible hypotheses based on its chemical structure and the known activities of related molecules, and for each, we will outline detailed, state-of-the-art experimental protocols for validation.

Hypothesized Mechanisms of Action

Based on the chemical structure of this compound and the literature on related nitroaromatic compounds, we can propose several potential mechanisms of action that warrant investigation.

Hypoxia-Activated Bioreductive Prodrug

The presence of the nitroaromatic group is a strong indicator that this compound could function as a hypoxia-activated prodrug. In the low-oxygen environment characteristic of solid tumors, the nitro group can undergo enzymatic reduction to form highly reactive cytotoxic species, such as nitroso, hydroxylamine, and amine derivatives.[1][2] These reactive intermediates can then covalently bind to cellular macromolecules like DNA and proteins, leading to cell death.[1] This selective activation in hypoxic regions offers a therapeutic window, minimizing damage to healthy, well-oxygenated tissues.[1][2]

Hypoxia-Activated Prodrug Pathway Figure 1: Hypoxia-Activated Prodrug Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) Compound_N This compound (Inactive Prodrug) Nitro_Radical_N Nitro Radical Anion Compound_N->Nitro_Radical_N 1e- Reduction (Reductases) Reoxidation_N Re-oxidation to Inactive Prodrug Reoxidation_N->Compound_N Nitro_Radical_N->Reoxidation_N O2 Compound_H This compound (Inactive Prodrug) Nitro_Radical_H Nitro Radical Anion Compound_H->Nitro_Radical_H 1e- Reduction (Reductases) Further_Reduction Further Reduction (Nitroso, Hydroxylamine) Nitro_Radical_H->Further_Reduction Cytotoxic_Species Reactive Cytotoxic Species Further_Reduction->Cytotoxic_Species Cell_Death Cell Death Cytotoxic_Species->Cell_Death DNA/Protein Adducts

Caption: Figure 1: Hypoxia-Activated Prodrug Pathway.

Objective: To determine if this compound exhibits selective cytotoxicity under hypoxic conditions.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • Hypoxia chamber (e.g., Invivo2, Baker Ruskinn)

  • Cytotoxicity assay kit (e.g., MTT, CellTiter-Glo)

  • This compound

Procedure:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in cell culture medium. Add the compound to the cells.

  • Normoxic and Hypoxic Incubation:

    • Place one set of plates in a standard incubator (21% O2, 5% CO2).

    • Place another set of identical plates in a hypoxia chamber (1% O2, 5% CO2).

  • Incubation Period: Incubate the plates for 48-72 hours.

  • Cytotoxicity Assessment: After incubation, perform a cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC50 values (the concentration of the compound that inhibits 50% of cell growth) for both normoxic and hypoxic conditions. A significantly lower IC50 value under hypoxia would support the hypothesis of a hypoxia-activated prodrug.

Alkylating Agent

Nitroaromatic compounds, particularly those with suitable leaving groups, can act as alkylating agents.[3][4][5] Although the subject compound does not have an obvious leaving group, its metabolites formed through bioreduction might possess alkylating capabilities. These electrophilic species can form covalent bonds with nucleophilic sites on DNA and proteins, leading to cellular dysfunction and apoptosis.

Alkylating Agent Workflow Figure 2: Alkylating Agent Workflow Start Start: Hypothesis of Alkylating Activity Incubation Incubate Compound with Nucleophilic Substrate (e.g., 4-(p-nitrobenzyl)pyridine) Start->Incubation DNA_Damage_Assay Comet Assay or γ-H2AX Staining in Treated Cells Start->DNA_Damage_Assay Cellular Response Colorimetric_Assay Perform Colorimetric Assay Incubation->Colorimetric_Assay Chemical Reactivity LC_MS_Analysis LC-MS/MS Analysis of DNA/Protein Adducts Incubation->LC_MS_Analysis Biological Adducts Results Positive Result: Evidence of Alkylation Colorimetric_Assay->Results LC_MS_Analysis->Results DNA_Damage_Assay->Results

Caption: Figure 2: Alkylating Agent Workflow.

Objective: To assess the alkylating potential of the compound.

Materials:

  • 4-(p-nitrobenzyl)pyridine (NBP)

  • This compound

  • Spectrophotometer

  • DNA and protein extraction kits

  • LC-MS/MS instrumentation

Procedure:

  • NBP Alkylation Assay:

    • React the compound with NBP in a suitable buffer.

    • Measure the formation of the colored alkylated NBP product using a spectrophotometer. An increase in absorbance indicates alkylating activity.

  • DNA/Protein Adduct Analysis:

    • Treat cells with the compound.

    • Isolate DNA and proteins from the treated cells.

    • Digest the DNA and proteins into smaller fragments.

    • Analyze the digests by LC-MS/MS to identify any covalent adducts formed between the compound (or its metabolites) and DNA bases or amino acid residues.

  • Cellular DNA Damage Response:

    • Treat cells with the compound.

    • Perform a Comet assay or immunofluorescence staining for γ-H2AX (a marker of DNA double-strand breaks) to assess the induction of DNA damage.

Kinase Inhibition

The structural similarity of the phenylamino ethanol core to known kinase inhibitors suggests that this compound could potentially target protein kinases. A related compound, 2-[(4-Nitrophenyl)amino]ethanol, serves as a precursor for synthesizing kinase inhibitors for lung cancer.[6] Kinases are crucial regulators of a wide range of cellular processes, and their dysregulation is a hallmark of cancer and other diseases.

Kinase Inhibition Screening Figure 3: Kinase Inhibition Screening Cascade Start Start: Kinase Inhibition Hypothesis Broad_Screen Broad-Spectrum Kinase Panel Screen (e.g., KinomeScan) Start->Broad_Screen Hit_Identification Identification of Primary Hits (% Inhibition > Threshold) Broad_Screen->Hit_Identification Dose_Response Dose-Response Assays for Hits (e.g., ADP-Glo, LanthaScreen) Hit_Identification->Dose_Response IC50_Determination Determination of IC50 Values Dose_Response->IC50_Determination Cellular_Assay Cell-Based Target Engagement Assay (e.g., Western Blot for Phospho-Substrate) IC50_Determination->Cellular_Assay Lead_Candidate Potential Lead Candidate Cellular_Assay->Lead_Candidate

Caption: Figure 3: Kinase Inhibition Screening Cascade.

Objective: To identify potential protein kinase targets of the compound.

Materials:

  • Commercial kinase screening service (e.g., DiscoverX KinomeScan, Promega ADP-Glo)

  • This compound

  • Relevant cell lines for downstream validation

  • Phospho-specific antibodies

Procedure:

  • Primary Kinase Panel Screen: Submit the compound for screening against a large panel of recombinant human kinases at a single concentration (e.g., 10 µM).

  • Hit Identification and Confirmation: Identify kinases for which the compound shows significant inhibition (e.g., >50%). Confirm these hits in dose-response assays to determine their IC50 values.

  • Cellular Target Engagement: For the most promising kinase hits, investigate whether the compound can inhibit the kinase in a cellular context. This can be done by treating cells with the compound and then measuring the phosphorylation level of a known downstream substrate of the kinase using Western blotting.

Data Summary and Interpretation

The following table provides a template for summarizing the key quantitative data that will be generated from the proposed experiments.

Experiment Metric Condition 1 Condition 2 Interpretation
Hypoxia Cytotoxicity IC50 (µM)Normoxia (21% O2)Hypoxia (1% O2)A significantly lower IC50 in hypoxia suggests selective activity.
NBP Alkylation Assay Absorbance at λmaxControlCompound-treatedIncreased absorbance indicates alkylating potential.
Kinase Inhibition IC50 (nM)Kinase AKinase BLower IC50 values indicate more potent inhibition.

Conclusion

The multifaceted chemical structure of this compound presents several plausible and exciting avenues for its mechanism of action. The protocols detailed in this guide provide a robust and systematic approach to investigating its potential as a hypoxia-activated prodrug, an alkylating agent, or a kinase inhibitor. A thorough investigation using these methods will be crucial in uncovering the therapeutic potential of this compound and guiding its future development.

References

An In-depth Technical Guide to 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical and Physical Properties

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol, also known by its hair dye designation HC Yellow No. 4, is a nitroaromatic compound.[1][2] It is recognized for its vibrant yellow color and is used in semi-permanent and permanent hair coloring formulations.[1][3] The presence of nitro, amino, and multiple hydroxyl functional groups suggests a compound with versatile chemical reactivity and potential for a range of applications.

Identifiers
IdentifierValue
Chemical Name 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol
CAS Number 59820-43-8
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 242.23 g/mol
Synonyms HC Yellow No. 4, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol, 2-(3-Nitro-6-(beta-hydroxyethylamino)phenoxy)ethanol[4][5]
InChI 1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2
InChI Key PNENOUKIPPERMY-UHFFFAOYSA-N
SMILES OCCOC1=CC(=C(C=C1)NCCO)--INVALID-LINK--[O-]
Physicochemical Properties
PropertyValue
Appearance Canary yellow fluffy powder[5]
Melting Point 140 °C[5]
Solubility Soluble in water[4]
Purity Typically available at 98% purity (via HPLC)[6]
Toxicological and Safety Information

This compound is classified as having acute oral toxicity and is a suspected mutagen. It can also cause skin sensitization and is harmful to aquatic life with long-lasting effects.

Hazard StatementCode
Harmful if swallowed H302
May cause an allergic skin reaction H317
Suspected of causing genetic defects H341
Harmful to aquatic life with long lasting effects H412

Experimental Protocols: Synthesis

The synthesis of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol can be achieved through a multi-step process. A method described in Chinese patent CN104744273A involves a two-step synthesis starting from 2-amino-5-nitrophenol.[7]

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

This initial step involves the hydroxyethylation of 2-amino-5-nitrophenol.

  • Reactants: 2-amino-5-nitrophenol, an alkali (such as solid sodium hydroxide on hydrotalcite), a hydroxyethylation reagent (e.g., ethylene chlorohydrin), and a solvent (e.g., water).[7]

  • Procedure:

    • In a 500ml autoclave, add 250.0g of water, 25.0g (0.16 mol) of 2-amino-5-nitrophenol, 9.68g of solid alkali, and 19.3g (0.24 mol) of ethylene chlorohydrin.[7]

    • Stir the mixture and heat to 115-125 °C.[7]

    • Maintain the reaction under a pressure of 0.2-0.3 MPa for 8 hours.[7]

    • Upon completion, the intermediate 2-(3-nitro-6-aminophenoxy)ethanol is obtained.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

The intermediate from Step 1 is then converted to the final product through condensation and hydrolysis.

  • Reactants: 2-(3-nitro-6-aminophenoxy)ethanol, dimethylformamide (DMF), ethyl chloroformate, and calcium carbonate, followed by aqueous sodium hydroxide.[7]

  • Procedure:

    • In a 500ml autoclave, add 23.2g of 2-(3-nitro-6-aminophenoxy)ethanol, 232.0g of DMF, 23.4g of ethyl chloroformate, and 12.0g of calcium carbonate.[7]

    • Stir and heat the mixture to 60-100 °C under a pressure of 0.1-1.0 MPa for 4-9 hours.[7]

    • Monitor the reaction by HPLC until the starting material is consumed (less than 0.5%).[7]

    • Add a 20% aqueous sodium hydroxide solution and maintain the temperature at 50-90 °C for 4-7 hours for hydrolysis.[7]

    • Monitor the hydrolysis by HPLC until the intermediate is less than 1.0%.[7]

    • Dilute the reaction solution with 232g of water, filter, and wash the filter cake.[7]

    • Dry the product in an oven to obtain N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[7]

Potential Applications and Research Areas

While the primary documented use of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol is as a hair colorant, its chemical structure suggests potential for broader applications, particularly in medicinal chemistry.

Nitroaniline derivatives are a class of compounds that have garnered significant interest for their diverse biological activities, including anticancer and antimicrobial properties.[8][9] The nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive species that can induce cell death.[8] The amino and hydroxyl groups on the molecule provide sites for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced biological activity.

Visualizations

Synthesis Workflow

The following diagram illustrates a potential synthetic pathway for 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol based on the described experimental protocols.

G Synthesis of 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol A 2-Amino-5-nitrophenol C 2-(3-nitro-6-aminophenoxy)ethanol A->C Hydroxyethylation (Alkali, Heat, Pressure) B Ethylene Chlorohydrin B->C E Condensation Intermediate C->E Condensation (CaCO3, Heat, Pressure) D Ethyl Chloroformate D->E F 2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol E->F Hydrolysis (NaOH)

Caption: A potential synthesis pathway for the target compound.

General Structure-Activity Relationship Concept

The following diagram illustrates the general concept of how the functional groups on a nitroaniline derivative can be modified to explore structure-activity relationships (SAR) in drug discovery.

SAR Structure-Activity Relationship (SAR) Exploration Core Nitroaniline Scaffold R1 Modifications at Amino Group (R1) Core->R1 R2 Modifications at Hydroxyl Groups (R2) Core->R2 R3 Modifications at Aromatic Ring (R3) Core->R3 Activity Biological Activity (e.g., Anticancer, Antimicrobial) R1->Activity R2->Activity R3->Activity

Caption: Exploring structure-activity relationships.

References

In-Depth Technical Guide: Spectral and Synthetic Profile of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and synthetic data for the compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known by its common name HC Yellow No. 4. This document is intended to serve as a core resource for researchers and professionals in drug development and related scientific fields, offering detailed experimental protocols and a summary of known analytical characterizations.

Chemical Identity and Properties

This compound is a nitroaromatic compound with the CAS number 59820-43-8.[1][2][3][4] Its chemical structure consists of a 4-nitroaniline core further substituted with a 2-(2-hydroxyethoxy) group and an N-ethanol group. This bifunctional nature makes it a subject of interest in various chemical and pharmaceutical research areas.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 59820-43-8[1][2][3][4]
Molecular Formula C₁₀H₁₄N₂O₅[1][2][3]
Molecular Weight 242.23 g/mol [1][2][3]
Appearance Brilliant yellow to yellow/green crystalline powder[5]
Melting Point 142-145 °C
Solubility DMSO (Slightly), Methanol (Slightly)
Purity > 95% (by HPLC)[5]

Spectral Data Summary

Table 2: Summary of Spectroscopic Analysis

Spectroscopic TechniqueStatusReference
¹H Nuclear Magnetic Resonance (¹H-NMR) Characterization performed and consistent with structure.[5]
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Characterization performed and consistent with structure.[5]
Fourier-Transform Infrared Spectroscopy (FTIR) Characterization performed and consistent with structure.[5]
Ultraviolet-Visible Spectroscopy (UV-Vis) Characterization performed and consistent with structure.[5]
High-Performance Liquid Chromatography (HPLC-UV) Method developed for purity analysis.[5]

Experimental Protocols

A detailed protocol for the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, which is chemically identical to the topic compound, has been reported. The synthesis involves a two-step process starting from 2-amino-5-nitrophenol.

Synthesis of this compound

This synthesis is a two-step process involving hydroxyethylation followed by a condensation and hydrolysis sequence.

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol

  • To a suitable reaction vessel, add 2-amino-5-nitrophenol, an appropriate alkali (e.g., sodium hydroxide), and a solvent.

  • Introduce a hydroxyethylation reagent.

  • The reaction is carried out under controlled pressure and temperature to yield 2-(3-nitro-6-aminophenoxy)ethanol.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

  • The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is reacted with chloroethyl chloroformate in the presence of a catalyst.

  • This condensation reaction is followed by hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

Visualizations

Diagrams of Experimental and Logical Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis pathway and the analytical workflow for the characterization of the compound.

G Synthesis Workflow for this compound A 2-Amino-5-nitrophenol C Step 1: Hydroxyethylation A->C B Hydroxyethylation Reagent B->C D 2-(3-nitro-6-aminophenoxy)ethanol C->D F Step 2: Condensation & Hydrolysis D->F E Chloroethyl Chloroformate E->F G This compound F->G

Caption: Synthetic pathway for the target compound.

G Analytical Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_purity Purity Assessment cluster_confirmation Structure & Purity Confirmation A Synthesized Compound B Purification (e.g., Crystallization) A->B C ¹H-NMR B->C D ¹³C-NMR B->D E FTIR B->E F UV-Vis B->F G HPLC-UV B->G H Data Analysis & Comparison C->H D->H E->H F->H G->H I Final Confirmation H->I

Caption: Logical workflow for compound analysis.

References

An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of the chemical and biological properties of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a nitroaromatic compound commonly known as HC Yellow No. 4. The document consolidates available data on its physicochemical characteristics, synthesis, and toxicological profile, including oral toxicity, genotoxicity, and carcinogenicity. While primarily used as a semi-permanent hair dye, this guide also explores its potential antimicrobial properties. Detailed experimental protocols from key toxicological studies are presented, alongside a proposed mechanism of action based on the known reactivity of nitroaromatic compounds. This information is intended to serve as a valuable resource for researchers in toxicology, medicinal chemistry, and drug development.

Introduction

This compound, registered under CAS number 59820-43-8 and also known as HC Yellow No. 4, is a synthetic organic compound belonging to the class of nitroanilines. Its primary application is as a direct dye in semi-permanent hair coloring products, where it imparts a yellow shade. The presence of a nitro group, a known electrophilic and redox-active moiety, raises interest in its biological activities and potential toxicological effects. Understanding the properties and biological interactions of this compound is crucial for its safe use and for exploring any potential therapeutic applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. The compound is a canary yellow, fluffy powder with a melting point of approximately 140-147°C.[1][2] Its solubility in water is low.[1] Spectroscopic data, including infrared, ultraviolet, and nuclear magnetic resonance, have been reported in the literature, confirming its chemical structure.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 59820-43-8[2][3]
Synonym HC Yellow No. 4[2]
Molecular Formula C₁₀H₁₄N₂O₅[2]
Molecular Weight 242.23 g/mol [2]
Appearance Canary yellow fluffy powder[1]
Melting Point 140 - 147 °C[1][2]
Solubility Soluble in ethanol and acetone; low solubility in water[2]

Synthesis

A preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine is detailed in Chinese patent CN104744273A. The synthesis is a two-step process:

  • Hydroxyethylation of 2-Amino-5-nitrophenol: 2-Amino-5-nitrophenol is reacted with a hydroxyethylation reagent in the presence of an alkali and a solvent under controlled pressure and temperature to yield 2-(3-nitro-6-aminophenoxy) ethanol.

  • Condensation and Hydrolysis: The intermediate, 2-(3-nitro-6-aminophenoxy) ethanol, is then reacted with chloroethyl chloroformate in the presence of a catalyst. The resulting product undergoes condensation and hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

The patent claims that this method results in a high yield and purity of the final product, making it suitable for industrial production.

Biological Activity and Toxicology

The biological activity of this compound has been primarily investigated in the context of its use in cosmetics. The compound exhibits some antimicrobial activity and has undergone extensive toxicological evaluation.

Antimicrobial Activity
Toxicological Profile

The toxicological profile of HC Yellow No. 4 has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel and the International Agency for Research on Cancer (IARC).

Oral Toxicity: Short-term and subchronic oral toxicity studies in rodents have shown that high doses of the compound can lead to a decrease in body weight.[3]

Percutaneous Absorption: Studies using commercial hair dye products containing 1% HC Yellow No. 4 indicated that there is little absorption of the compound through the skin.[3]

Genotoxicity: HC Yellow No. 4 has been shown to be mutagenic in bacterial and insect assays.[5]

Carcinogenicity: The IARC has classified HC Yellow No. 4 as having inadequate evidence for carcinogenicity in humans and limited evidence in experimental animals.[5] Studies in rats indicated an increased incidence of pituitary gland adenomas in males at high doses.[5]

A summary of the key toxicological findings is presented in Table 2.

Table 2: Summary of Toxicological Data for this compound (HC Yellow No. 4)

EndpointResultReference(s)
Acute Oral Toxicity Body weight decreases at high doses[3]
Percutaneous Absorption Low[3]
Genotoxicity Mutagenic in bacteria and insects[5]
Carcinogenicity Inadequate evidence in humans, limited evidence in animals (increased pituitary adenomas in male rats)[5]
Skin Irritation/Sensitization Not an irritant or sensitizer[6]

Experimental Protocols

Detailed experimental protocols for the key toxicological studies are available in the National Toxicology Program (NTP) Technical Report on the toxicology and carcinogenesis studies of HC Yellow No. 4. The following provides a summary of the methodology for the 2-year feed studies in rats and mice.

Carcinogenicity Bioassay in F344/N Rats and B6C3F1 Mice (Feed Studies)

  • Test Substance: HC Yellow No. 4 (purity >93%)

  • Animal Species: F344/N rats and B6C3F1 mice

  • Administration Route: In feed

  • Dosage Levels (Rats):

    • Males: 0, 2,500, or 5,000 ppm

    • Females: 0, 5,000, or 10,000 ppm

  • Dosage Levels (Mice):

    • Males and Females: 0, 5,000, or 10,000 ppm

  • Duration: 104 weeks

  • Observations: Animals were observed twice daily for mortality and morbidity. Body weights were recorded weekly for the first 13 weeks and then monthly. Feed consumption was measured monthly. Complete necropsies and microscopic examinations of major tissues and organs were performed on all animals.

Mechanism of Action

The biological activity and toxicity of nitroaromatic compounds are often linked to the metabolic reduction of the nitro group. A plausible mechanism of action for this compound is proposed to involve the following steps, as illustrated in the diagram below.

Proposed Mechanism of Toxicity
  • Bioreduction: The nitro group (-NO₂) of the compound can undergo enzymatic reduction by nitroreductases present in various organisms, including gut microbiota and mammalian cells. This one-electron reduction forms a nitro anion radical.

  • Redox Cycling and Oxidative Stress: The nitro anion radical can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide radical (O₂⁻). This process, known as redox cycling, leads to the continuous generation of reactive oxygen species (ROS).

  • Cellular Damage: The accumulation of ROS, such as superoxide and hydrogen peroxide, can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This can result in damage to cellular components, including DNA, proteins, and lipids, ultimately contributing to cytotoxicity and genotoxicity.

  • Formation of Reactive Intermediates: Further reduction of the nitro group can lead to the formation of nitroso and hydroxylamine derivatives. These intermediates are highly reactive electrophiles that can form covalent adducts with macromolecules like DNA and proteins, potentially leading to mutations and cellular dysfunction.

Mechanism_of_Toxicity cluster_0 Cellular Environment Compound This compound (Nitroaromatic) Nitro_Anion_Radical Nitro Anion Radical Compound->Nitro_Anion_Radical Nitroreductases (+1e⁻) Nitro_Anion_Radical->Compound O₂ ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Nitro_Anion_Radical->ROS O₂ Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Nitro_Anion_Radical->Reactive_Intermediates Further Reduction Cellular_Damage Cellular Damage (DNA, Proteins, Lipids) ROS->Cellular_Damage Oxidative Stress Macromolecule_Adducts Macromolecule Adducts (DNA, Protein) Reactive_Intermediates->Macromolecule_Adducts Covalent Binding Macromolecule_Adducts->Cellular_Damage

Caption: Proposed mechanism of toxicity for this compound.

Conclusion

This compound (HC Yellow No. 4) is a well-characterized nitroaromatic compound with a primary application in the cosmetics industry. Its toxicological profile has been extensively studied, revealing potential for genotoxicity and carcinogenicity at high doses in animal models, although human data is lacking. The likely mechanism of toxicity involves the bioreduction of its nitro group, leading to oxidative stress and the formation of reactive intermediates. While it may possess antimicrobial properties, further quantitative studies are needed to validate this and explore any potential therapeutic applications. This guide provides a foundational understanding of the compound for professionals in related scientific fields. Further research into its specific biological interactions and potential for drug development is warranted, with careful consideration of its toxicological properties.

References

An In-depth Technical Guide to the Initial Synthesis and Discovery of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the initial synthesis, discovery, and toxicological evaluation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a compound also known by its cosmetic industry name, HC Yellow No. 4. With the CAS Registry Number 59820-43-8, this molecule has found its primary application as a direct dye in semi-permanent and permanent hair coloring formulations.[1][2] This document details the synthetic pathways, historical context of its discovery and structural elucidation, and presents available toxicological data. While specific signaling pathways associated with this compound are not extensively documented in publicly available literature, this guide summarizes the key findings on its biological effects.

Discovery and Historical Context

The initial discovery of this compound, or HC Yellow No. 4, is rooted in the development of synthetic dyes for the cosmetics industry. Production of this dye began in the late 1950s.[3] Its primary function is as a hair colorant, valued for its ability to impart a yellow shade to hair.[1][2]

There was historical confusion regarding the precise chemical structure of HC Yellow No. 4.[3][4] An earlier edition of the Cosmetic, Toiletry, and Fragrance Association (CTFA) Cosmetic Ingredient Dictionary depicted an incorrect structure with a different CAS number.[4] Subsequent analysis led to the correct structural assignment, which is now universally recognized as this compound with the CAS number 59820-43-8.[4]

Physicochemical Properties

The fundamental physicochemical properties of HC Yellow No. 4 are summarized in the table below.

PropertyValueReference
CAS Number 59820-43-8[5]
Molecular Formula C₁₀H₁₄N₂O₅[5]
Molecular Weight 242.23 g/mol [5]
Appearance Canary yellow fluffy powder[6][7]
Melting Point 140 °C (284 °F)[6][7]
Solubility Insoluble in water[6]

Synthesis

The synthesis of this compound has been described in various patents. A prominent method involves a two-step process starting from 2-amino-5-nitrophenol. This process is detailed in Chinese patent CN104744273A and is an improvement on earlier methods, such as the one described in US Patent 4,337,061.[8]

Synthetic Pathway

The overall synthetic scheme can be visualized as a two-step process:

  • Hydroxyethylation of 2-amino-5-nitrophenol: The starting material, 2-amino-5-nitrophenol, is reacted with a hydroxyethylating agent, such as ethylene chlorohydrin, in the presence of a base to yield the intermediate, 2-(6-amino-3-nitrophenoxy)ethanol.

  • Second Hydroxyethylation and Rearrangement: The intermediate then undergoes a reaction with an agent like ethyl chloroformate, followed by condensation and hydrolysis to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[8]

Synthesis_Pathway 2-amino-5-nitrophenol 2-amino-5-nitrophenol Intermediate 2-(6-amino-3-nitrophenoxy)ethanol 2-amino-5-nitrophenol->Intermediate Step 1: Hydroxyethylation Ethylene_Chlorohydrin Ethylene Chlorohydrin (Hydroxyethylating Agent) Ethylene_Chlorohydrin->Intermediate Final_Product 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol Intermediate->Final_Product Step 2: Condensation & Hydrolysis Ethyl_Chloroformate Ethyl Chloroformate Ethyl_Chloroformate->Final_Product

Caption: Two-step synthesis of HC Yellow No. 4.
Experimental Protocols

The following experimental protocols are based on the procedures described in Chinese Patent CN104744273A.[8]

Step 1: Synthesis of 2-(6-amino-3-nitrophenoxy)ethanol

  • Materials:

    • 2-amino-5-nitrophenol

    • Water (solvent)

    • Solid alkali (e.g., sodium hydroxide on a support)

    • Ethylene chlorohydrin (hydroxyethylating agent)

  • Procedure:

    • In a 500 mL autoclave, add 250.0 g of water, 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, 9.68 g of solid alkali, and 19.3 g (0.24 mol) of ethylene chlorohydrin.

    • Stir the mixture and heat.

    • Maintain the pressure between 0.2 and 0.3 MPa and the temperature between 115 and 125 °C.

    • Allow the reaction to proceed for 8 hours.

    • After the reaction, the intermediate product, 2-(6-amino-3-nitrophenoxy)ethanol, is obtained after workup.

Step 2: Synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine

  • Materials:

    • 2-(6-amino-3-nitrophenoxy)ethanol (from Step 1)

    • Dimethyl ether (DME) (solvent)

    • Ethyl chloroformate

    • Calcium carbonate (catalyst)

    • 20% aqueous sodium hydroxide solution

  • Procedure:

    • To a 500 mL autoclave, add 23.2 g of 2-(6-amino-3-nitrophenoxy)ethanol, 232.0 g of DME, 23.4 g of ethyl chloroformate, and 12.0 g of calcium carbonate.

    • Stir and heat the mixture, maintaining a pressure of 0.1 - 1.0 MPa and a temperature of 60 - 100 °C for 4 - 9 hours.

    • Monitor the reaction by HPLC until the content of the starting intermediate is less than 0.5%.

    • Add 20% aqueous sodium hydroxide solution to the reactor and maintain the temperature at 50 - 90 °C for 4 - 7 hours for hydrolysis.

    • Monitor the hydrolysis by HPLC until the intermediate content is less than 1.0%.

    • Stop the reaction and dilute the solution with 232 g of water.

    • Filter the mixture, wash the filter cake, and dry it in an oven to obtain the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.

Toxicological Data

Extensive toxicological studies have been conducted on HC Yellow No. 4, primarily in the context of its use in hair dyes. The data is summarized below.

Acute Toxicity
SpeciesRouteLD₅₀ObservationsReference
RatOral> 5 g/kg bwYellow coloration of skin and mucosae. No mortalities at 5 g/kg.[4]
RatOral> 2000 mg/kg bwNo treatment-related abnormalities other than dark brown fur staining.[9]
Genetic and Related Effects
AssaySystemResultReference
Gene MutationSalmonella typhimuriumPositive[3]
Sex-linked Recessive Lethal MutationDrosophila melanogasterPositive (injection), Negative (feeding)[3]
Carcinogenicity
SpeciesRouteConclusionReference
F344/N Rats (male)FeedEquivocal evidence (increased pituitary gland adenomas)[6]
F344/N Rats (female)FeedNo evidence[6]
B6C3F1 Mice (male and female)FeedNo evidence[6]

Signaling Pathways and Mechanism of Action

Currently, there is a lack of specific studies detailing the signaling pathways or a precise molecular mechanism of action for this compound in the context of drug development or targeted therapies. The available toxicological data focuses on its safety assessment as a cosmetic ingredient.

The biological activity of nitroaromatic compounds, in general, is often associated with the potential for the nitro group to be reduced to reactive intermediates that can interact with cellular macromolecules.[10] However, for HC Yellow No. 4, specific interactions with signaling pathways have not been elucidated.

The workflow for assessing the safety of a cosmetic ingredient like HC Yellow No. 4 typically involves a series of toxicological studies.

Safety_Assessment_Workflow Compound_ID Compound Identification (HC Yellow No. 4) Acute_Tox Acute Toxicity Studies Compound_ID->Acute_Tox Genetic_Tox Genetic Toxicity Assays Compound_ID->Genetic_Tox Carcinogenicity Carcinogenicity Studies Compound_ID->Carcinogenicity Risk_Assessment Risk Assessment Acute_Tox->Risk_Assessment Genetic_Tox->Risk_Assessment Carcinogenicity->Risk_Assessment Conclusion Safety Conclusion Risk_Assessment->Conclusion

Caption: General workflow for cosmetic ingredient safety assessment.

Conclusion

References

Methodological & Application

Synthesis Protocol for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed synthesis protocol for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a bifunctional nitroaromatic compound with potential applications in the development of dyes, pigments, and as an intermediate in organic synthesis. The protocol is based on a two-step synthetic route commencing with the hydroxyethylation of 2-amino-5-nitrophenol, followed by a condensation and hydrolysis reaction. This application note is intended for researchers and professionals in the fields of chemistry and drug development.

Introduction

This compound is a chemical compound featuring a nitrophenyl group, an ether linkage, and two hydroxyl groups. The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules. This protocol outlines a reproducible method for its preparation in a laboratory setting.

Chemical Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol The first step involves the hydroxyethylation of 2-amino-5-nitrophenol using an ethylene chlorohydrin in the presence of a solid base.

  • Step 2: Synthesis of this compound The intermediate, 2-(3-nitro-6-aminophenoxy)ethanol, is then reacted with ethyl chloroformate, followed by condensation and hydrolysis to yield the final product.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Amino-5-nitrophenolReagentSigma-Aldrich
Ethylene chlorohydrinReagentSigma-Aldrich
Solid alkali (e.g., sodium hydroxide on hydrotalcite)------
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
Ethyl chloroformateReagentSigma-Aldrich
Calcium carbonateReagentSigma-Aldrich
Sodium hydroxideACS ReagentVWR
Hydrochloric acidACS ReagentVWR
Ethyl acetateHPLC GradeFisher Scientific
HexaneHPLC GradeFisher Scientific
Deionized water------
Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol
  • To a 500 mL autoclave, add 250.0 g of N,N-Dimethylformamide (DMF), 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, and 5.0 g of a solid alkali catalyst (such as sodium hydroxide supported on hydrotalcite).[1]

  • Add 19.3 g (0.24 mol) of ethylene chlorohydrin to the mixture.[1]

  • Seal the autoclave and begin stirring the mixture.

  • Heat the reaction mixture to 105-110 °C, maintaining the pressure between 0.4 and 0.5 MPa.[1]

  • Allow the reaction to proceed for 5 hours. Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is less than 1.0%.[1]

  • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.

  • Filter the reaction mixture to remove the solid catalyst.

  • The filtrate containing the intermediate product, 2-(3-nitro-6-aminophenoxy)ethanol, can be used directly in the next step or purified further by crystallization or column chromatography.

Step 2: Synthesis of this compound
  • In a suitable reaction vessel, dissolve the crude 2-(3-nitro-6-aminophenoxy)ethanol obtained from Step 1 in a solvent such as N,N-Dimethylformamide (DMF). The solvent amount should be 5-10 times the weight of the intermediate.[1]

  • Add a catalyst, such as calcium carbonate, to the solution.

  • Add ethyl chloroformate to the reaction mixture. The mass ratio of 2-(3-nitro-6-aminophenoxy)ethanol to ethyl chloroformate should be approximately 1:1.0 to 1:3.0.[1]

  • Heat the mixture to facilitate the condensation reaction.

  • Following the condensation, perform a hydrolysis step by adding an aqueous alkali solution, such as 5-25% sodium hydroxide solution.[1] The weight ratio of 2-(3-nitro-6-aminophenoxy)ethanol to the alkali should be between 1:0.4 and 1:1.5.[1]

  • After hydrolysis, the reaction mixture is worked up to isolate the final product.

  • The crude product can be purified by recrystallization or column chromatography using a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a canary yellow fluffy powder.[2]

Data Summary

ParameterStep 1: HydroxyethylationStep 2: Condensation & Hydrolysis
Starting Material 2-Amino-5-nitrophenol2-(3-nitro-6-aminophenoxy)ethanol
Key Reagents Ethylene chlorohydrin, Solid alkaliEthyl chloroformate, Alkali solution
Solvent DMF or WaterDMF, Glycol dimethyl ether, etc.
Temperature 105-125 °CNot specified
Pressure 0.2-0.5 MPaNot specified
Reaction Time 5-8 hoursNot specified
Catalyst Solid alkaliSolid alkali, CaCO3, CaO, etc.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Condensation and Hydrolysis A 2-Amino-5-nitrophenol C Reaction in Autoclave (DMF, Solid Alkali, 105-110°C, 0.4-0.5 MPa) A->C B Ethylene chlorohydrin B->C D 2-(3-nitro-6-aminophenoxy)ethanol (Intermediate) C->D 5 hours F Condensation Reaction (DMF, Catalyst) D->F E Ethyl chloroformate E->F G Hydrolysis (Aqueous Alkali) F->G H Purification (Recrystallization/Chromatography) G->H I 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol (Final Product) H->I

Caption: Synthetic route for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • The reaction is carried out under pressure and at elevated temperatures; ensure the autoclave is operated by trained personnel and all safety features are functional.

  • Handle all chemicals with care, referring to their respective Material Safety Data Sheets (MSDS) for specific handling and disposal information. This compound is classified as an acute toxicant (oral), a skin sensitizer, and is suspected of causing genetic defects.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight (242.23 g/mol ).

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Melting Point: To compare with literature values.

Conclusion

The protocol described provides a comprehensive guide for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can reliably produce this compound for further study and application. The provided workflow diagram and data summary offer a clear overview of the synthesis process.

References

Application Notes and Protocols: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed overview of the potential applications of the chemical compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in the field of proteomics. While direct, extensive research on this specific molecule is emerging, its structural features suggest its utility as a novel chemical probe for affinity-based proteomics and chemoproteomics workflows. These notes outline theoretical applications, detailed experimental protocols for its synthesis and use, and data presentation formats.

Introduction

This compound is a bifunctional chemical entity. Its structure, featuring a nitroaromatic group and two hydroxyl groups, presents unique opportunities for proteomics research. The nitro group can be chemically modified, for instance, reduced to an amine, allowing for the attachment of affinity tags or reactive groups. The hydroxyl groups can be derivatized to create targeted covalent inhibitors or probes. These characteristics make it a candidate for the development of novel tools for protein enrichment, target identification, and validation.

Potential Applications in Proteomics

Based on its chemical structure, this compound can be adapted for several cutting-edge proteomics workflows:

  • Affinity-Based Protein Profiling (ABPP): The compound can be functionalized with a reactive group to covalently label specific classes of enzymes (e.g., serine hydrolases, kinases) and an affinity handle (e.g., biotin, clickable alkyne) for enrichment and subsequent identification by mass spectrometry.

  • Chemoproteomic Target Deconvolution: When developed as a derivative of a bioactive molecule, this compound can be used to identify the protein targets of a drug. The core structure allows for the synthesis of a probe that retains the pharmacological activity of the parent molecule.

  • Development of Covalent Probes: The hydroxyl groups can be modified into warheads that form covalent bonds with specific amino acid residues (e.g., cysteine, lysine) in a protein's active site, enabling the study of enzyme function and inhibitor binding.

Experimental Protocols

Synthesis of a Biotinylated Affinity Probe

This protocol describes the synthesis of a biotinylated affinity probe from this compound for use in ABPP experiments.

Workflow for Probe Synthesis and Application

cluster_synthesis Probe Synthesis cluster_application Proteomics Application start 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol reduction Reduction of Nitro Group (e.g., with Sodium Dithionite) start->reduction amine Intermediate Amine reduction->amine coupling Amide Coupling with Biotin-NHS Ester amine->coupling probe Final Biotinylated Probe coupling->probe incubation Incubation with Probe probe->incubation proteome Cell Lysate or Proteome Sample proteome->incubation enrichment Streptavidin Affinity Purification incubation->enrichment digestion On-Bead Tryptic Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms

Caption: Workflow for the synthesis of a biotinylated probe and its application in an affinity-based proteomics experiment.

Materials:

  • This compound

  • Sodium dithionite

  • Biotin-NHS ester

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • Reduction of the Nitro Group: Dissolve this compound in a suitable solvent like methanol. Add sodium dithionite in an aqueous solution and stir at room temperature until the reaction is complete (monitor by TLC).

  • Purification of the Amine Intermediate: Extract the product with an organic solvent and purify using column chromatography to obtain the aniline derivative.

  • Biotinylation: Dissolve the purified amine intermediate in DMF. Add Biotin-NHS ester and a base such as triethylamine. Stir the reaction at room temperature overnight.

  • Final Probe Purification: Purify the final biotinylated probe using HPLC to ensure high purity for proteomics experiments.

Protocol for Affinity-Based Protein Profiling (ABPP)

Objective: To identify proteins that interact with the synthesized biotinylated probe.

Experimental Workflow for ABPP

start Prepare Cell Lysate incubation Incubate Lysate with Biotinylated Probe start->incubation control Incubate Lysate with DMSO (Control) start->control enrichment Streptavidin Bead Enrichment incubation->enrichment control->enrichment wash Wash Beads to Remove Non-specific Binders enrichment->wash elution On-Bead Digestion (Trypsin) wash->elution analysis LC-MS/MS Analysis elution->analysis data Data Analysis: Identify and Quantify Proteins analysis->data

Caption: Step-by-step workflow for an Affinity-Based Protein Profiling (ABPP) experiment.

Materials:

  • Synthesized biotinylated probe

  • Cell lysate (e.g., from a relevant cell line or tissue)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Trypsin (proteomics grade)

  • LC-MS/MS instrumentation

Procedure:

  • Proteome Preparation: Prepare a cell lysate in a suitable lysis buffer (e.g., RIPA buffer) and determine the protein concentration using a BCA assay.

  • Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated probe at a final concentration of 1-10 µM for 1 hour at 4°C. Include a DMSO vehicle control.

  • Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the probe-protein complexes.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with a series of buffers to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C to digest the enriched proteins.

  • LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze by LC-MS/MS.

  • Data Analysis: Identify and quantify the enriched proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Compare the abundance of proteins in the probe-treated sample versus the DMSO control to identify specific binders.

Data Presentation

Quantitative data from proteomics experiments should be presented in a clear and structured format. The following table is an example of how to present protein quantification data from an ABPP experiment.

Table 1: Proteins Enriched by the Biotinylated Probe

Protein AccessionGene NameProtein NameLog2 Fold Change (Probe/Control)p-value
P04049ABL1Tyrosine-protein kinase ABL14.20.001
Q05397SRCProto-oncogene tyrosine-protein kinase Src3.80.003
P31749AKT1RAC-alpha serine/threonine-protein kinase3.50.005
...............

Data in this table is hypothetical and for illustrative purposes only.

Conclusion

The chemical scaffold of this compound offers a versatile starting point for the development of novel chemical probes for proteomics. The protocols and workflows described herein provide a roadmap for its synthesis and application in identifying protein targets and elucidating biological pathways. Further derivatization and optimization of this core structure could lead to the creation of highly specific and potent tools for chemical biology and drug discovery.

Application Notes and Protocols for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol as a Molecular Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the potential use of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol as a chromogenic molecular probe for enzyme activity assays. While direct experimental data for this specific compound is not extensively available, its structural similarity to known p-nitroaniline-based enzyme substrates allows for the development of robust hypothetical applications. This document outlines the underlying principles, detailed experimental protocols for a hypothetical enzyme inhibition assay, and data presentation formats to guide researchers in utilizing this compound for screening and characterization of hydrolytic enzymes.

Introduction to this compound

This compound, also known as HC Yellow 4, is a nitroaromatic compound with the chemical formula C₁₀H₁₄N₂O₅. Its core structure features a p-nitroaniline moiety. In biochemical research, p-nitroaniline derivatives are widely used as chromogenic substrates for various hydrolytic enzymes, such as proteases and amidases.[1][2][3] The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically, typically around 405-410 nm.[4][5] This color change provides a direct and continuous method for measuring enzyme activity.

Based on this well-established principle, this compound can be proposed as a substrate for a hypothetical hydrolase capable of cleaving the bond between a suitable acyl group and the secondary amine of the p-nitroaniline core. The release of the parent molecule, this compound, would result in a detectable color change, making it a useful tool for high-throughput screening of enzyme inhibitors.

Hypothetical Application: Chromogenic Substrate for "Hydro-X" Hydrolase

For the purpose of these application notes, we will consider the use of an acylated form of this compound as a specific substrate for a hypothetical enzyme, "Hydro-X," which is a member of the serine hydrolase family. The substrate, "Acyl-Substrate-X," upon enzymatic cleavage by Hydro-X, releases this compound, leading to an increase in absorbance at 405 nm. This system can be employed to screen for inhibitors of Hydro-X.

Enzymatic Reaction Pathway

The following diagram illustrates the proposed enzymatic cleavage of the hypothetical substrate "Acyl-Substrate-X" by the enzyme "Hydro-X".

Enzymatic_Reaction sub Acyl-Substrate-X (Colorless) enz Hydro-X (Hydrolase) sub->enz Binding prod1 This compound (Yellow Chromophore) enz->prod1 Catalysis & Release prod2 Acyl Group enz->prod2 Catalysis & Release

Caption: Proposed enzymatic reaction of a hypothetical substrate.

Data Presentation: Enzyme Inhibition Assay

The following table presents hypothetical data from a dose-response experiment to determine the IC₅₀ value of a putative inhibitor ("Inhibitor-A") against Hydro-X using the proposed chromogenic substrate.

Inhibitor-A Conc. (µM)Absorbance at 405 nm (mAU)% Inhibition
0 (No Inhibitor)5000
0.145010
130040
1015070
1005090
IC₅₀ (µM)~2.5

Experimental Protocols

Materials and Reagents
  • "Acyl-Substrate-X" (hypothetical acylated derivative of this compound)

  • "Hydro-X" enzyme (purified)

  • "Inhibitor-A" (or other test compounds)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20

  • Dimethyl Sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions
  • Substrate Stock Solution (10 mM): Dissolve an appropriate amount of "Acyl-Substrate-X" in DMSO.

  • Enzyme Working Solution (2X): Dilute the purified "Hydro-X" enzyme to a 2X final concentration in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 30 minutes.

  • Inhibitor Stock Solution (10 mM): Dissolve "Inhibitor-A" in DMSO.

  • Inhibitor Dilution Series: Prepare a serial dilution of "Inhibitor-A" in DMSO and then dilute into Assay Buffer to achieve the desired final concentrations.

Enzyme Inhibition Assay Protocol

The following diagram outlines the experimental workflow for the enzyme inhibition assay.

Experimental_Workflow start Start prep_plate Prepare 96-well Plate: Add Assay Buffer, Inhibitor-A dilutions, and DMSO (control) start->prep_plate add_enzyme Add 2X Hydro-X Enzyme Solution to each well prep_plate->add_enzyme incubate1 Incubate at RT for 15 min add_enzyme->incubate1 add_substrate Initiate reaction by adding Acyl-Substrate-X to each well incubate1->add_substrate read_plate Measure Absorbance at 405 nm kinetically for 30 min at RT add_substrate->read_plate analyze Analyze Data: Calculate reaction rates and % inhibition. Determine IC50. read_plate->analyze

Caption: Workflow for the Hydro-X enzyme inhibition assay.

Step-by-Step Procedure:

  • To the wells of a 96-well microplate, add 50 µL of Assay Buffer.

  • Add 1 µL of "Inhibitor-A" from the dilution series to the appropriate wells. For the control (0% inhibition), add 1 µL of DMSO.

  • Add 25 µL of the 2X "Hydro-X" enzyme working solution to each well.

  • Mix gently and incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding 25 µL of the "Acyl-Substrate-X" working solution to each well. The final reaction volume should be 100 µL.

  • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm every minute for 30 minutes.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ of DMSO control)) * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Safety and Handling

  • Users should consult the Safety Data Sheet (SDS) for this compound before use.

  • As with all nitroaromatic compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

Conclusion

While further empirical validation is required, the structural characteristics of this compound strongly suggest its potential as a valuable molecular probe in the development of chromogenic enzyme assays. The protocols and data presented herein provide a foundational framework for researchers to design and implement screening assays for novel enzyme inhibitors, contributing to advancements in drug discovery and biochemical research.

References

Application Notes: The Utility of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in Modern Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is an aromatic nitroaniline derivative with significant potential as a precursor in the synthesis of novel dyes, particularly disperse and azo dyes. Its molecular structure is notable for several key functional groups that impart desirable characteristics to resulting colorants. The primary aromatic amine group is readily diazotized, a foundational reaction in azo dye formation. The nitro group acts as a powerful auxochrome, deepening the color (a bathochromic shift) and improving fixation to textile fibers. Furthermore, the two hydroxyethoxy side chains enhance water solubility and provide reactive sites for further functionalization, allowing for the fine-tuning of properties such as lightfastness, wash fastness, and affinity for specific substrates.[1] This combination of features makes it a versatile building block for creating a diverse library of dyes for applications in textiles, pigments, and advanced materials.

This document provides detailed protocols for the synthesis of the precursor molecule and its subsequent application in the synthesis of a novel azo dye. It is intended for researchers and professionals in the fields of chemistry and drug development.

Part 1: Synthesis of the Precursor Molecule

The synthesis of this compound can be achieved through a multi-step process starting from 2-Amino-5-nitrophenol. The workflow involves sequential ethoxylation and condensation reactions to build the final structure.

Experimental Workflow: Precursor Synthesis

The overall synthetic pathway involves two primary stages: the initial hydroxyethylation of the phenolic group, followed by a reaction with chloroethyl chloroformate and subsequent hydrolysis to yield the target amine.[2]

G cluster_0 Stage 1: First Hydroxyethylation cluster_1 Stage 2: Second Hydroxyethylation & Hydrolysis A 2-Amino-5-nitrophenol B Mix with Alkali (e.g., KOH) + Hydroxyethylating Agent (e.g., Ethylene Chlorohydrin) A->B Solvent: DMAC C Reaction at 110-120°C Pressure: 0.4-0.5 MPa B->C Heat & Pressurize D Intermediate: 2-(3-nitro-6-aminophenoxy)ethanol C->D Aftertreatment E Intermediate from Stage 1 F React with Chloroethyl Chloroformate E->F Catalyst G Condensation Reaction 60-100°C F->G H Hydrolysis with Aqueous Alkali (e.g., NaOH) G->H 50-90°C I Final Product: This compound H->I Aftertreatment G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling A Precursor Molecule (2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol) B Dissolve in Acid (HCl) Cool to 0-5°C A->B C Add NaNO₂ Solution (Dropwise) B->C Maintain Temp < 5°C D Diazonium Salt Solution (Unstable, use immediately) C->D G Combine Diazonium Salt and Coupling Solution D->G Slow Addition E Coupling Component (e.g., β-Naphthol) F Dissolve in Alkaline Solution (NaOH) Cool to 0-5°C E->F F->G With Stirring H Stir at < 5°C for 1-2 hours G->H I Final Azo Dye (Precipitate) H->I Filter, Wash, Dry

References

Application Notes and Protocols for Experimental Research Using 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Overview

Compound Name: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Synonyms: HC Yellow No. 4[1]

CAS Number: 59820-43-8

Molecular Formula: C₁₀H₁₄N₂O₅

Molecular Weight: 242.23 g/mol [2]

Appearance: Canary yellow fluffy powder.[3]

Solubility: Insoluble in water.[4]

Primary Application: Historically used as a semi-permanent hair dye.[1][5]

While this compound (HC Yellow No. 4) has been predominantly utilized in the cosmetics industry, its chemical structure as a nitroaromatic compound suggests potential for exploration in broader research and drug development contexts. Nitroaromatic compounds are known to possess a range of biological activities, and this molecule could serve as a scaffold for the development of novel therapeutic agents. These application notes provide a framework for investigating the biological and pharmacological properties of this compound.

Potential Research Applications (Hypothetical)

Given the presence of a nitro group, which can be bioreduced to reactive intermediates, and the overall chemical structure, potential areas of investigation for this compound include:

  • Anticancer Research: Many nitroaromatic compounds exhibit selective cytotoxicity towards hypoxic tumor cells. The nitro group can be reduced under low-oxygen conditions, leading to the formation of cytotoxic radicals that can damage DNA and other cellular components.

  • Antimicrobial Research: The antimicrobial properties of related nitroaromatic compounds have been documented.[6] This compound could be screened for activity against various bacterial and fungal strains.

  • Enzyme Inhibition: The electron-withdrawing nature of the nitro group and the potential for hydrogen bonding from the hydroxyethoxy and ethanol moieties suggest that this compound could be investigated as an inhibitor of various enzymes.[6]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data regarding the biological activity of this compound in a therapeutic research context. The following table provides a template for summarizing key quantitative data that would be generated during initial screening and characterization studies.

Assay TypeCell Line / OrganismIC₅₀ / MIC (µM)Selectivity IndexNotes
Cytotoxicity
    - Normoxic Conditionse.g., HEK293To assess general toxicity.
    - Hypoxic Conditionse.g., HT-29To evaluate hypoxia-selective effects.
Antimicrobial Activity
    - Gram-positive bacteriae.g., S. aureusMinimum Inhibitory Concentration.
    - Gram-negative bacteriae.g., E. coliMinimum Inhibitory Concentration.
    - Fungal strainse.g., C. albicansMinimum Inhibitory Concentration.
Enzyme Inhibition e.g., Kinase, ProteaseHalf-maximal Inhibitory Concentration.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the potential biological activity of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against cancerous and non-cancerous cell lines under both normal and low-oxygen (hypoxic) conditions.

Materials:

  • This compound

  • Mammalian cell lines (e.g., a cancer cell line like HeLa or A549, and a non-cancerous cell line like HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator and a hypoxic chamber or incubator

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Further dilute with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: For normoxic conditions, incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator. For hypoxic conditions, place the plate in a hypoxic chamber (e.g., 1% O₂) for the same duration.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value by plotting a dose-response curve.

Ames Test for Mutagenicity

This protocol is a bacterial reverse mutation assay to assess the mutagenic potential of the compound.

Materials:

  • This compound

  • Salmonella typhimurium tester strains (e.g., TA98 and TA100)

  • S9 metabolic activation system (optional, to assess metabolically activated mutagens)

  • Glucose minimal agar plates

  • Top agar

  • Histidine/biotin solution

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a range of concentrations.

  • Assay:

    • In a test tube, combine the test compound solution, the bacterial tester strain, and (if applicable) the S9 mix.

    • Pre-incubate the mixture at 37°C with gentle shaking.

    • Add top agar to the mixture and pour it onto a glucose minimal agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (his+) on each plate.

  • Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control group. A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Visualizations

Hypothetical Signaling Pathway for Hypoxia-Selective Cytotoxicity

G cluster_0 Extracellular cluster_1 Intracellular Compound This compound Nitroreductase Nitroreductase Enzymes Compound->Nitroreductase Cellular Uptake Reactive_Intermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive_Intermediates Bioreduction (Hypoxia) DNA_Damage DNA Strand Breaks Reactive_Intermediates->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Proposed mechanism of hypoxia-selective cytotoxicity.

Experimental Workflow for In Vitro Screening

G Start Start: Compound Synthesis and Characterization Cytotoxicity_Screening In Vitro Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity_Screening Hypoxia_Testing Hypoxia-Selective Cytotoxicity (MTT Assay) Cytotoxicity_Screening->Hypoxia_Testing Mutagenicity_Testing Mutagenicity Assessment (Ames Test) Hypoxia_Testing->Mutagenicity_Testing Mechanism_Studies Mechanism of Action Studies (e.g., DNA damage assays, apoptosis assays) Mutagenicity_Testing->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End: Candidate for In Vivo Studies Lead_Optimization->End

Caption: Workflow for initial in vitro evaluation.

References

Application Notes and Protocols for the Analytical Detection of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also known as HC Yellow No. 4, is a nitroaromatic compound utilized as a direct hair dye in cosmetic formulations.[1][2][3][4] Its chemical structure, featuring a nitrophenyl group attached to an aminoethanol moiety, necessitates accurate and sensitive analytical methods for quality control, safety assessment, and research purposes.[5] This document provides detailed application notes and protocols for the detection and quantification of this compound using modern analytical techniques. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Tandem Mass Spectrometry (MS/MS) detection. These techniques are suitable for analyzing the compound's purity and its concentration in various matrices, including cosmetic products.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Alternate Name HC Yellow No. 4[3]
CAS Number 59820-43-8[6]
Molecular Formula C₁₀H₁₄N₂O₅[6]
Molecular Weight 242.23 g/mol [6]
Appearance Canary yellow fluffy powder[7]

Analytical Techniques and Protocols

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for the analysis of this compound.[1] It can be paired with UV detection for routine quantification or with a mass spectrometer for higher sensitivity and structural confirmation.

HPLC with UV-Vis Detection (HPLC-UV)

This method is suitable for the quantification of this compound in cosmetic formulations and for purity assessment. The protocol is adapted from established methods for similar nitroaniline compounds and hair dyes.[8][9]

Experimental Protocol: HPLC-UV

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[5]

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is effective.[5][10]

      • Solvent A: 0.1% Formic Acid in Water

      • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program: Start with 20% B, increase to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.

    • Detection Wavelength: UV detection at 254 nm or 365 nm, where the compound has significant absorbance.[5]

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the cosmetic sample into a 20 mL volumetric flask.

    • Add 15 mL of a 50% methanol solution containing 0.1% ascorbic acid (to prevent oxidation).

    • Sonicate for 30 minutes to ensure complete extraction.

    • Bring the flask to volume with the 50% methanol/0.1% ascorbic acid solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard (purity >98%) at 1 mg/mL in the 50% methanol/0.1% ascorbic acid solution.

    • Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Ultra-High-Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices or for trace-level detection, UHPLC-MS/MS is the preferred method. This protocol is based on a general method for analyzing hair dyes in cosmetics.[11]

Experimental Protocol: UHPLC-MS/MS

  • Instrumentation:

    • UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 UPLC column (e.g., 2.1 mm i.d. × 10 cm, 1.6 µm).[11]

    • Mobile Phase:

      • Solvent A: 5 mM Ammonium Formate in Water

      • Solvent B: Methanol/Acetonitrile (1:1, v/v)[11]

    • Gradient Program:

      Time (min) Solvent A (%) Solvent B (%)
      0.0 98 2
      1.0 98 2
      3.0 95 5
      8.5 20 80
      10.0 5 95
      12.5 5 95
      13.0 98 2

      | 15.0 | 98 | 2 |

    • Flow Rate: 0.3 mL/min.[11]

    • Column Temperature: 30°C.[11]

    • Injection Volume: 3 µL.[11]

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.[11]

    • Capillary Voltage: 2.85 kV.[11]

    • Ion Source Temperature: 150°C.[11]

    • Desolvation Temperature: 500°C.[11]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion would be the protonated molecule [M+H]⁺ (m/z 243.1). Product ions would result from fragmentation of the precursor.

  • Sample and Standard Preparation: As described for the HPLC-UV method.

Quantitative Data Summary

No specific quantitative performance data for this compound was found in the literature. The following table summarizes validation data from published methods for structurally similar and relevant compounds (p-Nitroaniline and 4-Amino-3-nitrophenol) to provide an expected performance range.

ParameterMethodAnalyteMatrixValueReference
Linearity (r²) UPLC-Q-Orbitrap HRMSp-NitroanilineBlood> 0.999[12]
HPLC-PDA4-Amino-3-nitrophenolHair Dyes1.000[9]
Limit of Detection (LOD) LC-MS/MSp-NitroanilineChicken10 µg/kg[13]
UPLC-Q-Orbitrap HRMSp-NitroanilineBlood0.6 - 2.2 µg/L[12]
Limit of Quantitation (LOQ) LC-MS/MSp-NitroanilineChicken30 µg/kg[13]
UPLC-Q-Orbitrap HRMSp-NitroanilineBlood2.0 - 7.4 µg/L[12]
HPLC-PDA4-Amino-3-nitrophenolHair Dyes0.07%[9]
Precision (%RSD) UPLC-Q-Orbitrap HRMSp-NitroanilineBlood< 9.9% (intra-day)[12]
HPLC-PDA4-Amino-3-nitrophenolHair Dyes0.59 - 1.92%[9]
Accuracy/Recovery (%) UPLC-Q-Orbitrap HRMSp-NitroanilineBlood83.1 - 101.3%[12]
HPLC-PDA4-Amino-3-nitrophenolHair Dyes99.06 - 101.05%[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the quantitative analysis of this compound in a cosmetic matrix.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Cosmetic Sample Weighing Weighing Sample->Weighing Standard Reference Standard Stock Stock Solution (1 mg/mL) Standard->Stock Extraction Solvent Extraction (50% MeOH, 0.1% Ascorbic Acid) Weighing->Extraction Sonication Sonication (30 min) Extraction->Sonication Dilution Dilution to Volume Sonication->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Cal_Curve Calibration Standards Stock->Cal_Curve Cal_Curve->HPLC_Vial Autosampler Autosampler Injection HPLC_Vial->Autosampler Column C18 RP Column Autosampler->Column Detector UV or MS/MS Detector Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the analysis of this compound.

Signaling Pathway Information

Currently, there is a lack of specific, publicly available research detailing the signaling pathways directly modulated by this compound. While structurally related nitroaromatic compounds may exhibit biological activities such as enzyme inhibition, the direct targets and pathways for this specific compound have not been elucidated.[5] Therefore, a signaling pathway diagram cannot be accurately generated at this time. The primary application of this compound is as a colorant in cosmetic products.[1]

References

Application Note: Quantitative Analysis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in a biological matrix (e.g., human plasma) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, metabolism research, and other applications in drug development where monitoring levels of this compound is required.

Introduction

This compound is a nitroaromatic compound with amino alcohol functionalities. While its specific biological role and applications are not extensively documented in publicly available literature, its structure suggests potential use as an intermediate in chemical synthesis or as a candidate molecule in drug discovery. Accurate quantification of such molecules in biological matrices is crucial for evaluating their absorption, distribution, metabolism, and excretion (ADME) properties. LC-MS/MS offers the high sensitivity and selectivity required for bioanalytical assays. This document provides a comprehensive protocol for the analysis of this compound, which can be adapted by researchers in pharmaceutical and life sciences.

Experimental

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a plasma matrix.

Materials:

  • Human plasma

  • This compound reference standard

  • This compound-d4 (internal standard, IS)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol, LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Prepare a stock solution of this compound and its deuterated internal standard in methanol at a concentration of 1 mg/mL.

  • Create a series of working standard solutions by serially diluting the stock solution with 50:50 methanol:water to prepare calibration standards.

  • Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution in acetonitrile.

  • In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control sample.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube.

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer 100 µL of the supernatant to a clean HPLC vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

LC Parameters: | Parameter | Value | | :--- | :--- | | Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 1.0 | 5 | | | 4.0 | 95 | | | 5.0 | 95 | | | 5.1 | 5 | | | 7.0 | 5 |

Mass Spectrometry

Instrumentation:

  • Triple quadrupole mass spectrometer

MS Parameters:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr

| Cone Gas Flow | 50 L/hr |

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
This compound 243.1 197.1 (Quantifier) 15
243.1 167.1 (Qualifier) 25

| this compound-d4 (IS) | 247.1 | 201.1 | 15 |

Note: The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO2, 46 Da) or nitric oxide (NO, 30 Da). The proposed transitions are hypothetical and should be optimized based on experimental data.

Results and Discussion

The developed LC-MS/MS method demonstrated good linearity, accuracy, and precision for the quantification of this compound in human plasma.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the assay.

ParameterResult
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% bias) Within ±15%
Recovery > 85%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is Add Internal Standard in ACN (150 µL) plasma->is vortex1 Vortex (30s) is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial lc HPLC Separation (C18 Column) hplc_vial->lc ms MS/MS Detection (ESI+, MRM) lc->ms integration Peak Integration ms->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

G cluster_0 Method Development cluster_1 Sample Processing cluster_2 Data Acquisition & Analysis A Analyte & IS Characterization B MS Parameter Optimization (Precursor/Product Ions) A->B C Chromatography Development A->C F LC-MS/MS Data Acquisition B->F C->F D Extraction from Matrix E Protein Precipitation D->E E->F G Data Processing & Quantification F->G

Caption: Logical flow of the analytical method development and execution.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of this compound in a biological matrix. The protocol is designed to be a starting point for researchers and can be further optimized and validated according to specific laboratory and regulatory requirements. The use of a stable isotope-labeled internal standard and a simple sample preparation procedure makes this method suitable for high-throughput analysis in a drug development setting.

Application Notes and Protocols for the Purification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is a chemical compound with potential applications in various research and development sectors. The purity of this compound is critical for reliable experimental results and for meeting regulatory standards in drug development. This document provides detailed protocols for common purification methods applicable to this compound, including precipitation/filtration, recrystallization, and liquid-liquid extraction. The choice of method will depend on the nature and quantity of impurities present in the crude product.

Data Presentation

While specific quantitative data for the purification of this compound is not extensively available in the public domain, the following table summarizes typical purity and yield data that can be expected from analogous compounds and general purification techniques. This data is intended to serve as a benchmark for researchers.

Purification MethodKey ParametersExpected Purity (by HPLC)Expected YieldReference/Analogy
Precipitation & FiltrationDilution in cold water, followed by suction filtration and washing.>98%60-75%Based on the synthesis post-treatment of similar nitroaromatic compounds.[1][2]
RecrystallizationDissolution in a hot solvent (e.g., water, ethanol) and subsequent cooling.>99%50-70%General method for purifying solid organic compounds, such as 2-amino-4-nitrophenol.[3]
Liquid-Liquid ExtractionPartitioning between two immiscible solvents (e.g., water and an organic solvent).Dependent on impurities50-65% (per extraction)Based on the extraction of aminoethanol derivatives.[4]

Experimental Protocols

The following are detailed methodologies for the key purification experiments.

Protocol 1: Purification by Precipitation and Filtration

This protocol is adapted from the post-treatment steps described in the synthesis of N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine.[1]

Objective: To remove water-soluble impurities from the crude product.

Materials:

  • Crude this compound

  • Deionized water (ice-cold)

  • Beaker

  • Stirring rod

  • Büchner funnel and flask

  • Filter paper

  • Vacuum source

  • Drying oven or vacuum desiccator

Procedure:

  • Transfer the crude reaction mixture containing this compound to a beaker.

  • While stirring, slowly add the reaction mixture to a larger volume of ice-cold deionized water. The significant change in polarity will cause the desired organic compound to precipitate out of the solution.

  • Continue stirring for 15-30 minutes to ensure complete precipitation.

  • Set up a suction filtration apparatus with a Büchner funnel and a properly sized filter paper.

  • Wet the filter paper with a small amount of cold deionized water to ensure a good seal.

  • Pour the suspension of the precipitated solid onto the Büchner funnel under vacuum.

  • Wash the collected solid (filter cake) with several small portions of cold deionized water to remove any remaining water-soluble impurities.

  • Continue to apply the vacuum for a few minutes to partially dry the solid.

  • Carefully transfer the purified solid from the filter paper to a watch glass or a suitable container.

  • Dry the solid in a drying oven at a temperature below its melting point or in a vacuum desiccator until a constant weight is achieved. The final product should be a canary yellow fluffy powder.[5]

Protocol 2: Purification by Recrystallization

This is a general protocol for the recrystallization of a solid organic compound, with solvent suggestions based on related structures.[3][6]

Objective: To obtain a highly pure crystalline product by separating it from impurities based on differences in solubility.

Materials:

  • Crude this compound

  • A suitable solvent or solvent mixture (e.g., water, ethanol, or a mixture of ethanol and ethyl acetate)[6]

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Condenser (optional, for volatile solvents)

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely at the boiling point of the solvent. Avoid adding excess solvent.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the clear, hot solution to cool down slowly to room temperature. Crystals of the purified compound should start to form.

  • To maximize the yield, place the flask in an ice bath for about 30 minutes to an hour to induce further crystallization.

  • Collect the crystals by suction filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals in a vacuum oven or desiccator.

Protocol 3: Purification by Liquid-Liquid Extraction

This protocol is based on general principles of liquid-liquid extraction for aminoethanol compounds.[4]

Objective: To separate the target compound from impurities by partitioning it between two immiscible liquid phases.

Materials:

  • Crude this compound dissolved in a suitable solvent.

  • An immiscible extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Separatory funnel.

  • Beakers or flasks for collecting the layers.

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Rotary evaporator.

Procedure:

  • Dissolve the crude product in a suitable solvent.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of the immiscible extraction solvent.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release any pressure buildup.

  • Allow the layers to separate completely.

  • Drain the lower layer into a clean flask. If the desired compound is in the upper layer, drain the lower layer and then pour the upper layer out through the top of the funnel into another clean flask.

  • Repeat the extraction process with fresh extraction solvent on the layer containing the desired product to maximize recovery.

  • Combine the organic extracts containing the purified compound.

  • Dry the combined organic extract over an anhydrous drying agent like sodium sulfate.

  • Filter off the drying agent.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the purified compound.

Visualizations

General Purification Workflow

The following diagram illustrates a general workflow for the purification of a synthesized chemical compound.

PurificationWorkflow CrudeProduct Crude Product (from synthesis) Dissolution Dissolution in Appropriate Solvent CrudeProduct->Dissolution PurificationStep Purification Method Dissolution->PurificationStep Isolation Isolation of Purified Compound PurificationStep->Isolation e.g., Filtration, Separation Precipitation Precipitation PurificationStep->Precipitation Recrystallization Recrystallization PurificationStep->Recrystallization Extraction Extraction PurificationStep->Extraction Drying Drying Isolation->Drying PureProduct Pure Product (for analysis/use) Drying->PureProduct

Caption: A generalized workflow for the purification of chemical compounds.

Decision Tree for Purification Method Selection

This diagram provides a logical flow for selecting an appropriate purification method.

PurificationDecisionTree Start Crude Product State IsSolid Is the crude product a solid? Start->IsSolid IsSoluble Are impurities soluble in a specific solvent? IsSolid->IsSoluble Yes UseExtraction Use Liquid-Liquid Extraction IsSolid->UseExtraction No (liquid/oil) UseRecrystallization Use Recrystallization IsSoluble->UseRecrystallization Yes UsePrecipitation Use Precipitation/ Filtration IsSoluble->UsePrecipitation No

Caption: A decision tree for selecting a suitable purification method.

References

Application Notes and Protocols for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a versatile synthetic intermediate. The protocols provided are based on patent literature and established chemical principles, offering a guide for laboratory synthesis and further investigation into its utility in drug discovery and development.

Introduction

This compound is a nitroaromatic compound featuring both ether and aminoethanol functionalities. This combination of reactive groups makes it a valuable building block in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity. Its structural similarity to intermediates used in the synthesis of kinase inhibitors suggests its potential as a key component in the development of targeted therapeutics.[1] This document outlines a detailed protocol for its synthesis and discusses its potential applications in medicinal chemistry.

Physicochemical Properties

PropertyValueReference
CAS Number 59820-43-8
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 242.23 g/mol
Appearance Canary yellow fluffy powder[2]
Melting Point 140 °C[2]

Synthesis Protocol

The following is a proposed two-step protocol for the synthesis of this compound, based on the method described in Chinese patent CN104744273A.[3]

Overall Reaction Scheme:

Synthesis_Scheme 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate Intermediate 2-Amino-5-nitrophenol->Intermediate Step 1: Hydroxyethylation Final_Product This compound Intermediate->Final_Product Step 2: Condensation & Hydrolysis

Caption: Two-step synthesis of the target intermediate.

Step 1: Synthesis of 2-(2-((2-Amino-4-nitrophenyl)amino)ethoxy)ethanol (Intermediate)

This step involves the hydroxyethylation of 2-amino-5-nitrophenol.

Reaction:

Step1_Reaction Reactant 2-Amino-5-nitrophenol Reagent + 2-Chloroethanol (or Ethylene Oxide) Product -> 2-(2-((2-Amino-4-nitrophenyl)amino)ethoxy)ethanol

Caption: Hydroxyethylation of 2-amino-5-nitrophenol.

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reactor, combine 2-amino-5-nitrophenol (1.0 eq), a suitable base such as potassium hydroxide (1.5 eq), and a polar aprotic solvent like N,N-dimethylacetamide (DMAC) (10 mL per gram of starting material).[3]

  • Reagent Addition: Add a hydroxyethylating agent, such as 2-chloroethanol (1.5 eq).[3]

  • Reaction Conditions: Seal the reactor and heat the mixture to 110-120°C with vigorous stirring. Maintain the pressure between 0.4-0.5 MPa.[3]

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8 hours).[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and cautiously vent the reactor.

    • Pour the reaction mixture into ice-cold water, which should cause the product to precipitate.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove inorganic salts and residual solvent.

    • Dry the product in a vacuum oven at a temperature below 60°C to yield the intermediate product.

Quantitative Data (Expected):

ParameterValue
Yield >90% (as per patent claim[3])
Purity (HPLC) >98% (as per patent claim[3])
Step 2: Synthesis of this compound (Final Product)

This step involves the reaction of the intermediate with an acylating agent followed by hydrolysis.

Reaction:

Step2_Reaction Intermediate 2-(2-((2-Amino-4-nitrophenyl)amino)ethoxy)ethanol Reagents + Chloroethyl Chloroformate then NaOH (aq) Product -> this compound

Caption: Condensation and hydrolysis to the final product.

Experimental Protocol:

  • Reaction Setup: In a pressure-rated reactor, dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent such as 1,2-dimethoxyethane (DME) (10 mL per gram of intermediate).[3]

  • Reagent Addition: Add a catalyst, such as calcium carbonate (0.5 eq), followed by chloroethyl chloroformate (1.2 eq).[3]

  • Reaction Conditions (Condensation): Seal the reactor and heat the mixture to 60-100°C for 4-9 hours.[3]

  • Monitoring (Condensation): Monitor the disappearance of the starting material by HPLC.

  • Hydrolysis: After the condensation is complete, add a 20% aqueous solution of sodium hydroxide. Heat the mixture to 50-90°C and stir for 4-7 hours.[3]

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water, which should cause the final product to precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake with water until the washings are neutral.

    • Dry the product in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent like ethanol if necessary.

Quantitative Data (Expected):

ParameterValue
Yield High (as per patent claim[3])
Purity (HPLC) >99% (as per patent claim[3])

Application in Drug Development: Intermediate for Kinase Inhibitors

Nitroaromatic compounds are important precursors in the synthesis of various pharmaceuticals. A closely related compound, 2-[(4-nitrophenyl)amino]ethanol, serves as a key intermediate in the synthesis of phenylpurinediamine derivatives, which are potent and reversible kinase inhibitors targeting mutations associated with certain types of cancer, such as non-small cell lung cancer.[1]

The structural features of this compound, particularly the nitrophenylaminoethanol core, make it an attractive starting material for the synthesis of novel kinase inhibitors. The nitro group can be readily reduced to an amino group, which can then be further functionalized to introduce moieties that interact with the ATP-binding site of various kinases. The hydroxyethoxy and aminoethanol side chains offer additional points for modification to improve solubility, cell permeability, and target engagement.

Proposed Synthetic Utility Workflow:

Application_Workflow Start 2-((2-(2-Hydroxyethoxy)- 4-nitrophenyl)amino)ethanol Reduction Reduction of Nitro Group (e.g., H₂, Pd/C) Start->Reduction Amine_Intermediate Amino Intermediate Reduction->Amine_Intermediate Functionalization Functionalization of Amino Group Amine_Intermediate->Functionalization Kinase_Inhibitor Potential Kinase Inhibitor Functionalization->Kinase_Inhibitor Biological_Screening Biological Screening (Kinase Assays, Cell-based Assays) Kinase_Inhibitor->Biological_Screening

Caption: Workflow for developing kinase inhibitors.

Potential Signaling Pathway Target:

While specific drugs derived from this intermediate are not yet reported, its potential application as a kinase inhibitor suggests that the resulting compounds could target signaling pathways frequently dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Receptor_Kinase->Downstream_Signaling Kinase_Inhibitor Potential Inhibitor derived from This compound Kinase_Inhibitor->Receptor_Kinase Cellular_Response Cell Proliferation, Angiogenesis, Survival Downstream_Signaling->Cellular_Response

Caption: Potential targeted signaling pathway.

Conclusion

This compound is a promising synthetic intermediate with potential applications in the development of novel pharmaceuticals, particularly kinase inhibitors. The provided synthesis protocol, derived from patent literature, offers a starting point for its laboratory preparation. Further research into its derivatization and biological evaluation is warranted to fully explore its potential in medicinal chemistry and drug discovery. Researchers should perform their own optimization and characterization to validate the synthesis and purity of the compound.

References

Application Notes and Protocols for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Compound: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol CAS Number: 59820-43-8[1][2] Synonyms: HC Yellow No. 4[2][3]

Application Notes

This compound, commonly known as HC Yellow No. 4, is a synthetic organic compound primarily utilized as a colorant in semi-permanent and permanent hair dye formulations.[4][5] Its scientific and research applications are predominantly in the field of toxicology and safety assessment, stemming from its widespread use in consumer products. While not extensively documented as a tool in fundamental research or drug development, its well-characterized toxicological profile provides a basis for its use in dermatological and toxicological research.

Primary Application: Hair Colorant

HC Yellow No. 4 functions as a direct dye, imparting a yellow hue to the hair.[4] It is formulated in concentrations ranging from 0.1% to 1.5% in commercial hair dye products.[1][6] The color intensity depends on the formulation's other components and the initial hair color.[4]

Research Applications in Toxicology

The extensive use of HC Yellow No. 4 in cosmetics has prompted numerous toxicological studies to assess its safety. These studies provide a framework for its use as a reference compound in toxicological research, particularly in the following areas:

  • Genotoxicity and Mutagenicity: HC Yellow No. 4 has been shown to be mutagenic in several in vitro assays, including bacterial reverse mutation assays (Ames test) and in cultured mammalian cells.[4][5][6] This property makes it a useful positive control or test substance in studies investigating the mechanisms of genotoxicity of nitroaromatic compounds.

  • Carcinogenicity: Long-term animal studies have been conducted to evaluate its carcinogenic potential. While some studies in male rats showed equivocal evidence of carcinogenic activity based on an increased incidence of pituitary gland adenomas, no evidence of carcinogenicity was found in female rats or mice.[2][5]

  • Dermal Absorption and Sensitization: Research has been conducted to determine the extent of percutaneous absorption and the potential for skin sensitization. Studies have shown that there is little absorption of HC Yellow No. 4 through the skin from commercial hair dye products.[1][4] It has not been found to be a skin sensitizer in human repeat insult patch tests.[4]

  • Reproductive and Developmental Toxicity: Feeding studies in animals have investigated the effects of HC Yellow No. 4 on reproduction and development. Fetal toxicity was observed at high doses in some studies.[1][4]

Potential Mechanism of Action

The biological activity of this compound is likely attributed to its nitroaromatic structure. The nitro group can undergo enzymatic reduction in biological systems to form reactive intermediates, such as nitroso and hydroxylamine derivatives, as well as free radicals.[7][8] These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to the observed genotoxic effects.[8] This general mechanism for nitroaromatic compounds is a key area of investigation in toxicology and drug development, as many nitro compounds have therapeutic applications (e.g., as antibiotics).[8][9][10][11]

Quantitative Data Summary

ParameterSpeciesRoute of AdministrationValueReference
LD50Sprague-Dawley RatsOral>5 g/kg bw[6]
NOAEL (Carcinogenicity)F344/N Rats (female)Oral (feed)10,000 ppm[2]
NOAEL (Carcinogenicity)B6C3F1 MiceOral (feed)10,000 ppm[2]
Genotoxicity (Ames Test)S. typhimuriumIn vitroMutagenic (with and without S9 activation)[6]
Chromosomal AberrationsCultured Mammalian CellsIn vitroEquivocal
Sister Chromatid ExchangeMammalian CellsIn vitroInduced

Experimental Protocols

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

This protocol is a summary of the methodology typically used in the genotoxicity assessment of HC Yellow No. 4.

Objective: To evaluate the mutagenic potential of this compound using various strains of Salmonella typhimurium.

Materials:

  • This compound (HC Yellow No. 4)

  • Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

  • S9 fraction from Aroclor-induced rat liver for metabolic activation

  • Dimethyl sulfoxide (DMSO) as a vehicle

  • Positive and negative controls

Procedure:

  • Preparation of Test Substance: Prepare a series of concentrations of HC Yellow No. 4 in DMSO.

  • Plate Incorporation Assay: a. To a test tube, add 0.1 mL of an overnight culture of the S. typhimurium tester strain, 0.1 mL of the test substance solution (or control), and 0.5 mL of S9 mix (for assays with metabolic activation) or buffer (for assays without metabolic activation). b. Incubate the mixture at 37°C for 20 minutes. c. Add 2 mL of molten top agar and vortex briefly. d. Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background count.

Protocol 2: In Vivo Carcinogenicity Study (Feed Study)

This protocol outlines a typical long-term carcinogenicity study as performed by the National Toxicology Program (NTP).

Objective: To determine the carcinogenic potential of this compound when administered orally to rats and mice over a two-year period.

Materials:

  • This compound (HC Yellow No. 4)

  • F344/N rats and B6C3F1 mice (equal numbers of males and females)

  • Standard rodent diet

  • Appropriate animal housing and care facilities

Procedure:

  • Dose Formulation: Prepare diets containing different concentrations of HC Yellow No. 4 (e.g., 5,000 ppm and 10,000 ppm).

  • Animal Dosing: House the animals individually and provide them with the formulated diet and water ad libitum for two years. A control group receives the standard diet without the test substance.

  • Clinical Observations: Conduct daily observations for clinical signs of toxicity. Record body weight and food consumption weekly for the first 13 weeks and then monthly.

  • Necropsy and Histopathology: At the end of the two-year period, perform a complete necropsy on all animals. Collect all major tissues and organs, as well as any gross lesions. Process the tissues for histopathological examination.

  • Data Analysis: Statistically analyze the incidence of tumors in the dosed groups compared to the control group.

Visualizations

general_mechanism cluster_cell Biological System Nitroaromatic This compound (HC Yellow No. 4) EnzymaticReduction Enzymatic Reduction (e.g., Nitroreductases) Nitroaromatic->EnzymaticReduction Uptake ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamine, Free Radicals) EnzymaticReduction->ReactiveIntermediates Macromolecules Cellular Macromolecules (DNA, Proteins) ReactiveIntermediates->Macromolecules Interaction BiologicalEffects Biological Effects (Genotoxicity, Cytotoxicity) Macromolecules->BiologicalEffects

Caption: General metabolic activation pathway of nitroaromatic compounds.

ames_test_workflow cluster_workflow Ames Test Workflow start Start prep_compound Prepare Test Compound (HC Yellow No. 4 in DMSO) start->prep_compound prep_bacteria Prepare Bacterial Cultures (*S. typhimurium* strains) start->prep_bacteria mix Mix Compound, Bacteria, and S9 Mix (optional) prep_compound->mix prep_bacteria->mix plate Plate on Minimal Agar mix->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Mutagenicity count->analyze end End analyze->end

Caption: Experimental workflow for the Bacterial Reverse Mutation Assay (Ames Test).

carcinogenicity_study_workflow cluster_workflow In Vivo Carcinogenicity Study Workflow start Start animal_selection Select Animals (Rats and Mice) start->animal_selection dose_prep Prepare Diet with HC Yellow No. 4 animal_selection->dose_prep dosing Administer Dosed Feed for 2 Years dose_prep->dosing observations Clinical Observations and Weight Monitoring dosing->observations Continuous necropsy Perform Necropsy at Study End dosing->necropsy histopathology Histopathological Examination of Tissues necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis end End analysis->end

Caption: Workflow for a long-term in vivo carcinogenicity study.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the common causes?

Low yields can stem from several factors. Incomplete reactions are a primary cause. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of base. Additionally, the formation of side products, such as di-substituted ethanolamine byproducts, can significantly reduce the yield of the desired product.[1][2] Moisture in the reaction can also lead to hydrolysis of the starting materials or intermediates, further lowering the yield.[2]

Q2: I am observing an impurity with a higher molecular weight in my mass spectrometry analysis. What could it be?

A common side product in this synthesis is the di-substituted ethanolamine, where two molecules of the nitrophenyl group react with one molecule of 2-aminoethanol. This is more likely to occur if the concentration of the primary amine is not carefully controlled. One patent suggests that protecting the amino group can be a strategy to avoid this, though it may lead to a longer reaction scheme.[1]

Q3: How can I monitor the progress of the reaction to ensure it goes to completion?

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) are effective methods for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product. A reaction is generally considered complete when the starting material spot or peak is no longer visible or has been significantly reduced.[1]

Q4: What are the optimal reaction conditions to maximize the yield?

Based on documented procedures, reacting 2-amino-5-nitrophenol with a hydroxyethylation reagent under pressure (0.1 – 1.0 MPa) and at a controlled temperature (100 – 145 °C) can lead to high yields of the intermediate, 2-(3-nitro-6-aminophenoxy) ethanol.[1] The subsequent reaction with an ethylating agent should also be carefully controlled in terms of temperature and pressure to ensure high conversion to the final product.[1]

Q5: What is the best method for purifying the final product to improve its purity and final yield?

After the reaction is complete, the crude product can be precipitated by diluting the reaction mixture with cold water. The resulting solid can then be collected by filtration and washed. For higher purity, recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water is recommended.[2] Column chromatography can also be employed for purification if significant amounts of impurities are present.[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields for a Two-Step Synthesis Process [1]

StepReactantsSolventTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
12-amino-5-nitrophenol, Ethylene Chlorohydrin, Potassium HydroxideDMAC110 - 1200.4 - 0.5892.998.9 (HPLC)
22-(3-nitro-6-aminophenoxy) ethanol, Ethyl Chloroformate, Sodium Hydroxide-50 - 600.3 - 0.4670.498.3 (HPLC)

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy) ethanol

  • To a 1000ml autoclave, add 250.0g of N,N-dimethylacetamide (DMAC), 50.0g (0.32 mol) of 2-amino-5-nitrophenol, 26.9g (0.48 mol) of potassium hydroxide, and 38.6g (0.48 mol) of ethylene chlorohydrin.

  • Stir the mixture and heat. Maintain the pressure between 0.4 – 0.5 MPa and the temperature between 110 – 120 °C for 8 hours.

  • Monitor the reaction by HPLC until the content of the starting raw material is less than 1.0%.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction solution with frozen water until the concentration of the DMAC aqueous solution is approximately 30%.

  • Filter the precipitated solid, wash the filter cake, and dry to obtain 2-(3-nitro-6-aminophenoxy) ethanol.

Step 2: Synthesis of this compound

  • In a reaction vessel, add 23.4g (0.16 mol) of ethyl chloroformate.

  • Stir and heat the mixture, maintaining the pressure between 0.3 – 0.4 MPa and the temperature at 70 – 80 °C for 7 hours.

  • Monitor the reaction by HPLC until the content of 2-(3-nitro-6-aminophenoxy) ethanol is less than 0.5%.

  • Add a 20% aqueous solution of sodium hydroxide to the reactor. The temperature should be controlled between 50 – 60 °C.

  • Allow the reaction to proceed for 6 hours, monitoring by HPLC until the intermediate content is less than 1.0%.

  • Filter the reaction mixture, wash the filter cake, and dry to obtain the final product, this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Hydroxyethylation cluster_step2 Step 2: Ethanolation & Hydrolysis A 2-amino-5-nitrophenol D 2-(3-nitro-6-aminophenoxy)ethanol A->D B Ethylene Chlorohydrin B->D C KOH, DMAC G This compound D->G E Ethyl Chloroformate E->G F NaOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC/HPLC) Start->CheckCompletion Incomplete Incomplete Reaction CheckCompletion->Incomplete No Complete Reaction Complete CheckCompletion->Complete Yes IncreaseTimeTemp Increase Reaction Time/Temperature Incomplete->IncreaseTimeTemp CheckBase Ensure Adequate Base Incomplete->CheckBase IncreaseTimeTemp->CheckCompletion CheckBase->CheckCompletion AnalyzeImpurities Analyze for Impurities (MS, NMR) Complete->AnalyzeImpurities SideReactions Side Reactions Occurred AnalyzeImpurities->SideReactions Impurities Present PurificationLoss Check for Purification Loss AnalyzeImpurities->PurificationLoss No Significant Impurities OptimizeConditions Optimize Reactant Ratios & Temperature SideReactions->OptimizeConditions End Yield Improved OptimizeConditions->End OptimizePurification Optimize Purification Method PurificationLoss->OptimizePurification OptimizePurification->End

Caption: Troubleshooting workflow for low yield in the synthesis.

Side_Reactions StartingMaterial 2-chloro-4-nitroaniline (Alternative Starting Material) DesiredProduct Desired Product StartingMaterial->DesiredProduct 1 equivalent 2-aminoethanol DiSubstituted Di-substituted byproduct StartingMaterial->DiSubstituted Excess Starting Material or Insufficient 2-aminoethanol Hydrolysis 2-Amino-5-nitrophenol (Hydrolysis Product) StartingMaterial->Hydrolysis Aminoethanol 2-aminoethanol Aminoethanol->DesiredProduct Aminoethanol->DiSubstituted Water H2O (Moisture) Water->Hydrolysis

Caption: Potential side reactions during the synthesis.

References

Technical Support Center: Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2-((2-(2-hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS 59820-43-8). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical guidance needed to overcome common challenges and achieve successful outcomes in your experiments.

Frequently Asked Questions (FAQs)

This section addresses common queries and issues encountered during the synthesis.

Q1: What is the primary synthetic route for this compound?

The most prevalent and logical synthetic pathway involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): The synthesis typically begins with the reaction of a di-substituted benzene ring, activated by a nitro group, with diethanolamine. A common starting material is 1-chloro-2-ethoxy-4-nitrobenzene or a similar precursor where a leaving group (like a halogen) is positioned ortho or para to the nitro group. The nitro group is a strong electron-withdrawing group, which is essential for activating the aromatic ring towards nucleophilic attack.[1][2][3]

  • Hydroxyethylation: In an alternative route, a precursor like 2-amino-5-nitrophenol can be used. This involves a first step of hydroxyethylation on the phenolic oxygen, followed by a second hydroxyethylation or a related reaction on the amino group.[4]

The choice of route often depends on the availability and cost of the starting materials. The SNAr approach with diethanolamine is generally more direct.

Q2: My reaction yield is consistently low. What are the most probable causes and how can I improve it?

Low yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Reaction: The reaction may not be reaching completion.

    • Causality: SNAr reactions require sufficient thermal energy to overcome the activation barrier of disrupting the aromatic system to form the Meisenheimer intermediate.[2] The base used might be too weak or used in insufficient quantity to neutralize the acid byproduct (e.g., HCl), thereby protonating the diethanolamine nucleophile and quenching the reaction.

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC) or HPLC. If the starting material is still present after the recommended reaction time, consider increasing the reaction temperature, extending the reaction time, or using a stronger base (e.g., moving from NaHCO₃ to K₂CO₃ or an organic base like triethylamine).

  • Side Reactions: The formation of undesired byproducts is a major contributor to low yields.

    • Causality: Diethanolamine is a difunctional nucleophile. While the secondary amine is generally more nucleophilic than the hydroxyl groups, side reactions involving O-alkylation can occur, especially at higher temperatures. If the starting material has multiple leaving groups, di-substitution can also be a problem.

    • Solution: Maintain strict temperature control. Running the reaction at the lowest effective temperature can enhance selectivity for N-alkylation over O-alkylation. Ensure the stoichiometry of your reactants is precise to avoid polysubstitution.

  • Purification Losses: The target molecule is polar and has a high boiling point, which can lead to significant material loss during workup and purification.

    • Causality: The multiple hydroxyl groups make the compound highly soluble in polar solvents, complicating extraction. Its low volatility makes distillation impractical. It may also be an oil that is difficult to crystallize.

    • Solution: During aqueous workup, saturate the aqueous layer with NaCl to decrease the solubility of the product and improve extraction efficiency into organic solvents like ethyl acetate. For purification, column chromatography on silica gel is often necessary. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, is recommended.

Q3: I'm observing multiple spots on my TLC analysis. What are the likely impurities?

Identifying impurities is key to optimizing the reaction. Common culprits include:

  • Unreacted Starting Materials: The most straightforward impurity to identify.

  • Bis-Substitution Product: If the aromatic starting material has more than one leaving group, a second molecule of diethanolamine may react.

  • O-Alkylated Isomer: The hydroxyl group of diethanolamine can compete with the amine in the nucleophilic attack, leading to an ether linkage instead of the desired amino linkage. This is generally a minor product but can become significant at elevated temperatures.

  • Products of Reaction at the Meta Position: If the starting material has a leaving group meta to the nitro group, substitution is significantly slower but can occur under harsh conditions, leading to isomeric impurities. The activating effect of the nitro group is most pronounced at the ortho and para positions.[1][2]

Q4: The purification process is challenging. My product is a viscous oil that is difficult to handle and purify. Any suggestions?

This is a common physical property for molecules with multiple hydroxyl groups.

  • Recrystallization: If the product is an oil, try to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethyl acetate, isopropanol) and then cooling it slowly. Adding a non-polar co-solvent (e.g., hexane, heptane) dropwise to a solution of the product can also promote precipitation. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites.

  • Column Chromatography: This is the most reliable method for purifying viscous oils.

    • Stationary Phase: Standard silica gel (60-120 or 230-400 mesh) is usually effective.

    • Mobile Phase: A gradient system is recommended. Start with a mixture like 10-20% Ethyl Acetate in Hexane and gradually increase the proportion of Ethyl Acetate. Adding 1-2% methanol to the ethyl acetate in later stages can help elute the highly polar product.

  • Acid-Base Extraction: To remove any unreacted amine starting materials, you can dissolve the crude product in an organic solvent and wash it with a dilute acid solution (e.g., 1M HCl). The desired product, being a weaker base, may remain in the organic layer while more basic impurities are extracted into the aqueous layer. Caution: The product itself can be protonated and move into the aqueous layer, so this must be done carefully with pH control.

Troubleshooting Guide: Low Reaction Yield

This guide provides a structured workflow for diagnosing and resolving low yield issues in the synthesis of this compound.

Troubleshooting Workflow Diagram

G start Problem: Low Yield check_completion Step 1: Verify Reaction Completion (TLC / HPLC) start->check_completion incomplete Incomplete Reaction Detected check_completion->incomplete  No complete Reaction is Complete check_completion->complete  Yes optimize_conditions Action: Optimize Conditions - Increase Temperature - Extend Reaction Time - Use Stronger/More Base incomplete->optimize_conditions analyze_impurities Step 2: Analyze Impurities (TLC / LC-MS) complete->analyze_impurities re_run Re-run Reaction & Monitor optimize_conditions->re_run re_run->check_completion side_reactions Side Reactions Confirmed analyze_impurities->side_reactions  Yes no_side_reactions Minimal Side Products analyze_impurities->no_side_reactions  No optimize_selectivity Action: Improve Selectivity - Lower Reaction Temperature - Verify Stoichiometry - Change Solvent side_reactions->optimize_selectivity review_workup Step 3: Review Workup & Purification no_side_reactions->review_workup optimize_selectivity->re_run purification_loss Action: Optimize Purification - Saturate Aqueous Layer (NaCl) - Adjust Chromatography Gradient - Use Different Solvents review_workup->purification_loss purification_loss->re_run Re-evaluate yield after optimization

Caption: A workflow for troubleshooting low yields.

Detailed Experimental Protocol

This protocol describes a general method for the synthesis via a Nucleophilic Aromatic Substitution (SNAr) pathway.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (molar eq.)Notes
1-Chloro-2-ethoxy-4-nitrobenzene201.611.0Starting Material
Diethanolamine (DEA)105.141.5 - 2.0Nucleophile (used in excess)
Potassium Carbonate (K₂CO₃)138.212.0Base
N,N-Dimethylformamide (DMF) or DMSO--Anhydrous Solvent
Ethyl Acetate--Extraction Solvent
Brine (Saturated NaCl solution)--For Workup
Anhydrous Magnesium Sulfate (MgSO₄)--Drying Agent
Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-chloro-2-ethoxy-4-nitrobenzene (1.0 eq.), potassium carbonate (2.0 eq.), and anhydrous DMF (or DMSO) to make a ~0.5 M solution.

  • Addition of Nucleophile: While stirring the suspension, add diethanolamine (1.5 eq.) to the flask at room temperature.

  • Heating: Heat the reaction mixture to 80-100 °C. The exact temperature may require optimization.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate as the eluent). The reaction is typically complete within 6-12 hours, indicated by the disappearance of the starting chloro-nitrobenzene spot.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to the DMF).

  • Workup - Extraction: Extract the aqueous mixture with ethyl acetate (3 x 5 volumes). Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with water (2 x 5 volumes) and then with brine (1 x 5 volumes) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a dark, viscous oil.

  • Purification: Purify the crude oil by column chromatography on silica gel using a gradient elution from 20% to 80% ethyl acetate in hexane to afford the pure this compound.

Reaction Mechanism and Key Intermediates

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) mechanism, which proceeds via an addition-elimination pathway.

SNAr Mechanism Diagram

References

stability and degradation pathways of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and interpreting stability and degradation studies for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS: 59820-43-8).

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: A summary of the key properties for this compound is provided in the table below.

Table 1: Physicochemical Properties

Property Value Reference
CAS Number 59820-43-8
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 242.23 g/mol
Appearance Canary yellow fluffy powder [1]
Melting Point 140 °C [1]

| Storage Class | 11 - Combustible Solids | |

Q2: What are the recommended storage conditions for this compound?

A2: To ensure stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark location.[1] It is important to protect it from physical damage and keep it away from incompatible materials and ignition sources.[1] Given its chemical structure, prolonged exposure to light should be avoided.

Q3: What are the primary known or expected instabilities of this molecule?

A3: While detailed stability studies for this specific molecule are not extensively published, based on its functional groups (nitroaromatic, ether, and ethanolamine), the following instabilities can be anticipated:

  • Photodegradation: Nitroaromatic compounds, particularly those with ether linkages, can be sensitive to light.[2][3] The compound may degrade upon exposure to UV or even ambient light over time.

  • Oxidative Degradation: The ethanolamine and hydroxyethoxy side chains are susceptible to oxidation, a process that can be catalyzed by metal ions.[4][5][6]

  • Reductive Degradation: The nitro group is a common site for reduction, which can occur in the presence of reducing agents or certain biological systems, leading to the formation of the corresponding amino derivative.[7][8]

  • Thermal Degradation: While many amines show good thermal stability, degradation can be accelerated at high temperatures, especially in the presence of other reactive species.[9][10]

Q4: Why are forced degradation (stress testing) studies necessary for this compound?

A4: Forced degradation studies are crucial in drug development to:

  • Identify Potential Degradants: Intentionally stressing the molecule helps to identify degradation products that could form during manufacturing, storage, or administration.[11]

  • Elucidate Degradation Pathways: The results provide insight into the chemical weaknesses of the molecule.[11]

  • Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods (like HPLC) that can accurately separate and quantify the intact drug from its degradation products.[12]

  • Inform Formulation and Packaging: Understanding the molecule's lability to heat, light, or oxidation helps in designing a stable formulation and selecting appropriate packaging.[12]

Q5: Which analytical techniques are best suited for stability studies of this compound?

A5: A combination of techniques is typically required. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating the parent compound from its degradants and quantifying them. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable as it provides molecular weight information and fragmentation patterns.

Potential Degradation Pathways

The degradation of this compound can be complex due to its multiple functional groups. The following diagram illustrates the potential degradation pathways based on established chemical principles for its constituent moieties.

G cluster_oxidation Oxidation ([O]) cluster_reduction Reduction ([H]) cluster_photolysis Photolysis (hν) cluster_hydrolysis Hydrolysis (H+/OH-) Parent This compound Oxidized_Alcohol Aldehyde/Carboxylic Acid derivatives (Oxidation of -CH2OH groups) Parent->Oxidized_Alcohol H₂O₂ / Heat Amine_Oxidation N-Oxide or Cleavage Products (Oxidation of amino group) Parent->Amine_Oxidation H₂O₂ / Metal Ions Reduced_Nitro 2-((4-Amino-2-(2-hydroxyethoxy)phenyl)amino)ethanol (Reduction of -NO2 group) Parent->Reduced_Nitro Reducing Agent Ether_Cleavage_Phenol 2-Amino-5-nitrophenol derivative (Ether Bond Cleavage) Parent->Ether_Cleavage_Phenol UV/Visible Light Hydrolysis_Product Potential Ether Bond Cleavage (Under harsh conditions) Parent->Hydrolysis_Product Strong Acid/Base, Heat Ether_Cleavage_Sidechain Hydroxyethoxy radical/products (Ether Bond Cleavage) G A 1. Prepare Stock Solution of Compound in Suitable Solvent (e.g., Methanol, Acetonitrile) B 2. Prepare Stress Samples (Acid, Base, Peroxide, etc.) and Control Samples A->B C 3. Apply Stress Conditions (Heat, Light, etc.) for a Defined Period B->C D 4. Neutralize Samples (if necessary) and Dilute to Working Concentration C->D E 5. Analyze All Samples (Stressed, Controls, Time Zero) by Stability-Indicating HPLC D->E F 6. Evaluate Results (Calculate % Degradation, Check Mass Balance) E->F G 7. Identify Degradants (LC-MS, NMR if necessary) F->G

References

optimizing reaction conditions for synthesizing 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Welcome to the technical support center for the synthesis of this compound (CAS 59820-43-8).[1][2] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-step synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in established chemical principles and field-proven experience.

The synthesis of this molecule, a valuable intermediate in the development of dyes and pharmaceuticals, typically involves a Nucleophilic Aromatic Substitution (SNAr) followed by an N-alkylation.[3] Success hinges on carefully controlling reaction parameters to maximize yield and purity while minimizing side-product formation.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The primary route discussed involves the initial reaction of a precursor like 2-chloro-4-nitroaniline with ethylene glycol, followed by N-alkylation of the resulting intermediate.

Question 1: My reaction shows low conversion, with significant unreacted starting material remaining. How can I drive the reaction to completion?

Answer: Low conversion in a Nucleophilic Aromatic Substitution (SNAr) reaction is a frequent challenge that can be addressed by systematically evaluating several factors.

  • Substrate & Nucleophile Reactivity: The reaction proceeds via an addition-elimination mechanism, where the aromatic ring must be sufficiently "activated" by strong electron-withdrawing groups (EWGs), such as the nitro group, positioned ortho or para to the leaving group.[4] The nucleophile (e.g., the mono-anion of ethylene glycol) must also be sufficiently reactive.

  • Choice of Base and Solvent: The selection of solvent is critical. Polar aprotic solvents like DMSO, DMF, and THF are highly recommended as they effectively solvate the base's cation, leaving the nucleophilic anion "naked" and more reactive.[5][6] Protic solvents should be avoided as they can hydrogen-bond with the nucleophile, reducing its potency.[5] The base must be strong enough to deprotonate the nucleophile; common choices include KOH, K₂CO₃, or NaH.[7] Ensure at least one full equivalent of base is used.

  • Reaction Temperature: Many SNAr reactions possess a significant activation energy and require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 80-120 °C) while monitoring progress by TLC or HPLC can dramatically improve the rate and yield.[7][8] Some syntheses may even require reflux conditions.[5][9]

  • Leaving Group Efficacy: In contrast to Sₙ2 reactions, the leaving group ability in SNAr often follows the trend F > Cl ≈ Br > I. This is because the highly electronegative fluorine atom strongly polarizes the carbon it's attached to, making it more electrophilic and susceptible to nucleophilic attack.[4][5] If your reaction is sluggish, consider if a fluoro-substituted starting material is available.

Question 2: My TLC/HPLC analysis indicates multiple side products. What are these impurities and how can I prevent their formation?

Answer: The formation of side products is a common issue stemming from the reactivity of the materials involved. Here are the most likely culprits and their solutions:

  • 1,2-Bis(phenoxy)ethane Impurity: This side product arises when one molecule of ethylene glycol reacts with two molecules of the aromatic substrate. This is particularly favored if the concentration of the ethylene glycol mono-anion is low.

    • Solution: Employ a molar excess of ethylene glycol relative to the aromatic starting material. This shifts the equilibrium to favor the formation of the desired mono-substituted product.[7]

  • 2-Amino-4-nitrophenol: This impurity forms from the hydrolysis of the halo-aromatic starting material (e.g., 2-chloro-4-nitroaniline) by hydroxide ions. This is especially problematic when using strong hydroxide bases like NaOH or KOH in the presence of water.

    • Solution: Use anhydrous solvents and reagents to the extent possible. Alternatively, consider a non-hydroxide base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to minimize hydrolysis.[7]

  • Over-alkylation at the Amino Group: In the second step of the synthesis (N-alkylation), it's possible for the secondary amine to react again, leading to a tertiary amine.

    • Solution: Carefully control the stoichiometry of the alkylating agent (e.g., 2-chloroethanol or ethylene oxide). Use of a mild base and lower temperatures can also improve selectivity.

Below is a troubleshooting workflow to diagnose and resolve common synthesis issues.

G start Problem Encountered low_yield Low Yield / Incomplete Rxn start->low_yield side_products Multiple Side Products start->side_products purification_issue Purification Difficulty start->purification_issue temp Increase Temperature (e.g., 80-120 °C) low_yield->temp Cause: Insufficient Energy? solvent Switch to Polar Aprotic Solvent (DMSO, DMF) low_yield->solvent Cause: Poor Nucleophilicity? base Check Base Stoichiometry (Use >= 1 equivalent) low_yield->base Cause: Insufficient Base? bis_adduct Issue: Bis-Adduct Formation side_products->bis_adduct hydrolysis Issue: Hydrolysis of SM side_products->hydrolysis recrystallize Recrystallize from Ethanol or Isopropanol purification_issue->recrystallize For Crystalline Solid chromatography Use Column Chromatography (e.g., EtOAc/Hexane) purification_issue->chromatography For Oily Product or Close-Running Spots sol_bis Solution: Use Molar Excess of Nucleophile bis_adduct->sol_bis sol_hydrolysis Solution: Use Anhydrous Conditions & Non-OH Base hydrolysis->sol_hydrolysis

Caption: Troubleshooting workflow for synthesis optimization.

Question 3: I'm struggling to purify the crude product. What is a reliable purification strategy?

Answer: Purifying nitroaniline derivatives, which are often colorful, polar solids, requires a methodical approach.

  • Aqueous Work-up: After the reaction is complete, the first step is typically to quench the reaction by pouring the mixture into ice-water.[7] This precipitates the crude product and helps to dissolve inorganic salts. If a high-boiling aprotic solvent like DMSO or DMF was used, this step is crucial for its removal. The mixture can then be partitioned with an organic solvent like ethyl acetate.[5]

  • Acid/Base Washing: The organic layer should be washed sequentially. A wash with a dilute acid (e.g., 1N HCl) will remove any residual basic catalysts, while a wash with a dilute base (e.g., saturated NaHCO₃) will remove acidic byproducts. Follow with a brine wash to remove excess water before drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[5]

  • Recrystallization: For the final purification, recrystallization is often effective. Suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.[7] The goal is to find a solvent system in which the product is soluble at high temperatures but sparingly soluble at room or cold temperatures, while impurities remain in solution.

  • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the next logical step. A solvent system like ethyl acetate/hexane is a good starting point; the polarity can be adjusted based on TLC analysis. The product is more polar than the starting materials and should have a lower Rf value.[7]

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the formation of the 2-(2-hydroxyethoxy)-4-nitroaniline intermediate?

The primary mechanism is a Nucleophilic Aromatic Substitution (SNAr) via an addition-elimination pathway .[4]

  • Addition: The nucleophile (the deprotonated anion of ethylene glycol) attacks the carbon atom bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex . The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final substituted product.[4]

Caption: The Addition-Elimination mechanism of SNAr.

Q2: Which solvent and base combination is generally most effective?

For SNAr reactions involving alcohol nucleophiles, the combination of a polar aprotic solvent and a strong base is typically most effective.

ParameterRecommended ChoicesRationale
Solvent DMSO, DMF, THFPolar aprotic solvents enhance nucleophilicity by solvating the base's cation, preventing ion-pairing with the nucleophile.[5]
Base KOH, K₂CO₃, NaH, t-BuOKMust be strong enough to deprotonate the alcohol nucleophile to form the more reactive alkoxide. Non-hydroxide bases can prevent hydrolysis side reactions.[6][7]
Temperature 80 - 120 °CProvides sufficient activation energy for the reaction to proceed at a practical rate.[8]

Q3: What are the critical safety considerations for this synthesis?

Handling nitroaromatic compounds requires strict adherence to safety protocols.[10]

  • Chemical Hazards: Nitroanilines can be toxic and are potential mutagens. Solvents like DMF and DMSO have their own specific hazards, including skin absorption. Always consult the Safety Data Sheet (SDS) for all reagents.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat.

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood to avoid inhalation of vapors or dust. For larger scale reactions, closed systems are recommended.[10]

  • Waste Disposal: Dispose of all chemical waste according to your institution's hazardous waste guidelines.

Experimental Protocol: Two-Step Synthesis from 2-Chloro-4-nitroaniline

This protocol outlines a representative procedure. Researchers should optimize stoichiometry and conditions based on their specific laboratory setup and in-process monitoring.

Step 1: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitroaniline (1 equivalent), ethylene glycol (3-5 equivalents), and potassium carbonate (1.5 equivalents).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or DMSO to the flask to create a stirrable slurry.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen).[7]

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase) until the starting 2-chloro-4-nitroaniline spot is consumed (typically 4-8 hours).[7]

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice-water with stirring. The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water. Dry the product under vacuum.

Step 2: Synthesis of this compound

  • Setup: In a separate flask, dissolve the dried 2-(2-hydroxyethoxy)-4-nitroaniline intermediate (1 equivalent) in a polar aprotic solvent like DMF.

  • Reagent Addition: Add 2-chloroethanol (1.1 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 equivalents).

  • Reaction: Heat the mixture to 60-80 °C and monitor by TLC for the disappearance of the starting material.

  • Work-up & Purification: Follow the same work-up procedure as in Step 1 (ice-water precipitation). The final crude product can be purified by recrystallization from an appropriate solvent like ethanol to yield the target compound.[7]

References

Technical Support Center: Purification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS Number: 59820-43-8).[1]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Question: My final product has a low melting point and appears as a canary yellow, fluffy powder. Is this expected?

Answer: Yes, the reported appearance of this compound is a canary yellow fluffy powder with a melting point of 140°C.[1] If your product matches this description, it is a good initial indicator of successful synthesis. However, further analytical characterization is recommended to confirm purity.

Question: I am observing a low yield after the purification process. What are the potential causes and solutions?

Answer: Low yield can result from several factors throughout the synthesis and purification process. Consider the following:

  • Incomplete Reaction: The synthesis involves a two-step process.[2] Ensure each step goes to completion by monitoring the reaction using an appropriate technique like HPLC, as described in the synthesis patent.[2] The patent suggests that the reaction should be stopped when the starting material is less than 1.0% or the intermediate is less than 1.0%.[2]

  • Losses During Work-up: The patent describes a work-up procedure involving dilution in water, filtration, and drying.[2] Losses can occur during filtration if the product is not fully precipitated or if it is washed with an inappropriate solvent. Ensure the aqueous solution is sufficiently cold to minimize the solubility of the product.

  • Suboptimal Purification Parameters: If using column chromatography or recrystallization, the chosen solvent system may not be ideal, leading to product loss. It is crucial to optimize these conditions.

Question: My purified product shows multiple spots on a Thin Layer Chromatography (TLC) plate. How can I identify and remove the impurities?

Answer: The presence of multiple spots on a TLC plate indicates impurities. Potential impurities could include unreacted starting materials such as 2-amino-5-nitrophenol, or byproducts from the hydroxyethylation and subsequent reaction steps.[2]

To address this, consider the following purification techniques:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds.[3] Experiment with different solvent systems to find one that effectively separates your product from the impurities.

  • Flash Column Chromatography: This technique is useful for separating compounds with different polarities.[4] A silica gel column is commonly used.[4]

Question: I am struggling with "oiling out" during recrystallization. What should I do?

Answer: "Oiling out," where the compound separates as a liquid instead of crystals, can be problematic. Here are some tips to prevent it:

  • Use a larger volume of solvent: This can help keep the compound dissolved until the solution cools to the appropriate temperature for crystallization.

  • Cool the solution slowly: Rapid cooling can promote oiling out. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[5]

  • Try a different solvent or solvent system: A solvent in which the compound is slightly less soluble at higher temperatures might prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What is the molecular weight and formula of this compound?

A1: The empirical formula is C₁₀H₁₄N₂O₅, and the molecular weight is 242.23 g/mol .

Q2: What are the recommended storage conditions for this compound?

A2: It is a combustible solid and should be stored accordingly. Specific storage class is 11 - Combustible Solids.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes, it is classified as harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[6] It is also harmful to aquatic life with long-lasting effects. Always handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Q4: What analytical techniques are suitable for confirming the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective method for purity assessment. A patent for the synthesis of this compound specifies HPLC conditions for monitoring the reaction and final product purity.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure.[7]

Data Presentation

ParameterValueReference
CAS Number 59820-43-8[1]
Molecular Formula C₁₀H₁₄N₂O₅
Molecular Weight 242.23 g/mol
Appearance Canary yellow fluffy powder[1]
Melting Point 140 °C[1]
Purity (as per patent) 99.4% (by HPLC)[2]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is a general guideline and may require optimization for your specific sample.

  • Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and upon heating. Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot.[3] Common solvent systems for compounds with similar functionalities include ethanol, n-hexane/acetone, and n-hexane/THF.[8]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen hot solvent.[3] Use a hot plate and a condenser to avoid solvent loss.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.[5] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Flash Column Chromatography

This is a general protocol and should be adapted based on the specific properties of your compound and impurities.

  • Stationary Phase: Pack a glass column with silica gel 60 (0.040-0.063 mm) as the stationary phase.[4]

  • Mobile Phase (Eluent) Selection: Determine a suitable solvent system using TLC. The ideal eluent system should provide good separation between your desired compound and any impurities, with the product having an Rf value of approximately 0.25-0.35.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dried silica onto the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a bellows or nitrogen gas) to push the solvent through the column.[4]

  • Fraction Collection: Collect the eluting solvent in fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Purity Analysis Crude_Reaction_Mixture Crude Reaction Mixture Dilution Dilution in Water Crude_Reaction_Mixture->Dilution Filtration Filtration Dilution->Filtration Crude_Product Crude Product Filtration->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC TLC->Recrystallization If impure TLC->Column_Chromatography If impure Pure_Product Pure Product TLC->Pure_Product If pure HPLC HPLC Analysis NMR_IR NMR / IR Spectroscopy Pure_Product->HPLC Pure_Product->NMR_IR

Caption: Experimental workflow for the purification and analysis of the target compound.

Troubleshooting_Logic Start Purification Attempt Check_Purity Check Purity (TLC/HPLC) Start->Check_Purity Low_Yield Low Yield? Start->Low_Yield Pure Pure Product Obtained Check_Purity->Pure Yes Impure Product is Impure Check_Purity->Impure No Low_Yield->Pure No, yield is acceptable Check_Reaction Verify Reaction Completion Low_Yield->Check_Reaction Yes Optimize_Workup Optimize Work-up (Precipitation, Washing) Low_Yield->Optimize_Workup Yes Optimize_Recrystallization Optimize Recrystallization (Solvent, Cooling Rate) Impure->Optimize_Recrystallization Perform_Column Perform/Optimize Column Chromatography Impure->Perform_Column Optimize_Recrystallization->Start Perform_Column->Start Check_Reaction->Start Optimize_Workup->Start

Caption: Troubleshooting decision tree for purification issues.

References

addressing solubility issues of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

This guide provides troubleshooting and experimental protocols for researchers, scientists, and drug development professionals experiencing solubility issues with this compound (CAS: 59820-43-8).

Physicochemical Properties

A summary of the key properties of this compound is essential for understanding its behavior in different solvents and experimental conditions.

PropertyValue
CAS Number 59820-43-8[1][2][3]
Alternate Names HC Yellow 4[2]
Molecular Formula C₁₀H₁₄N₂O₅[1][2][3]
Molecular Weight 242.23 g/mol [2][3]
Appearance Canary yellow fluffy powder[1]
Melting Point 140 °C[1]

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and problems encountered when working with this compound.

Q1: What is the best initial solvent for dissolving this compound?

A1: For initial solubilization and preparation of high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[4] DMSO is a powerful, water-miscible solvent capable of dissolving a wide range of organic molecules.[5] If your experimental system is incompatible with DMSO, Dimethylformamide (DMF) can be considered as an alternative.[4][5]

Q2: My compound precipitated after I added my DMSO stock to the aqueous assay buffer. What should I do?

A2: This common issue, often called "crashing out," occurs when a compound that is stable in an organic solvent is introduced into an aqueous buffer where its solubility is much lower.[5] This leads to the formation of a precipitate, which can cause inaccurate and variable results in biological assays.[6][7] Follow the troubleshooting workflow below to diagnose and solve the issue.

G cluster_0 cluster_1 cluster_2 cluster_3 start Compound Precipitates in Aqueous Buffer check_stock Is the stock solution clear? (Check for precipitation after freeze-thaw cycles) start->check_stock check_conc Is the final compound concentration too high? check_dmso Is the final DMSO concentration >1%? check_conc->check_dmso No action_lower_conc Lower the final working concentration of the compound. check_conc->action_lower_conc Yes action_intermediate Prepare an intermediate dilution in assay medium. (See Protocol 2) check_dmso->action_intermediate Yes action_alt_solvent Consider alternative strategies (e.g., pH adjustment, co-solvents). check_dmso->action_alt_solvent No check_stock->check_conc  No action_redissolve Warm and vortex stock solution before use to redissolve. check_stock->action_redissolve Yes end_node Clear Solution in Assay action_lower_conc->end_node action_intermediate->end_node action_redissolve->check_conc action_alt_solvent->end_node G stock Start: 10 mM Stock Solution in 100% DMSO intermediate Step 1: Create Intermediate Dilution (e.g., 1:100 dilution into assay medium) Result: 100 µM compound in 1% DMSO stock->intermediate serial Step 2: Perform Serial Dilutions (Using the intermediate solution and assay medium) Result: Concentration gradient with constant 1% DMSO intermediate->serial final_dilution Step 3: Add to Assay Plate (e.g., 10 µL of serial dilutions to 90 µL medium in wells) Result: Final concentration with <0.5% DMSO serial->final_dilution end_result End: Final Assay Plate (Compound is soluble with low, non-toxic DMSO concentration) final_dilution->end_result

References

how to prevent the degradation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the degradation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

The degradation of this compound, a nitroaromatic compound, is primarily influenced by three main factors: exposure to light, hydrolysis across a wide pH range, and oxidation.[1][2] The presence of a nitroaromatic group and an ethanolamine side chain makes the molecule susceptible to specific stress conditions.[1][3]

  • Photodegradation: The nitroaromatic functional group is known to be photosensitive, meaning the compound can degrade when exposed to light, particularly UV light.[1][4]

  • Hydrolytic Degradation: Hydrolysis, the reaction with water, is a common degradation pathway for many pharmaceutical compounds and can be catalyzed by acidic or basic conditions.[1][5]

  • Oxidative Degradation: The ethanolamine side chain can be susceptible to oxidation, while the nitro group itself is relatively stable against mild oxidation.[3] However, many drug substances can undergo autoxidation under normal storage conditions.[6]

Q2: How can I minimize photodegradation of the compound in solution?

To prevent photodegradation, it is crucial to protect the solution from light.

  • Storage: Always store stock solutions and experimental samples in amber glass vials or containers that block UV and visible light.[4]

  • Handling: When working with the compound, perform experiments under low-light conditions or in a dark room whenever possible. Wrap experimental setups (e.g., beakers, flasks) with aluminum foil to shield them from ambient light.

  • Photostability Testing: It is recommended to perform photostability studies as an integral part of forced degradation testing to understand the molecule's light sensitivity.[6]

Q3: What are the recommended solvent and pH conditions to ensure the stability of the solution?

The stability of nitroaromatic compounds can be highly dependent on the solvent and pH.[7]

  • pH: While specific data for this compound is limited, a neutral pH is generally a good starting point to minimize acid and base-catalyzed hydrolysis. It is advisable to buffer your solution to maintain a stable pH.

  • Solvents: The choice of solvent is critical. For some nitroaromatics, methanol/water systems have been shown to be more stable than acetonitrile/water or acetone/water mixtures.[7] If the compound is not soluble in water, co-solvents should be carefully selected to ensure they do not promote degradation.[5] Always use high-purity (e.g., HPLC-grade) solvents.

Q4: What measures can be taken to prevent oxidative degradation?

To prevent oxidation, especially if the solution will be stored for an extended period or subjected to harsh conditions, consider the following:

  • Use of Inert Gas: Before sealing the container, purge the solution and the headspace with an inert gas such as nitrogen or argon to displace oxygen.

  • Antioxidants: If compatible with your experimental design, the addition of a suitable antioxidant can help prevent oxidative degradation. The choice of antioxidant should be validated to ensure it does not interfere with the assay.

  • Storage Temperature: Store solutions at cool temperatures (e.g., 2-8°C) to reduce the rate of oxidative reactions.[4]

Q5: How can I perform a forced degradation study to understand the stability of my compound?

Forced degradation, or stress testing, is essential to identify potential degradation products and establish degradation pathways.[1][8] This involves intentionally exposing the compound to harsh conditions.

Troubleshooting Guide

Symptom Possible Cause Recommended Solution
Solution turns from yellow to a different color (e.g., brown or colorless) or becomes cloudy. Degradation of the compound. 1. Verify storage conditions (protection from light, temperature).[4] 2. Check the pH of the solution and adjust to neutral if necessary. 3. Prepare a fresh solution using high-purity solvents.
Loss of compound concentration over a short period in prepared standards. Adsorption or Degradation. 1. Ensure the use of appropriate containers (e.g., silanized glass vials). 2. Re-evaluate the stability in the chosen solvent and pH. Some nitroaromatics show instability in certain HPLC mobile phases.[7]
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products. 1. Conduct a forced degradation study to identify the likely degradation products under specific stress conditions (light, acid, base, oxidant).[1][8] 2. Ensure the analytical method is "stability-indicating," meaning it can separate the intact compound from its degradants.[8]

Data Presentation

The following table summarizes typical stress conditions used in forced degradation studies, which can be adapted to investigate the stability of this compound.[5]

Stress Condition Reagent/Method Typical Conditions Purpose
Acid Hydrolysis 0.1 M to 1.0 M HClRoom Temperature or 50-60°C for up to 7 daysTo identify acid-labile degradation products.[5]
Base Hydrolysis 0.1 M to 1.0 M NaOHRoom Temperature or 50-60°C for up to 7 daysTo identify base-labile degradation products.[5]
Oxidation 3% to 30% H₂O₂Room TemperatureTo identify oxidative degradation products.[6]
Thermal Degradation Dry Heat>50°CTo assess the intrinsic thermal stability of the compound.[1][6]
Photodegradation UV and Visible LightICH Q1B specified light sourceTo determine light sensitivity and identify photodegradants.[1][6]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify the potential degradation pathways for this compound.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).[5]

  • Stress Conditions Application:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil.

    • Thermal Degradation: Store a solid sample of the compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze using a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an analytical method capable of separating the parent compound from its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Start with a gradient elution method. For example:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Detection: Use a UV detector. Analyze the UV spectrum of the parent compound to select an optimal wavelength for detection (e.g., the λmax). A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: Inject the stressed samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent compound peak and from each other.[8]

Visualizations

Degradation_Pathways Parent 2-((2-(2-Hydroxyethoxy)-4- nitrophenyl)amino)ethanol Photo Photodegradation Products Parent->Photo Light (UV/Vis) Hydrolysis Hydrolysis Products Parent->Hydrolysis H₂O (Acid/Base) Oxidation Oxidation Products Parent->Oxidation Oxidizing Agents (e.g., O₂)

Caption: Conceptual degradation pathways for the target compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis arrow > prep_solution Prepare Stock Solution (1 mg/mL) apply_stress Expose to Stress Conditions (Acid, Base, Light, etc.) prep_solution->apply_stress neutralize Neutralize/Dilute Sample apply_stress->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate Evaluate Results: Identify Degradants & Pathways analyze->evaluate

Caption: Workflow for a forced degradation and stability study.

Troubleshooting_Logic start Solution shows signs of degradation (e.g., color change, new peaks) q1 Was the solution exposed to light? start->q1 a1_yes Implement Light Protection: - Use amber vials - Work in low light q1->a1_yes Yes q2 Is the pH neutral? q1->q2 No a1_yes->q2 a2_no Adjust and Buffer pH to Neutral q2->a2_no No q3 Was the solution deoxygenated? q2->q3 Yes a2_no->q3 a3_no Prevent Oxidation: - Purge with N₂ or Ar - Store at low temp q3->a3_no No end_node Prepare Fresh Solution with Corrected Procedure q3->end_node Yes a3_no->end_node

Caption: Troubleshooting logic for addressing solution instability.

References

Technical Support Center: Interpretation of NMR Spectra for Impurities in 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in the interpretation of ¹H and ¹³C NMR spectra for 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol and the identification of potential impurities.

Troubleshooting Common NMR Spectral Issues

This section addresses specific issues that may be encountered during the NMR analysis of this compound.

Q1: My ¹H NMR spectrum shows broad signals for some protons. What could be the cause?

Broadening of NMR signals can be attributed to several factors:

  • Chemical Exchange: Protons attached to heteroatoms (e.g., -OH and -NH) can undergo chemical exchange with residual water or other exchangeable protons in the sample. This exchange can be concentration and temperature-dependent. To confirm if a broad peak is from an -OH or -NH proton, you can perform a D₂O exchange experiment. Adding a drop of deuterium oxide (D₂O) to the NMR tube and re-acquiring the spectrum will cause the exchangeable proton signals to disappear or significantly decrease in intensity.

  • Low Solubility: If the sample is not fully dissolved in the NMR solvent, it can lead to a non-homogeneous solution and result in broad peaks. Ensure your sample is completely dissolved before analysis. If solubility is an issue, try a different deuterated solvent.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions can cause significant line broadening.[1] Care should be taken to avoid contamination from glassware or reagents.

  • High Concentration: Very concentrated samples can also lead to broader signals due to increased viscosity and intermolecular interactions.

Q2: I see unexpected signals in the aromatic region of the ¹H NMR spectrum. How can I identify the source?

Unexpected aromatic signals often indicate the presence of impurities from the synthesis. Based on the known synthesis of this compound, potential aromatic impurities include:

  • 2-Amino-5-nitrophenol (Starting Material): This compound would show three distinct aromatic protons. The ¹H-NMR spectrum of 2-amino-5-nitrophenol shows signals at approximately δ 6.64 (1H, d, J = 8 Hz), 7.53 (1H, s), and 7.64 (1H, dd, J = 8 and 6 Hz).[2][3]

  • 2-(3-nitro-6-aminophenoxy)ethanol (Intermediate): This intermediate would also exhibit a distinct set of aromatic signals.

  • Side-products: Depending on the synthetic route, other aromatic byproducts could be formed. A thorough understanding of the reaction mechanism can help in postulating the structures of these impurities.

Q3: The integration of the aliphatic signals in my ¹H NMR spectrum does not match the expected ratios for the target compound. What does this suggest?

Discrepancies in the integration of aliphatic signals can point to the presence of several types of impurities:

  • Residual Solvents: Common laboratory solvents used during synthesis or purification can remain in the final product. Consult tables of common NMR solvent impurities to identify these signals.

  • Unreacted Starting Materials or Intermediates: For example, the presence of unreacted 2-amino-5-nitrophenol would not contribute to the ethoxy and ethanol signals of the final product.

  • Oligomers of Ethylene Glycol: If ethylene glycol was used as a reagent, its oligomers (diethylene glycol, triethylene glycol, etc.) could be present as impurities. These would give rise to complex multiplets in the δ 3.5-3.7 ppm region.

Frequently Asked Questions (FAQs)

Q4: What are the expected ¹H and ¹³C NMR chemical shifts for pure this compound?

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH6.5 - 8.0110 - 155
-O-CH₂-CH₂-OH~ 3.7 - 4.2~ 60 - 72
-NH-CH₂-CH₂-OH~ 3.4 - 3.8~ 45 - 65
-OHVariable (broad)-
-NH-Variable (broad)-

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Q5: What are the likely impurities I might encounter in a sample of this compound?

Based on a common synthetic route starting from 2-amino-5-nitrophenol, the following are potential impurities:

Table 2: Potential Impurities and their Expected NMR Signatures

Impurity Structure Expected ¹H NMR Signals of Interest Expected ¹³C NMR Signals of Interest
2-Amino-5-nitrophenolH₂N-C₆H₃(OH)-NO₂Aromatic: ~6.6-7.7 ppm; -NH₂: broad; -OH: broadAromatic: ~109-145 ppm
2-(3-nitro-6-aminophenoxy)ethanolH₂N-C₆H₃(O-CH₂CH₂OH)-NO₂Aromatic protons, -OCH₂CH₂OH signals (~3.7-4.0 ppm)Aromatic carbons, -OCH₂CH₂OH carbons (~60-70 ppm)
Ethylene GlycolHO-CH₂-CH₂-OHSinglet or multiplet around 3.7 ppmSingle peak around 63 ppm
Diethylene GlycolHO-(CH₂CH₂)₂-OHComplex multiplet around 3.6-3.7 ppmMultiple peaks around 61 and 72 ppm

Q6: How can I confirm the structure of an unknown impurity?

A combination of spectroscopic techniques is often necessary for unambiguous structure elucidation:

  • 2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help establish proton-proton and proton-carbon connectivities, respectively. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range couplings.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide an accurate mass and elemental composition of the impurity, which is crucial for determining its molecular formula.

  • Infrared (IR) Spectroscopy: IR can identify the presence of key functional groups (e.g., -OH, -NH, -NO₂).

Experimental Protocols

Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis

  • Sample Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice for observing exchangeable protons.

  • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. Gently swirl or sonicate to ensure complete dissolution.

  • Filtration (Optional but Recommended): To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard. For routine qualitative analysis, the residual solvent peak can often be used for chemical shift referencing.

Protocol 2: D₂O Exchange Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Cap the tube and shake it gently for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The signals corresponding to exchangeable protons (-OH, -NH) will have disappeared or significantly diminished in the spectrum acquired after the D₂O addition.

Visualizing the Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in your NMR spectrum.

Impurity_Identification_Workflow Workflow for NMR Impurity Identification start Observe Unexpected Peaks in NMR Spectrum check_impurities Compare with Known Impurity Spectra (Starting Materials, Solvents, etc.) start->check_impurities unknown_impurity Impurity Remains Unidentified check_impurities->unknown_impurity No Match identified Impurity Identified check_impurities->identified Match Found two_d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) unknown_impurity->two_d_nmr ms_analysis Perform Mass Spectrometry (HRMS for formula) two_d_nmr->ms_analysis structure_elucidation Propose Structure of Impurity ms_analysis->structure_elucidation confirmation Synthesize Proposed Structure and Compare Spectra structure_elucidation->confirmation confirmation->identified

References

methods to increase the purity of synthesized 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of synthesized 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound after synthesis?

A1: Common impurities can include unreacted starting materials, such as 2-chloro-4-nitroaniline, and various side-products formed during the reaction.[1] The nature and quantity of these impurities depend on the specific reaction conditions like temperature, reaction time, and stoichiometry of reactants.[2]

Q2: What is the primary recommended method for purifying the crude product?

A2: The two most effective and commonly used methods for purifying this compound are recrystallization and column chromatography.[1] Recrystallization is often preferred for its simplicity and scalability when dealing with a solid product.[3] Column chromatography provides higher resolution for separating compounds with similar polarities.[2]

Q3: How do I select an appropriate solvent for recrystallization?

A3: A good recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[4] For this compound, suitable solvents include ethanol, isopropanol, or a mixture of ethanol and water.[1] It is recommended to test small batches of the crude product with different solvents to find the optimal one.[4]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if the solution is too concentrated.[2][5] To resolve this, try reheating the solution and adding more of the "soluble" solvent to decrease saturation.[5] Then, allow it to cool more slowly. Using a lower-boiling point solvent might also be necessary.[2]

Q5: I've cooled my recrystallization solution, but no crystals have formed. How can I induce crystallization?

A5: If crystals do not form spontaneously, you can try several techniques to induce nucleation. First, try scratching the inside of the flask at the solution's surface with a glass rod.[5] If that fails, adding a tiny "seed crystal" of the pure compound can initiate crystallization.[2] If you suspect too much solvent was used, you can gently heat the solution to evaporate some of it and then cool it again.[5]

Q6: When is column chromatography the better choice for purification?

A6: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially when the impurities have similar solubility profiles to the desired product.[2] It is also the method of choice when dealing with oily or non-crystalline products, or when multiple components in a reaction mixture need to be separated.[3]

Q7: My compound streaks badly on a silica TLC plate. How can I improve the separation for column chromatography?

A7: Streaking on a silica gel TLC plate is common for amine-containing compounds due to the acidic nature of silica.[2][6] This interaction can lead to poor separation and yield loss during column chromatography.[7] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.5-1%) to your eluent system (e.g., ethyl acetate/hexane).[2][8] Alternatively, using an amine-functionalized silica column can provide a more alkaline environment and significantly improve purification.[6][9]

Troubleshooting Guide

The following table summarizes common problems encountered during the purification of this compound and provides actionable solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration.- Cool the filtrate in an ice bath to maximize crystal formation. - Reduce the initial volume of solvent.[5] - Use pre-heated glassware for hot filtration to prevent the product from crystallizing in the funnel.
Colored Impurities in Crystals - Impurities are trapped within the crystal lattice. - The solvent is not ideal for excluding the colored impurity.- Ensure slow cooling to allow for selective crystallization.[5] Rapid cooling can trap impurities.[10] - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities before cooling.
Poor Separation in Column Chromatography - The chosen eluent system has incorrect polarity. - The column was packed improperly. - The compound is interacting with the silica gel.- Optimize the solvent system using TLC to achieve a good separation of Rf values.[2] - Ensure the column is packed evenly to prevent channeling.[2] - For this amine compound, add 0.5-1% triethylamine to the eluent or use an amine-bonded silica column.[8][9]
Product is Lost on the Column - The compound is highly polar and irreversibly adsorbs to the acidic silica gel.- Use a more polar eluent system. - Deactivate the silica gel by adding a competing base like triethylamine to the mobile phase.[6][7] - Consider using reverse-phase chromatography.[1]

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Mixture
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid completely by heating the mixture gently.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel to remove them.

  • Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the saturation point). If too much water is added, clarify the solution by adding a small amount of hot ethanol.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), determine an appropriate solvent system. A good starting point is a gradient of ethyl acetate in hexane.[1] For this amine-containing compound, adding 0.5-1% triethylamine to the eluent mixture is recommended to prevent streaking.[8] Aim for an Rf value of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent as a slurry. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Begin elution with the solvent system determined by TLC. Apply gentle air pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Visual Guides

PurificationWorkflow start_end start_end process process decision decision output output crude Crude Synthesized Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve Start recrystallize Recrystallization dissolve->recrystallize cool Slow Cooling & Ice Bath recrystallize->cool filter_dry Filter & Dry Crystals cool->filter_dry check_purity Check Purity (TLC, NMR, etc.) filter_dry->check_purity pure_product Pure Product check_purity->pure_product Purity OK column_chrom Column Chromatography check_purity->column_chrom Impure column_chrom->check_purity Re-check PurificationDecisionTree start Crude Product decision1 Is the product a solid? start->decision1 recrystallize Attempt Recrystallization decision1->recrystallize Yes column Use Column Chromatography decision1->column No (Oil) decision2 Are impurities significantly different in polarity? decision2->column No result1 High Purity Solid decision2->result1 Yes recrystallize->decision2 result2 Separated Pure Compound column->result2

References

Technical Support Center: Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a compound often used as an intermediate in various chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

A1: The synthesis typically involves the nucleophilic aromatic substitution reaction of 2-amino-5-nitrophenol with an ethylene oxide equivalent, such as 2-chloroethanol, in the presence of a base.[1] The reaction can proceed in one or two steps, with the initial formation of an intermediate.[2]

Q2: What are the most common impurities I might encounter in my reaction?

A2: The most frequently observed impurity is N-(2-hydroxyethyl)-2-hydroxy-4-nitroaniline, which can be present in commercially available starting material or formed during the reaction.[3] Other potential byproducts include unreacted 2-amino-5-nitrophenol and a di-substituted product where both the amino and phenolic hydroxyl groups have reacted.

Q3: My final product is a dark, oily substance instead of a solid. What could be the cause?

A3: The presence of impurities, particularly unreacted starting materials or the di-substituted byproduct, can disrupt the crystallization of the desired product, leading to an oily consistency. Residual solvent can also contribute to this issue. Purification by column chromatography is recommended to resolve this.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the consumption of the starting material and the formation of the product and byproducts. A patent for a similar synthesis mentions using HPLC to control for raw material content below 1.0% before stopping the reaction.[2]

Q5: What are the recommended purification methods for this compound?

A5: Column chromatography is a common and effective method for purifying this compound from reaction byproducts. Recrystallization from a suitable solvent system can also be employed if the impurity profile is not complex.

Troubleshooting Guide: Identifying Byproducts

Unexpected results in your synthesis can often be attributed to the formation of byproducts. This guide will help you identify the most common impurities through analytical techniques.

Potential Byproducts and Their Identification
Byproduct Structure Likely Cause Identification Methods
Unreacted 2-amino-5-nitrophenol 2-amino-5-nitrophenolIncomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.TLC: Lower Rf value compared to the product. HPLC: Earlier retention time. MS: Molecular ion peak at m/z 154.
N-(2-hydroxyethyl)-2-hydroxy-4-nitroaniline N-(2-hydroxyethyl)-2-hydroxy-4-nitroanilinePresence in starting material or incomplete reaction of the phenolic hydroxyl group.TLC/HPLC: Retention time between the starting material and the final product. MS: Molecular ion peak at m/z 198.[4]
Di-substituted Byproduct 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)-2-(2-hydroxyethoxy)benzeneReaction of both the amino and phenolic hydroxyl groups with 2-chloroethanol, often due to excess reagent or harsh reaction conditions.TLC: Higher Rf value compared to the product. HPLC: Later retention time. MS: Molecular ion peak at m/z 286.
Analytical Data Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Aromatic Protons: The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons. Look for changes in the aromatic region of the 1H NMR spectrum to identify different substitution patterns.

  • Aliphatic Protons: The presence of additional hydroxyethyl groups in the di-substituted byproduct will result in more complex signals in the aliphatic region (typically 3.5-4.5 ppm) of the 1H NMR spectrum.

Mass Spectrometry (MS):

Electron ionization mass spectrometry (EI-MS) is a powerful tool for identifying byproducts by their molecular weight and fragmentation patterns.

  • Molecular Ion Peak (M+): The molecular ion peak will directly correspond to the molecular weight of the compound.

  • Fragmentation: The fragmentation pattern can provide structural information. For example, the loss of a hydroxyethyl group (-CH2CH2OH, mass = 45) is a common fragmentation pathway for these types of molecules.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This method provides a baseline for separating the target compound from its potential byproducts. Optimization may be required based on your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended.

    • Solvent A: Water with 0.1% formic acid

    • Solvent B: Acetonitrile with 0.1% formic acid

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 400 nm.

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

GC-MS can be useful for identifying more volatile impurities or for confirming the identity of byproducts after derivatization.

  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Final hold: 5 min at 280 °C

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 50-500

  • Sample Preparation: Derivatization (e.g., silylation) of the reaction mixture may be necessary to improve the volatility of the compounds. Dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane) before injection.

Visualizations

reaction_pathway cluster_reactants Reactants 2-amino-5-nitrophenol 2-amino-5-nitrophenol Intermediate N-(2-hydroxyethyl)-2-hydroxy-4-nitroaniline 2-amino-5-nitrophenol->Intermediate + 2-chloroethanol Byproduct_Unreacted Unreacted Starting Material 2-amino-5-nitrophenol->Byproduct_Unreacted 2-chloroethanol 2-chloroethanol Base Base Product This compound Intermediate->Product + 2-chloroethanol Byproduct_Di Di-substituted Byproduct Intermediate->Byproduct_Di + 2-chloroethanol

Caption: Plausible reaction pathway for the synthesis of this compound.

analytical_workflow cluster_analysis Analytical Characterization Reaction_Mixture Crude Reaction Mixture Purification Purification (Column Chromatography) Reaction_Mixture->Purification TLC TLC Reaction_Mixture->TLC Pure_Product Purified Product Purification->Pure_Product Byproduct_Fractions Byproduct Fractions Purification->Byproduct_Fractions HPLC HPLC Pure_Product->HPLC NMR NMR Pure_Product->NMR MS MS Pure_Product->MS GC_MS GC-MS Byproduct_Fractions->GC_MS Byproduct_Fractions->NMR Byproduct_Fractions->MS

Caption: General workflow for reaction monitoring, purification, and analysis.

References

Validation & Comparative

A Comparative Analysis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol and Other Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical research and drug development, nitroaromatic compounds represent a class of molecules with diverse biological activities and industrial applications. This guide provides a comparative overview of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol against other well-characterized nitroaromatic compounds, namely 2,4-Dinitrophenol (DNP), Nitrobenzene, and p-Nitrotoluene. Due to the limited publicly available experimental data on this compound, this comparison leverages data from structurally related compounds and established knowledge of nitroaromatic chemistry to infer potential properties and guide future research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of the selected nitroaromatic compounds is presented in Table 1. These properties can influence their solubility, absorption, and distribution in biological systems.

PropertyThis compound2,4-Dinitrophenol (DNP)Nitrobenzenep-Nitrotoluene
Molecular Formula C₁₀H₁₄N₂O₅[1]C₆H₄N₂O₅[2]C₆H₅NO₂C₇H₇NO₂
Molecular Weight 242.23 g/mol [1]184.11 g/mol [3]123.11 g/mol 137.14 g/mol [4]
Appearance Canary yellow fluffy powder[5]Solid yellow crystals[3]Pale yellow to yellow-brown oily liquidYellowish crystals[4]
Melting Point 140 °C[5]115.5 °C[2]5.7 °C51-54 °C
Solubility No data availableSlightly soluble in water, soluble in ether and solutions of sodium or potassium hydroxide.[3]Slightly soluble in waterPractically insoluble in water

Biological Activity and Mechanism of Action

The biological effects of nitroaromatic compounds are largely dictated by the nitro group, an electron-withdrawing moiety that can undergo metabolic reduction to form reactive intermediates.[6][7] These intermediates can interact with cellular macromolecules, leading to a spectrum of activities from therapeutic effects to toxicity.

This compound: Direct experimental data on the biological activity of this compound is scarce. However, its structure, featuring a nitrophenyl group and two hydroxyethoxy side chains, suggests potential for various interactions. The presence of hydroxyl groups may increase its water solubility compared to simpler nitroaromatics. The amino and ether linkages could be sites for metabolic activity. Based on hazard classifications, it is suggested to be an acute oral toxin, a skin sensitizer, and a suspected mutagen.[1]

2,4-Dinitrophenol (DNP): DNP is a well-known uncoupler of oxidative phosphorylation.[2] It acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the proton gradient required for ATP synthesis.[2] This leads to a decrease in ATP production and an increase in metabolic rate as the body tries to compensate, generating heat.[2] While historically used as a weight-loss drug, its high toxicity and lack of a therapeutic window led to its ban for human consumption.[2][8] At low concentrations, however, DNP has shown some neuroprotective effects.[8]

Nitrobenzene: The primary toxic effect of nitrobenzene is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen.[9] Its mechanism involves metabolic activation to reactive intermediates that cause oxidative damage to red blood cells. Chronic exposure can also lead to effects on the central nervous system, liver, and spleen.[9]

p-Nitrotoluene: Similar to other nitroaromatics, the toxicity of nitrotoluenes is linked to the metabolic reduction of the nitro group. They can also cause methemoglobinemia.[10] Some isomers of nitrotoluene are considered potential carcinogens.[11]

The potential metabolic activation pathway for nitroaromatic compounds is illustrated below.

Nitroaromatic Metabolism General Metabolic Pathway of Nitroaromatic Compounds Nitroaromatic Compound (R-NO2) Nitroaromatic Compound (R-NO2) Nitroso Intermediate (R-NO) Nitroso Intermediate (R-NO) Nitroaromatic Compound (R-NO2)->Nitroso Intermediate (R-NO) Nitroreductases Hydroxylamine Intermediate (R-NHOH) Hydroxylamine Intermediate (R-NHOH) Nitroso Intermediate (R-NO)->Hydroxylamine Intermediate (R-NHOH) Amino Derivative (R-NH2) Amino Derivative (R-NH2) Hydroxylamine Intermediate (R-NHOH)->Amino Derivative (R-NH2) Reactive Intermediates Reactive Intermediates Hydroxylamine Intermediate (R-NHOH)->Reactive Intermediates Cellular Targets (DNA, Proteins) Cellular Targets (DNA, Proteins) Reactive Intermediates->Cellular Targets (DNA, Proteins) Toxicity / Biological Effect Toxicity / Biological Effect Cellular Targets (DNA, Proteins)->Toxicity / Biological Effect

Caption: General metabolic pathway of nitroaromatic compounds.

Comparative Toxicity Data

The following table summarizes available toxicity data for the selected compounds. The lack of specific data for this compound highlights the need for empirical testing to accurately assess its toxicological profile.

CompoundAcute Oral LD50 (Rat)CarcinogenicityGenotoxicityKey Toxic Effects
This compound Acute Tox. 4 (Classification)[1]No data availableMuta. 2 (Suspected mutagen)[1]Skin sensitization[1]
2,4-Dinitrophenol (DNP) 30 mg/kgNot classifiedLimited/no information[3]Mitochondrial uncoupling, hyperthermia, cataracts, skin lesions[2][3][8]
Nitrobenzene 640 mg/kgPossible human carcinogenNegative in some Ames tests, but metabolites are mutagenic[7]Methemoglobinemia, CNS effects, liver and spleen damage[9]
p-Nitrotoluene 1960 mg/kgSuspected carcinogen[11]Mutagenic properties in rats and mice[11]Methemoglobinemia, anemia[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment and comparison of chemical compounds. Below are outlines of standard assays relevant to the evaluation of nitroaromatic compounds.

Genotoxicity Assays

A common workflow for assessing the genotoxicity of a compound is depicted below.

Genotoxicity Testing Workflow Workflow for Genotoxicity Assessment Test Compound Test Compound Ames Test (Bacterial Reverse Mutation Assay) Ames Test (Bacterial Reverse Mutation Assay) Test Compound->Ames Test (Bacterial Reverse Mutation Assay) In vitro Micronucleus Test In vitro Micronucleus Test Test Compound->In vitro Micronucleus Test Data Analysis & Interpretation Data Analysis & Interpretation Ames Test (Bacterial Reverse Mutation Assay)->Data Analysis & Interpretation In vitro Micronucleus Test->Data Analysis & Interpretation In vivo Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test) In vivo Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test) Hazard Identification Hazard Identification In vivo Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test)->Hazard Identification Data Analysis & Interpretation->In vivo Genotoxicity Studies (e.g., Comet Assay, Micronucleus Test) If positive or equivocal Data Analysis & Interpretation->Hazard Identification If negative

Caption: A typical workflow for assessing the genotoxicity of a chemical.

Ames Test (Bacterial Reverse Mutation Assay):

  • Principle: This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The test compound is incubated with the bacteria in the presence and absence of a metabolic activation system (S9 fraction from rat liver). Mutagenic compounds will cause reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

  • Protocol Outline:

    • Prepare different concentrations of the test compound.

    • Mix the test compound with the bacterial tester strain and, if required, the S9 mix.

    • Pour the mixture onto a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies and compare to the negative control.

In Vitro Micronucleus Test:

  • Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.

  • Protocol Outline:

    • Culture mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or L5178Y cells).

    • Expose the cells to various concentrations of the test compound for a defined period.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • Harvest, fix, and stain the cells.

    • Score the frequency of micronuclei in binucleated cells under a microscope.

Conclusion

This compound is a nitroaromatic compound with limited available data on its biological activity and toxicity. Based on its chemical structure and the known properties of other nitroaromatic compounds, it is plausible that its biological effects are mediated by the metabolic reduction of the nitro group. Its hazard classification suggests potential for acute oral toxicity, skin sensitization, and mutagenicity, warranting careful handling and further investigation.

In comparison, compounds like 2,4-dinitrophenol, nitrobenzene, and p-nitrotoluene have well-documented mechanisms of action and toxicological profiles. DNP's potent effect on mitochondrial respiration sets it apart, while nitrobenzene and p-nitrotoluene are primarily associated with methemoglobinemia and potential carcinogenicity.

To fully understand the profile of this compound and its potential applications or hazards, comprehensive experimental studies are essential. These should include in vitro and in vivo assays to determine its cytotoxicity, genotoxicity, mechanism of action, and pharmacokinetic properties. Such data will enable a more direct and quantitative comparison with other nitroaromatic compounds and inform its potential use in research and development.

References

Unveiling Alternatives: A Comparative Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide offers a comparative analysis of potential alternatives to the chemical compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. The information presented herein is intended to facilitate further research and development by providing a structured comparison of structurally related molecules and outlining key experimental protocols for their evaluation.

The subject of this guide, this compound, is a nitroaromatic compound whose chemical structure suggests potential utility in various biological applications. The presence of a nitrophenyl group linked to an aminoethanol moiety indicates a potential for interactions with biological targets, such as enzymes and receptors. This has led to its investigation in fields like kinase inhibition and antimicrobial research. This guide explores several structurally similar compounds that may serve as viable alternatives or lead to the development of derivatives with enhanced properties.

Structurally Related Alternatives: A Comparative Overview

A number of compounds share structural motifs with this compound and are therefore considered potential alternatives. These molecules, while similar, possess distinct structural modifications that could influence their biological activity, potency, and specificity. A summary of these alternatives is presented below.

Compound NameKey Structural DifferencesPotential Implications for Biological Activity
2-[(4-Nitrophenyl)amino]ethanolLacks the hydroxyethoxy group present in the target compound.May exhibit baseline activity, serving as a reference for the contribution of the hydroxyethoxy moiety.
2-[(4-Amino-2-nitrophenyl)amino]ethanolFeatures an additional amino group on the phenyl ring.The presence of an additional electron-donating group could alter the electronic properties and binding interactions of the molecule.
2-(ethyl(4-nitrophenyl)amino)ethanolAn ethyl group replaces a hydrogen on the amino nitrogen.Increased lipophilicity may affect cell permeability and target engagement.
4-Nitrophenethyl alcoholLacks the amino group, presenting an alcohol where the aminoethanol would be.Serves as a useful control to determine the importance of the aminoethanol group for biological activity.
2,2'-((4-((2-Hydroxyethyl)amino)-2-nitrophenyl)imino)bisethanolContains an additional bis(2-hydroxyethyl)amino group.Increased complexity and hydrogen bonding potential could lead to different target specificities.
Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-Possesses both an ethyl and a hydroxyethyl substituent on a second amino group.Further functionalization could modulate activity and selectivity.
Ethanol, 2,2'-[[4-[(2-methoxyethyl)amino]-3-nitrophenyl]imino]bis-Features a methoxyethylamino and a bis(2-hydroxyethyl)imino group.Altered solubility and metabolic stability may result from these modifications.

Framework for Experimental Comparison

To facilitate a direct and objective comparison of the target compound and its alternatives, a standardized set of experimental protocols is essential. The following methodologies are recommended for evaluating their biological performance.

Quantitative Data Summary

For a clear and concise comparison, all quantitative data should be organized into a tabular format.

CompoundKinase Inhibition IC50 (µM)Antimicrobial Activity MIC (µg/mL)Cytotoxicity IC50 (µM)
Target Compound Experimental DataExperimental DataExperimental Data
Alternative 1 Experimental DataExperimental DataExperimental Data
Alternative 2 Experimental DataExperimental DataExperimental Data
... .........
Key Experimental Protocols

1. Kinase Inhibition Assay:

A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, can be employed to determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of kinases. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.

  • Procedure Outline:

    • Serially dilute test compounds in DMSO.

    • In a 96-well plate, incubate the kinase with the test compounds.

    • Initiate the reaction by adding the kinase substrate and ATP.

    • After incubation, stop the reaction and measure the generated ADP using a luminescence-based detection reagent.

    • Calculate IC50 values from the dose-response curves.

2. Antimicrobial Susceptibility Testing:

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

  • Procedure Outline:

    • Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

3. Cytotoxicity Assessment:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the metabolic activity of cells and is widely used to measure the cytotoxicity of chemical compounds.

  • Procedure Outline:

    • Seed a human cell line (e.g., HepG2 or HeLa) in a 96-well plate.

    • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

    • Add MTT solution to each well, allowing viable cells to reduce it to formazan.

    • Solubilize the formazan crystals and measure the absorbance.

    • Calculate the IC50 value, representing the concentration at which cell viability is reduced by 50%.

Visualizing Experimental and Signaling Frameworks

To illustrate the logical flow of experiments and potential signaling pathways, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_evaluation In-depth Evaluation cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Target and Alternative Compounds Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization Kinase_Screen Kinase Inhibition Screening Characterization->Kinase_Screen Antimicrobial_Screen Antimicrobial Screening Characterization->Antimicrobial_Screen IC50_determination IC50 Determination (Kinase Assay) Kinase_Screen->IC50_determination MIC_determination MIC Determination (Antimicrobial Assay) Antimicrobial_Screen->MIC_determination Cytotoxicity_Assay Cytotoxicity Assay (MTT) IC50_determination->Cytotoxicity_Assay MIC_determination->Cytotoxicity_Assay Pathway_Analysis Signaling Pathway Analysis Cytotoxicity_Assay->Pathway_Analysis signaling_pathway Receptor Growth Factor Receptor Kinase Intracellular Kinase (e.g., EGFR) Receptor->Kinase Activates Compound Nitrophenylaminoethanol Derivative Compound->Kinase Inhibits Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) Kinase->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

A Comparative Guide to the Synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of synthetic methods for the preparation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a valuable building block. The comparison focuses on reaction methodologies, yields, and conditions, providing detailed experimental protocols to support the findings.

Data Presentation

The following table summarizes the key quantitative data for the described synthetic pathways, offering a clear comparison of their respective parameters.

ParameterMethod 1: Two-Step Synthesis from 2-Amino-5-nitrophenolMethod 2: Sequential Alkylation via 2-(2-Hydroxyethoxy)-4-nitroaniline (Proposed)
Starting Material 2-Amino-5-nitrophenol2-Amino-5-nitrophenol
Overall Yield >60%[1]Not reported (multi-step)
Step 1 Reaction O-HydroxyethylationO-Hydroxyethylation
Step 1 Reagents Ethylene chlorohydrin, Solid alkali (e.g., NaOH on hydrotalcite) or KOH, Water or DMAC[1]2-Chloroethanol, Base (e.g., KOH), Solvent (e.g., DMF)
Step 1 Conditions 110-125°C, 0.2-0.5 MPa, 8 hours[1]80-100°C, 4-8 hours (typical conditions)
Step 2 Reaction N-HydroxyethylationN-Hydroxyethylation
Step 2 Reagents Ethyl chloroformate, Catalyst (e.g., CaCO3), followed by hydrolysis with NaOH[1]2-Chloroethanol, Base (e.g., K2CO3), Solvent (e.g., DMF)
Step 2 Conditions Condensation: 60-100°C, 0.1-1.0 MPa, 4-9 hours; Hydrolysis: 50-90°C, 4-7 hours[1]80-120°C, 24-48 hours (typical conditions for N-alkylation of nitroanilines)[2]
Key Advantages Documented high overall yield, established industrial process.[1]Utilizes common laboratory reagents and transformations.
Key Disadvantages Requires pressure vessel (autoclave), use of ethyl chloroformate.[1]Proposed route, yields and specific conditions for the second step are not experimentally verified for this specific substrate. Risk of N,N-dialkylation.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways described in this guide.

Method_1_Synthesis_Pathway cluster_0 Step 1: O-Hydroxyethylation cluster_1 Step 2: N-Hydroxyethylation 2_Amino_5_nitrophenol 2-Amino-5-nitrophenol Intermediate 2-(6-Amino-3-nitrophenoxy)ethanol 2_Amino_5_nitrophenol->Intermediate Ethylene chlorohydrin, Alkali 110-125°C, 8h Final_Product This compound Intermediate->Final_Product 1. Ethyl chloroformate, CaCO3 2. NaOH (hydrolysis)

Caption: Synthesis pathway for Method 1.

Method_2_Synthesis_Pathway cluster_0 Step 1: O-Hydroxyethylation cluster_1 Step 2: N-Hydroxyethylation 2_Amino_5_nitrophenol 2-Amino-5-nitrophenol Intermediate 2-(2-Hydroxyethoxy)-4-nitroaniline 2_Amino_5_nitrophenol->Intermediate 2-Chloroethanol, Base Final_Product This compound Intermediate->Final_Product 2-Chloroethanol, Base (e.g., K2CO3)

Caption: Proposed synthesis pathway for Method 2.

Experimental Protocols

Method 1: Two-Step Synthesis from 2-Amino-5-nitrophenol[1]

This method, detailed in patent CN104744273A, involves an initial O-hydroxyethylation of 2-amino-5-nitrophenol, followed by a condensation and hydrolysis sequence to achieve N-hydroxyethylation.

Step 1: Synthesis of 2-(6-Amino-3-nitrophenoxy)ethanol

  • To a 1000 mL autoclave, add 250.0 g of N,N-dimethylacetamide (DMAC), 50.0 g (0.32 mol) of 2-amino-5-nitrophenol, 26.9 g (0.48 mol) of potassium hydroxide, and 38.6 g (0.48 mol) of ethylene chlorohydrin.

  • Stir the mixture and heat. Maintain the internal pressure between 0.4 and 0.5 MPa and the temperature between 110 and 120°C.

  • The reaction is monitored by HPLC. Once the content of the starting material is less than 1.0%, the reaction is considered complete (typically after 8 hours).

  • After completion, the reaction mixture is subjected to post-treatment (details not specified in the abstract) to isolate the intermediate, 2-(6-amino-3-nitrophenoxy)ethanol.

Step 2: Synthesis of this compound

  • To a 500 mL autoclave, add 23.2 g of 2-(6-amino-3-nitrophenoxy)ethanol, 232.0 g of ethylene glycol dimethyl ether, 23.4 g of ethyl chloroformate, and 12.0 g of calcium carbonate.

  • Stir the mixture and heat. Maintain the pressure between 0.1 and 1.0 MPa and the temperature between 60 and 100°C for 4 to 9 hours.

  • Monitor the reaction by HPLC until the content of the starting intermediate is less than 0.5%.

  • To the reactor, add a 20% aqueous sodium hydroxide solution. Control the temperature between 50 and 90°C and allow the hydrolysis to proceed for 4 to 7 hours.

  • Monitor the hydrolysis by HPLC until the intermediate from the condensation step is less than 1.0%.

  • Upon completion, the reaction solution is diluted with 232 g of water and filtered.

  • The filter cake is washed and dried to yield the final product.

Method 2: Sequential Alkylation via 2-(2-Hydroxyethoxy)-4-nitroaniline (Proposed)

This proposed method involves the synthesis of the key intermediate, 2-(2-hydroxyethoxy)-4-nitroaniline, followed by a direct N-alkylation.

Step 1: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline

This step is analogous to the synthesis of similar compounds by nucleophilic aromatic substitution.

  • In a round-bottom flask, dissolve 2-amino-5-nitrophenol in a polar aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as potassium carbonate (1.5 equivalents).

  • Add 2-chloroethanol (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100°C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

This step is based on general protocols for the N-alkylation of poorly nucleophilic anilines.

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(2-hydroxyethoxy)-4-nitroaniline (1.0 equivalent).

  • Add a base (e.g., potassium carbonate, 2.0 equivalents) and a polar aprotic solvent (e.g., DMF).

  • Add 2-chloroethanol (1.2 equivalents) to the stirring suspension.

  • Heat the reaction mixture to 80-120°C and monitor its progress by TLC or LC-MS. Due to the reduced nucleophilicity of the amino group, a longer reaction time (24-48 hours) may be required.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash chromatography to obtain the final product.

References

Comparative Analysis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol Analog Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific studies detailing the biological activity of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol and its direct analogs. While research exists on broader categories of related compounds, such as nitrophenyl derivatives and other amino alcohols, a direct comparison of the biological effects of a series of analogs of the specified compound is not possible based on current data.

Despite extensive searches, no dedicated studies presenting quantitative biological data, such as IC50 values for cytotoxicity or minimum inhibitory concentrations for antimicrobial activity, for a series of analogs of this compound could be located. The available information is limited to general classifications or studies on structurally distinct molecules.

The broader class of amino alcohols and nitrophenyl-containing compounds has been the subject of various biological investigations. Studies on other amino alcohol derivatives have explored their potential as antiproliferative and antimicrobial agents. However, these compounds, such as isosteviol-based 1,3-aminoalcohols and 2-amino-4,6-diphenylnicotinonitriles, are structurally dissimilar to this compound, making a direct comparison of their biological activities inappropriate and scientifically unsound for the purpose of a comparative guide on its specific analogs.

Similarly, research into the structure-activity relationships of other substituted (nitrophenyl)aminoethanol compounds has been conducted in different contexts, such as for their effects on adrenergic beta-receptors, but these do not include the specific analog series requested.

Conclusion

At present, the scientific literature does not contain the necessary experimental data to construct a comparative guide on the biological activity of this compound analogs as requested. The core requirements of quantitative data presentation in structured tables, detailed experimental protocols, and visualization of signaling pathways or experimental workflows cannot be fulfilled due to the lack of specific research on this particular series of compounds.

Researchers, scientists, and drug development professionals interested in the biological activities of this class of compounds may find it necessary to undertake primary research to synthesize a series of analogs and evaluate their effects through relevant biological assays. Future studies would be invaluable in elucidating the structure-activity relationships and potential therapeutic applications of these specific chemical entities.

References

Comparative Performance of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data

This guide provides a comprehensive comparison of the performance of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, commercially known as HC Yellow No. 4, and its structural analogs. The information presented is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions regarding the selection and application of these compounds. This analysis is based on available toxicological and safety data, primarily from studies related to their use in cosmetic products.

Executive Summary

This compound (HC Yellow No. 4) and its derivatives are nitrophenylamino alcohols that have found applications in various industries, most notably as hair dyes. Due to their potential for human exposure, their toxicological profiles, particularly skin sensitization and genotoxicity, have been subject to regulatory scrutiny. This guide summarizes key performance data for HC Yellow No. 4 and several of its structural analogs, providing a comparative overview of their biological activities. The data is presented in a structured format to allow for easy comparison, followed by detailed experimental protocols for the key assays cited.

Data Presentation: Comparative Toxicological Profile

The following tables summarize the available quantitative data for this compound and its structural analogs. The primary focus is on skin sensitization potential, a critical parameter for topically applied compounds, and genotoxicity.

Table 1: Structural Analogs and Derivatives of this compound

Compound Name CAS Number Molecular Formula Key Structural Differences from Parent Compound
This compound (HC Yellow No. 4)59820-43-8C10H14N2O5Parent Compound
2-((4-Amino-2-nitrophenyl)amino)ethanol2871-01-4C8H11N3O3Lacks the 2-hydroxyethoxy group; has an additional primary amino group on the phenyl ring.
Ethanol, 2-[[4-[ethyl(2-hydroxyethyl)amino]-2-nitrophenyl]amino]-104516-93-0C12H19N3O4The secondary amine is substituted with an ethyl group in addition to the hydroxyethyl group.
Ethanol, 2,2'-[[4-[(2-hydroxyethyl)amino]-3-nitrophenyl]imino]bis- (HC Blue No. 2)33229-34-4C12H19N3O5Two hydroxyethyl groups on one of the amino nitrogens; nitro group at position 3.

Table 2: Comparative Skin Sensitization Potential

Compound Name Assay Type Result Potency (EC3 Value) Classification
This compound (HC Yellow No. 4)LLNA (OECD TG 429)PositiveNot explicitly stated in reviewed sources, but considered a sensitizer.Skin Sensitizer
2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanolQSAR ModelPredicted PositiveEC3 = 2.7%Moderate to Strong Sensitizer

EC3 (Effective Concentration for a 3-fold stimulation index) is a measure of the concentration of a substance required to induce a threefold increase in lymphocyte proliferation in the Local Lymph Node Assay (LLNA). A lower EC3 value indicates a more potent sensitizer.

Table 3: Comparative Genotoxicity Profile

Compound Name Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471) In Vitro Micronucleus Test (OECD TG 487) Overall Genotoxicity Conclusion
This compound (HC Yellow No. 4)Mutagenic in several assays.[1]-Considered mutagenic in some in vitro systems.
2-((4-Amino-2-chloro-5-nitrophenyl)amino)ethanolOften yield false-positive results in Salmonella assays for nitroanilines.[2]-Data is limited, but related compounds show mixed results.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and reproducibility.

Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is the preferred method for assessing the skin sensitization potential of chemicals.[3][4]

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of chemical application on the ears of mice. This proliferation is proportional to the dose and sensitizing potential of the test substance.[3]

Protocol Outline:

  • Animals: Typically, female CBA/J mice are used. A minimum of four animals are used per dose group.[3][5]

  • Dose Groups: A minimum of three concentrations of the test substance are prepared in a suitable vehicle, along with a vehicle-only negative control group and a positive control group (e.g., using hexyl cinnamic aldehyde).[3][6]

  • Application: 25 µL of the test substance, vehicle, or positive control is applied to the dorsal surface of each ear of the mice once daily for three consecutive days.[6]

  • Thymidine Incorporation: On day 6, all mice are injected intravenously with 3H-methyl thymidine. Five hours later, the animals are euthanized.[3]

  • Lymph Node Excision and Processing: The draining auricular lymph nodes are excised and pooled for each experimental group. A single-cell suspension of lymph node cells is prepared.[6]

  • Measurement of Proliferation: The incorporation of 3H-methyl thymidine is measured by β-scintillation counting, and the results are expressed as disintegrations per minute (DPM) per lymph node.[3]

  • Calculation of Stimulation Index (SI): The SI for each group is calculated by dividing the mean DPM per mouse in that group by the mean DPM per mouse in the vehicle control group. A substance is classified as a skin sensitizer if the SI is ≥ 3.[3]

Bacterial Reverse Mutation Assay (Ames Test) - OECD Test Guideline 471

The Ames test is a widely used method to assess the mutagenic potential of chemicals.

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) due to mutations in the genes responsible for its synthesis. The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the specific amino acid.[7]

Protocol Outline:

  • Bacterial Strains: A set of at least five strains is recommended, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).[7]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), which is a liver homogenate, to detect mutagens that require metabolic activation.

  • Exposure: The bacteria are exposed to the test substance at various concentrations, along with a negative (solvent) control and positive controls for each strain, both with and without S9 mix. Two methods are commonly used: the plate incorporation method and the pre-incubation method.[8]

  • Incubation: The plates are incubated at 37°C for 48-72 hours.[7]

  • Scoring: The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD Test Guideline 487

This test is used to detect damage to chromosomes or the mitotic apparatus in mammalian cells.[9][10]

Principle: The assay detects micronuclei, which are small, extranuclear bodies formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.[2][11]

Protocol Outline:

  • Cell Cultures: Human or rodent cell lines (e.g., CHO, V79, TK6) or primary human lymphocytes are used.[9]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, along with negative and positive controls, both with and without metabolic activation (S9 mix).[2]

  • Cytokinesis Block: Cytochalasin B is often added to the cultures to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division after treatment.[2]

  • Harvesting and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[2]

  • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei. The cytotoxicity of the test substance is also assessed, typically by measuring the cytokinesis-block proliferation index (CBPI).[2]

  • Evaluation: A substance is considered positive if it induces a concentration-dependent, statistically significant increase in the number of micronucleated cells.[9]

Signaling Pathways and Experimental Workflows

Skin Sensitization Adverse Outcome Pathway (AOP)

The process of skin sensitization is understood to follow a well-defined Adverse Outcome Pathway (AOP), which provides a framework for understanding the key events from molecular initiation to the adverse outcome of allergic contact dermatitis.[12][13] A critical early event in this pathway is the activation of keratinocytes.

Skin_Sensitization_AOP cluster_0 Molecular Initiating Event cluster_1 Cellular Response cluster_2 Organ Response cluster_3 Adverse Outcome MIE Covalent Binding to Skin Proteins Keratinocyte_Activation Keratinocyte Activation (Nrf2 Signaling) MIE->Keratinocyte_Activation Key Event 1 DC_Activation Dendritic Cell Activation Keratinocyte_Activation->DC_Activation Key Event 2 TCell_Proliferation T-Cell Proliferation in Lymph Node DC_Activation->TCell_Proliferation Key Event 3 ACD Allergic Contact Dermatitis TCell_Proliferation->ACD Key Event 4

Caption: The Adverse Outcome Pathway for Skin Sensitization.

Keratinocyte Activation via the Nrf2 Signaling Pathway

Upon exposure to sensitizing chemicals, keratinocytes can activate the Keap1-Nrf2 signaling pathway. This is a key cytoprotective response.[14][15]

Nrf2_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Sensitizer Sensitizing Chemical Sensitizer->Keap1_Nrf2 Reacts with Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Gene_Expression Expression of Cytoprotective Genes ARE->Gene_Expression Initiates Transcription Experimental_Workflow Start Select Analogs for Comparison In_Silico In Silico Prediction (e.g., QSAR for sensitization) Start->In_Silico In_Vitro_Tox In Vitro Toxicology - Ames Test (OECD 471) - Micronucleus Test (OECD 487) In_Silico->In_Vitro_Tox In_Vitro_Sens In Vitro Sensitization (e.g., KeratinoSens™, h-CLAT) In_Silico->In_Vitro_Sens Data_Analysis Comparative Data Analysis and Risk Assessment In_Vitro_Tox->Data_Analysis In_Vivo_Conf In Vivo Confirmation (if necessary) - LLNA (OECD TG 429) In_Vitro_Sens->In_Vivo_Conf In_Vivo_Conf->Data_Analysis

References

A Comparative Guide to Structural Confirmation of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. For the compound 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS: 59820-43-8), a substituted nitroaromatic amine, a multi-technique analytical approach is essential for unambiguous structural elucidation.[1] This guide provides a comparative overview of the primary spectroscopic methods used for this purpose, supported by predicted data based on analogous structures, and details the necessary experimental protocols.

The target molecule has a molecular formula of C₁₀H₁₄N₂O₅ and a molecular weight of 242.23 g/mol .[1] Its structure incorporates several key features amenable to spectroscopic analysis: a 4-substituted nitroaromatic ring, a secondary amine, an ether linkage, and two primary alcohol functionalities.

Comparison of Key Analytical Methods

The structural confirmation of this compound relies on integrating data from several complementary analytical techniques. Each method provides unique insights into different parts of the molecular structure.

Analytical Technique Principle Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field, revealing the chemical environment of ¹H and ¹³C atoms.[2][3]Provides detailed information on the carbon-hydrogen framework, connectivity, and the number of protons in different environments.[2]Unrivaled for detailed structural elucidation in solution; allows for unambiguous assignment of atoms through 2D techniques.[4]Requires a relatively larger sample amount (mg); sensitivity can be low for certain nuclei like ¹³C.
Mass Spectrometry (MS) Ionizes the molecule and separates the resulting ions based on their mass-to-charge (m/z) ratio.[5]Determines the precise molecular weight and provides structural clues through the analysis of fragmentation patterns.[1][6]Extremely high sensitivity (sub-picomole); provides definitive molecular formula with high-resolution instruments.Isomer differentiation can be challenging without tandem MS (MS/MS); "soft" ionization techniques may not produce sufficient fragmentation for detailed structural analysis.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the molecule, which causes vibrations of specific chemical bonds and functional groups.[8]Identifies the presence of key functional groups such as O-H (alcohols), N-H (amine), NO₂ (nitro), C-O (ether), and aromatic C-H bonds.[9]Fast, non-destructive, and highly effective for functional group identification.Provides limited information about the overall molecular skeleton; spectra can be complex for large molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy Measures the absorption of UV or visible light by the molecule, which corresponds to electronic transitions within chromophores.Provides information about the conjugated π-electron system, primarily the nitroaromatic ring.Simple, quantitative, and useful for analyzing chromophores.Provides limited structural information; many compounds may not have a distinct UV-Vis spectrum.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on the analysis of its functional groups and data from structurally similar compounds like 4-nitroaniline.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationProvisional Assignment
~8.10d1HAr-H (H-3, ortho to NO₂)
~7.20dd1HAr-H (H-5, meta to NO₂)
~6.90d1HAr-H (H-6, ortho to NH)
~5.50t (broad)1HN-H
~4.90t1HO-H (terminal ethanol)
~4.80t1HO-H (ethoxy)
~4.15t2HO-CH₂ (on ring)
~3.75t2HCH₂-OH (ethoxy)
~3.60q2HCH₂-OH (on amine)
~3.40q2HN-CH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Provisional Assignment
~152.0Ar-C (C-1, C-O)
~145.0Ar-C (C-4, C-NO₂)
~126.5Ar-CH (C-3)
~120.0Ar-C (C-2, C-N)
~112.0Ar-CH (C-5)
~108.0Ar-CH (C-6)
~70.0O-CH₂ (on ring)
~68.0CH₂-OH (ethoxy)
~60.5CH₂-OH (on amine)
~45.0N-CH₂
Table 3: Predicted Mass Spectrometry (ESI+) Data
m/zProposed Identity
243.09[M+H]⁺
265.07[M+Na]⁺
197.08[M+H - CH₂CH₂O]⁺ (Loss of ethylene oxide)
181.05[M+H - CH₂CH₂OH - OH]⁺ (Loss of ethanolamine side chain fragment)

Nitroaromatic compounds typically exhibit characteristic losses of NO (30 u) and NO₂ (46 u) under electron ionization (EI), though these may be less prominent in soft ionization methods like electrospray (ESI).[1]

Table 4: Predicted FTIR-ATR Data
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3500-3200Strong, BroadO-H StretchAlcohols (H-bonded)
~3350MediumN-H StretchSecondary Amine
3100-3000MediumC-H StretchAromatic
2950-2850MediumC-H StretchAliphatic (CH₂)
~1585, ~1475StrongC-C StretchAromatic Ring
~1500StrongN-O Asymmetric StretchNitro Group
~1330StrongN-O Symmetric StretchNitro Group
~1250StrongC-O-C Asymmetric StretchAryl-Alkyl Ether
~1050StrongC-O StretchPrimary Alcohols
Table 5: Predicted UV-Visible Data (in Ethanol)
ParameterValueDescription
λmax~400 nmCorresponds to the π → π* transition of the conjugated p-nitrophenylamine chromophore. The absorbance maximum for 4-nitrophenol in alkaline solution is around 400 nm.

Experimental Protocols & Workflow

General Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for integrating data from multiple analytical techniques to confirm the structure of a synthesized compound.

G cluster_0 cluster_1 Spectroscopic Analysis cluster_2 cluster_3 A Synthesized Compound This compound B NMR Spectroscopy (¹H, ¹³C, 2D) A->B C Mass Spectrometry (HRMS) A->C D FTIR Spectroscopy A->D E UV-Vis Spectroscopy A->E F Data Integration & Analysis B->F C->F D->F E->F G Final Confirmed Structure F->G

Workflow for Spectroscopic Structural Elucidation.
NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrumentation : Utilize an NMR spectrometer with a field strength of 400 MHz or higher.

  • ¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).[3]

Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation : Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent compatible with ESI, such as methanol or acetonitrile/water. The solution must be free of particulates.

  • Instrumentation : Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Acquisition : Infuse the sample solution directly or via an LC system into the ESI source. Acquire spectra in positive ion mode to generate protonated molecules [M+H]⁺ or sodium adducts [M+Na]⁺. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ion generation.[7]

  • Data Analysis : Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass for the proposed formula (C₁₀H₁₄N₂O₅). Analyze any fragment ions observed in the spectrum or generated via tandem MS (MS/MS) experiments.

FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation : No specific preparation is needed for a solid sample. Place a small amount of the powder directly onto the ATR crystal.

  • Instrumentation : Use an FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Acquisition : First, record a background spectrum of the clean, empty ATR crystal. Then, place the sample on the crystal and apply pressure using the anvil to ensure good contact. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis : The resulting spectrum will be in absorbance or transmittance. Identify the characteristic absorption bands and assign them to the corresponding functional groups within the molecule.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a compound of interest in various research and development settings. While specific validated methods for this particular analyte are not widely published, this document outlines a comparison of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry—based on their performance with structurally similar compounds, such as nitrophenols. The information presented herein is intended to guide the selection and development of a suitable analytical method.

Comparison of Analytical Methods

The selection of an analytical method is a critical decision in the drug development process, contingent on factors such as the required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the analysis of small aromatic nitro compounds.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 5 - 200 ng/mL0.1 - 1.5 ppm0.0 - 20.0 mg/L[1][2]
Limit of Detection (LOD) 0.02 - 0.15 ng/mL[3]0.05 µg/ml[4]16.75 µg/ml
Limit of Quantification (LOQ) 0.07 - 0.51 ng/mL[3]0.1 µg/ml[4]50.77 µg/ml[5]
Precision (%RSD) < 15% (Intra- & Inter-day)[3]< 15%< 2%[5]
Accuracy/Recovery (%) 90 - 112%[3]97.8% - 103.2%[6]98% - 102%[5]
Specificity/Selectivity Moderate to HighVery High[7]Low
Cost ModerateHighLow
Throughput HighHighModerate

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reproducible and reliable results. Below are representative methodologies for each of the compared analytical techniques, which can be adapted for the quantification of this compound.

High-Performance Liquid Chromatography (HPLC-UV)

This method offers a balance of sensitivity, selectivity, and cost-effectiveness for the quantification of aromatic compounds.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)[8]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)[9]

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water, with a small percentage of acid (e.g., 0.1% formic acid) to improve peak shape. The exact ratio should be optimized to achieve good separation. A common starting point is a gradient elution.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[3]

    • Injection Volume: 10-20 µL

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection Wavelength: Set the UV detector to the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of the standard.

  • Analysis: Inject the calibration standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for trace-level quantification in complex matrices.[7]

Instrumentation:

  • UHPLC or HPLC system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid or Ammonium acetate (for mobile phase)

  • Internal standard (a structurally similar compound not present in the sample)

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., 0.1% formic acid in water) and B (e.g., 0.1% formic acid in acetonitrile).

  • Standard and Sample Preparation: Prepare calibration standards and samples as described for HPLC-UV, including the addition of a fixed concentration of the internal standard to all solutions.

  • LC-MS/MS Conditions:

    • Chromatographic separation: Use a C18 column with a gradient elution to separate the analyte from matrix components.

    • Ionization: Optimize the ESI source parameters (e.g., spray voltage, gas flow rates, temperature) for the analyte in positive or negative ion mode.

    • Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Determine the precursor ion and the most abundant and stable product ions for the analyte and the internal standard.

  • Analysis: Inject the standards and samples. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Quantify the analyte in the samples using this calibration curve.

UV-Vis Spectrophotometry

This technique is simple and cost-effective but is generally less specific and sensitive compared to chromatographic methods. It is suitable for the analysis of relatively pure samples with high concentrations of the analyte.

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Reagents:

  • A suitable UV-transparent solvent (e.g., methanol, ethanol, or water)

  • This compound reference standard

Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a solution of the reference standard and scan it across the UV-Vis spectrum to determine the λmax.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards by serial dilution in the chosen solvent.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. The concentration should be adjusted to fall within the linear range of the calibration curve.

  • Analysis:

    • Set the spectrophotometer to the determined λmax.

    • Use the pure solvent as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard and the sample solutions.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Determine the concentration of the analyte in the sample from its absorbance and the calibration curve.[3]

Visualization of Analytical Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of an analytical method, ensuring it is suitable for its intended purpose.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Method Validation Parameters cluster_documentation Documentation & Implementation MethodDevelopment Method Development & Optimization Protocol Validation Protocol Definition MethodDevelopment->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD Limit of Detection (LOD) Protocol->LOD LOQ Limit of Quantification (LOQ) Protocol->LOQ Robustness Robustness Protocol->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD->Report LOQ->Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A typical workflow for analytical method validation.

Disclaimer: The quantitative data and experimental protocols presented in this guide are based on literature for structurally related compounds and should be considered as a starting point for method development and validation for this compound. It is imperative to perform a thorough in-house validation of any analytical method to ensure its suitability for the intended application.

References

A Comparative Guide to the Purity Analysis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol. Experimental data and detailed protocols are provided to support the objective comparison.

Comparison of Analytical Techniques

While HPLC is a primary method for purity analysis, other techniques can offer complementary information. The following table compares HPLC with Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Applicability Well-suited for non-volatile and thermally labile compounds like the target analyte.[1]May require derivatization for non-volatile compounds, with a risk of thermal degradation.[1][2]Provides structural confirmation and can quantify impurities with well-resolved signals.[1]
Resolution High resolution, enabling the separation of closely related impurities.[1]High resolution for volatile compounds.[1][2]Lower resolution compared to chromatographic techniques, signal overlap can be an issue.[2]
Quantification Highly quantitative with excellent accuracy and precision.[1]Quantitative with appropriate calibration.[1]Can provide absolute purity determination without a reference standard for the impurity.[2]
Throughput Moderate to high with the use of autosamplers.[1]Moderate throughput.[1]Lower throughput, generally used for structural elucidation and confirmation.

Proposed HPLC Method for Purity Analysis

Based on established protocols for similar aromatic nitro compounds, the following reversed-phase HPLC (RP-HPLC) method is proposed for the robust and reproducible purity analysis of this compound.

ParameterRecommended Condition
Instrumentation Standard HPLC system with a UV-Vis detector, column oven, and autosampler.[1]
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid.[1]
Flow Rate 1.0 mL/min.[3]
Column Temperature 30°C.[2]
Detection Wavelength UV detection at 254 nm is generally suitable for aromatic compounds.[2]
Injection Volume 10 µL.[2][3]

Experimental Protocol: Reversed-Phase HPLC Method

This section details a step-by-step protocol for the purity analysis of this compound using the proposed HPLC method.

1. Instrumentation and Reagents:

  • HPLC System: A standard HPLC system equipped with a UV detector.[2]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.

  • Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).[2]

2. Chromatographic Conditions:

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient is recommended to ensure the separation of impurities with varying polarities. A typical gradient could be:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 70% B

    • 15-17 min: 70% B

    • 17.1-20 min: 20% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 254 nm.[2]

  • Injection Volume: 10 µL.[2][3]

3. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of the sample diluent.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

4. Analysis Procedure:

  • Inject a blank (diluent) to ensure a clean baseline.[1]

  • If a reference standard is available, inject the standard solution to determine the retention time of the main peak.[1]

  • Inject the prepared sample solution.[1]

  • Analyze the resulting chromatogram for the main peak and any impurity peaks.[1]

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.[3]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.

HPLC_Workflow prep Sample Preparation (Weighing, Dissolving, Filtering) hplc HPLC System (Pump, Injector, Column, Detector) prep->hplc Inject Sample analysis Chromatographic Separation hplc->analysis data Data Acquisition (Chromatogram Generation) analysis->data calc Purity Calculation (Peak Area Integration) data->calc report Final Report calc->report

Workflow for HPLC Purity Assessment.

Troubleshooting Common HPLC Issues

This logical diagram outlines a basic troubleshooting guide for common issues that may arise during the HPLC analysis.

HPLC_Troubleshooting start Problem Observed pressure Abnormal Pressure (High or Low) start->pressure peaks Poor Peak Shape (Tailing, Fronting, Broad) start->peaks retention Inconsistent Retention Times start->retention sol_pressure Check for leaks or blockages Inspect pump seals and filters pressure->sol_pressure sol_peaks Adjust mobile phase pH Check for column contamination Ensure proper sample dissolution peaks->sol_peaks sol_retention Ensure stable column temperature Check mobile phase composition Equilibrate column sufficiently retention->sol_retention

Basic HPLC Troubleshooting Guide.

References

A Researcher's Guide to the Preclinical Evaluation of Novel 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of medicinal chemistry, the 4-nitrophenyl motif is a recurring structural feature in molecules designed for therapeutic intervention. Its strong electron-withdrawing nature and capacity for specific molecular interactions have rendered it a valuable scaffold in the development of targeted agents. Notably, related structures such as 2-[(4-Nitrophenyl)amino]ethanol have been identified as precursors for potent kinase inhibitors targeting mutations associated with lung cancer[1]. This guide introduces a systematic framework for the preclinical comparative analysis of a novel, hypothetical series of compounds based on the 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol core.

We will designate our lead molecule as Compound ENA-1 (Ethoxy-Nitro-Anilino-ethanol) and explore a rational, multi-step evaluation process. This guide is designed for researchers, scientists, and drug development professionals, providing not just protocols, but the strategic reasoning behind them. Our objective is to progress from broad cytotoxic profiling to specific target engagement assays, using a kinase inhibition model as a plausible case study, thereby building a comprehensive data package to inform structure-activity relationships (SAR) and guide further lead optimization.

Part 1: Foundational Analysis: Cytotoxicity Profiling

Expertise & Rationale: The initial step in evaluating any potential anti-cancer agent is to determine its effect on cell viability and proliferation.[2] Cytotoxicity assays serve as a critical gatekeeper, providing a rapid assessment of a compound's general anti-proliferative power.[3][4] This screening is fundamental for two reasons: 1) It identifies compounds with potential therapeutic efficacy, and 2) It establishes a dose-response curve, which is crucial for defining the appropriate concentration range for subsequent, more specific mechanistic assays. We utilize the widely adopted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures the metabolic activity of living cells as a proxy for their viability.[5][6]

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical data for our lead compound, ENA-1 , and its derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of the compound required to inhibit cell viability by 50%.

Compound IDR1 Group (Modification on Ethanol)R2 Group (Modification on Phenyl Ring)MCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
ENA-1 -H-H15.822.418.9
ENA-2 -CH3-H12.319.114.5
ENA-3 -H3-Cl5.28.76.1
ENA-4 -H3-F6.89.97.3
Doxorubicin (Positive Control)(Positive Control)0.91.21.1

Analysis: The hypothetical data suggests that the addition of a small alkyl group (ENA-2) offers a modest improvement in potency. More significantly, the introduction of an electron-withdrawing halogen at the R2 position (ENA-3, ENA-4) markedly enhances cytotoxic activity across all cell lines, pointing towards a critical area for SAR exploration.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is a synthesized standard procedure based on established methodologies.[3][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (ENA series) and vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO)

  • Sterile 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells during their exponential growth phase. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[3][5]

  • Compound Treatment: Prepare serial dilutions of the ENA-series compounds in complete medium. A common starting range is 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.[5]

  • Incubation: Incubate the plates for a standard exposure time, typically 48 or 72 hours, at 37°C and 5% CO2.[3]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 3-4 hours. During this period, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualization: Cytotoxicity Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis seed 1. Seed Cells (96-well plate) incubate1 2. Incubate 24h (Allow Attachment) seed->incubate1 prep_compounds 3. Prepare Serial Dilutions of ENA Derivatives incubate1->prep_compounds treat 4. Treat Cells with Compounds prep_compounds->treat incubate2 5. Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize 8. Solubilize Crystals (Add DMSO) incubate3->solubilize read 9. Read Absorbance (570 nm) solubilize->read analyze 10. Calculate IC50 Values read->analyze

Caption: Workflow for the MTT-based cytotoxicity profiling of ENA derivatives.

Part 2: Mechanistic Insight: A Kinase Inhibition Case Study

Expertise & Rationale: Given that structurally related nitrophenyl compounds exhibit kinase inhibitory activity, it is a logical and evidence-based hypothesis to pursue this as a potential mechanism of action.[1][7] Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer, making them prime therapeutic targets.[8][9] To test this hypothesis, we employ an in vitro kinase activity assay. A luminescence-based assay that quantifies ADP production (a direct product of the kinase reaction) is a robust, high-throughput method to determine a compound's inhibitory potency (IC50) against a specific kinase.[9]

Comparative Kinase Inhibition Data (Hypothetical)

Based on the promising cytotoxicity of the 3-chloro derivative (ENA-3), we focus our analysis on this substitution pattern. The table below shows hypothetical IC50 values against Cyclin-Dependent Kinase 9 (CDK9), a kinase implicated in cancer cell transcription.

Compound IDR1 Group (Modification on Ethanol)CDK9/Cyclin T1 IC50 (nM)
ENA-3 -H250
ENA-5 -CH3 (with 3-Cl on Phenyl Ring)180
ENA-6 -C2H5 (with 3-Cl on Phenyl Ring)95
Flavopiridol (Reference CDK9 Inhibitor)30

Analysis: The hypothetical data reveals that while ENA-3 has modest activity, elongating the ethanol-side chain (R1 group) in the context of the 3-chloro substitution (ENA-5, ENA-6) significantly improves kinase inhibitory potency. This suggests that the R1 side chain may be interacting with a specific pocket in the kinase active site, providing a clear direction for optimization.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol is adapted from standard industry procedures.[8][9]

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Suitable peptide substrate for CDK9

  • ATP (at Km concentration for CDK9)

  • Test compounds (ENA series) and controls

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the ENA-series compounds in the Kinase Assay Buffer with DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO control.

  • Enzyme Addition: Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution to each well. Incubate for 10 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP and simultaneously provides luciferase/luciferin to generate a light signal proportional to the amount of ADP. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualization: Simplified CDK9 Signaling Pathway

G cluster_pathway CDK9-Mediated Transcription Elongation CDK9 CDK9/ Cyclin T1 RNAPII RNA Pol II CDK9->RNAPII phosphorylates DSIF_NELF DSIF/NELF (Pausing Factors) CDK9->DSIF_NELF phosphorylates & releases pause Transcription Productive Transcription (Oncogene Expression) RNAPII->Transcription leads to DSIF_NELF->RNAPII causes pause Inhibitor ENA-6 (Hypothetical Inhibitor) Inhibitor->CDK9

Caption: ENA-6 hypothetically inhibits CDK9, preventing transcription elongation.

Part 3: Comparative Analysis and Strategic Outlook

An objective evaluation requires comparing our lead series not only internally but also against alternative chemical scaffolds targeting the same biological space. For instance, Furo[3,2-b]pyridine derivatives have been identified as potent and selective CLK kinase inhibitors, while 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines show strong activity against CDK9.[7][8]

Comparative Performance Against Alternative Scaffolds (Hypothetical)
Scaffold ClassRepresentative CompoundPrimary TargetCellular Potency (GI50 µM)Target Potency (IC50 nM)Key Feature
Nitrophenylaminoethanol ENA-6CDK96.195Simple, synthetically accessible core
Thiazolyl-Pyrimidinamine [7]Compound 1bCDK9~1-5 (literature)50Established potent CDK9 inhibitory scaffold
Furo[3,2-b]pyridine [8](Literature Example)CLK1/4~0.5-2 (literature)<50High selectivity for CLK family kinases

Trustworthiness Through Self-Validation: The described workflow is inherently self-validating. A compound that is potent in the kinase assay (direct target engagement) but weak in the cellular cytotoxicity assay may indicate poor cell permeability or high efflux, providing crucial information for medicinal chemists. Conversely, high cellular potency with weak kinase inhibition suggests an off-target mechanism of action, prompting further investigation. This logical cross-validation is the cornerstone of trustworthy preclinical data generation.

Conclusion

This guide outlines a rigorous, logical framework for the comparative analysis of the novel this compound chemical series. By progressing from broad phenotypic screening (cytotoxicity) to specific, hypothesis-driven mechanistic studies (kinase inhibition), researchers can efficiently build a comprehensive SAR profile. Our hypothetical data illustrates that modifications to both the ethanol side-chain (R1) and the nitrophenyl ring (R2) are critical for optimizing biological activity. The presented protocols for MTT and luminescence-based kinase assays provide actionable, field-proven methodologies for generating reliable and reproducible data. The next logical steps for a promising compound like ENA-6 would involve selectivity profiling against a broader kinase panel, ADME/Tox profiling, and ultimately, validation in in vivo models.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe working environment and protecting the environment. This guide provides detailed, step-by-step procedures for the safe disposal of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (CAS Number: 59820-43-8), a compound that requires careful management due to its potential hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, a skin sensitizer, a suspected mutagen, and harmful to aquatic life with long-lasting effects[1].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles should be worn to protect against splashes.

  • Lab Coat: A lab coat is necessary to protect clothing and skin from contamination.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a dust respirator should be used.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[2].

  • Avoid direct physical contact with the chemical[2].

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Hazard and Safety Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationDescription
Acute Toxicity (Oral) Category 4: Harmful if swallowed[1].
Skin Sensitization Category 1B: May cause an allergic skin reaction.
Germ Cell Mutagenicity Category 2: Suspected of causing genetic defects.
Hazardous to the Aquatic Environment (Chronic) Category 3: Harmful to aquatic life with long lasting effects.
Storage Class 11: Combustible Solids.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., paper towels, gloves, weighing paper), in a dedicated and clearly labeled hazardous waste container[3].

    • The container must be compatible with the chemical, tightly sealed to prevent leaks or the release of fumes, and made of a material that will not react with the contents[3].

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Hazardous Waste," "Toxic," "Harmful if Swallowed," "Skin Sensitizer").

  • Storage of Waste:

    • Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area[2][3].

    • Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases[4].

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal[5].

    • Follow all federal, state, and local regulations for hazardous waste disposal[3].

Spill Cleanup Procedures

In the event of a spill, adhere to the following cleanup protocol:

  • Remove Ignition Sources: Immediately remove all sources of ignition from the area[2].

  • Ventilate the Area: Ensure the area is well-ventilated, preferably under a fume hood.

  • Wear Appropriate PPE: Don the necessary personal protective equipment as outlined above.

  • Contain the Spill: For a solid spill, dampen the material with a suitable solvent like acetone to prevent dust from becoming airborne[2].

  • Collect the Spilled Material: Carefully transfer the dampened material into a designated hazardous waste container[2]. Use absorbent paper dampened with the same solvent to pick up any remaining residue[2].

  • Decontaminate the Area: Wash all contaminated surfaces with the solvent followed by a thorough wash with soap and water[2].

  • Dispose of Cleanup Materials: Seal all contaminated clothing and cleanup materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for disposal as hazardous waste[2].

  • Seek Verification: Do not re-enter the contaminated area until a safety officer or other responsible person has verified that the area has been properly cleaned[2].

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Generation cluster_disposal Disposal Pathway A Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) B Handle in a well-ventilated area (e.g., Fume Hood) A->B C Generate Waste: - Unused Chemical - Contaminated Materials B->C D Is the waste hazardous? C->D E Treat as Hazardous Waste D->E Yes J General Trash / Drain D->J No F Collect in a labeled, sealed, compatible container E->F G Store in a designated hazardous waste area F->G H Contact EHS or licensed contractor for disposal G->H I Follow Institutional and Regulatory Guidelines H->I

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for managing 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, a chemical used in research and development.[1] Adherence to these procedural steps is critical for laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.[2][3] All handling operations should occur in a chemical fume hood.[2] The following table summarizes the required PPE.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes and dust.[3][4]
Face Protection Face shield.Recommended in addition to goggles when there is a significant risk of splashing.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact.[3][5]
Standard laboratory coat.To protect clothing and skin from contamination.[3]
Respiratory Protection Use in a well-ventilated area or chemical fume hood.To avoid inhalation of dust or vapors.[2][3]
NIOSH-approved respirator.Required if dust formation is unavoidable or ventilation is inadequate.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risks and ensuring environmental responsibility. The following workflow outlines the key steps from preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Spill Control cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Chemical prep_hood->handle_weigh handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware & Surfaces handle_reaction->cleanup_decontaminate cleanup_spill Manage Spills Immediately handle_reaction->cleanup_spill disp_solid Collect Solid Waste in Labeled Container cleanup_decontaminate->disp_solid disp_liquid Collect Liquid Waste in Labeled Container cleanup_decontaminate->disp_liquid cleanup_spill->disp_solid disp_transfer Transfer to Hazardous Waste Facility disp_solid->disp_transfer disp_liquid->disp_transfer

Chemical Handling and Disposal Workflow.

Step-by-Step Handling and Disposal Procedures

Handling:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. All operations should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][3]

  • Weighing and Transfer: Avoid creating dust when weighing the solid chemical.[3] Use appropriate tools and handle containers carefully to prevent spills.

  • Incompatible Materials: Keep the chemical away from strong oxidizing agents, strong acids, and strong bases.[3] Also, avoid heat and sources of ignition.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing and shoes.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Get medical attention if symptoms occur.[2]

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult or symptoms such as coughing or wheezing develop, seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious, give one or two glasses of water to dilute the chemical.[2] Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Spill Management:

  • Remove all sources of ignition.

  • For a solid spill, dampen the material with a suitable solvent like acetone and transfer it to a sealed, labeled container for disposal.[2]

  • Use absorbent paper dampened with the solvent to clean up any remaining material.[2]

  • Wash the contaminated surfaces with the solvent followed by soap and water.[2]

  • Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[2]

Disposal:

  • Waste Classification: This chemical must be disposed of as hazardous waste.[3] Do not dispose of it down the drain or in regular trash.[3][6]

  • Containerization: Collect solid and liquid waste containing this chemical in separate, clearly labeled, and sealed containers.[6] The label should include the full chemical name and hazard warnings.

  • Storage: Store waste containers in a designated hazardous waste accumulation area, away from incompatible materials.

  • Final Disposal: Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service or your institution's Environmental Health & Safety (EHS) department.[4]

References

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Top-N result to add to graph 6

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2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.